DY131
Description
The exact mass of the compound N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H21N3O2 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide |
InChI |
InChI=1S/C18H21N3O2/c1-3-21(4-2)16-9-5-14(6-10-16)13-19-20-18(23)15-7-11-17(22)12-8-15/h5-13,22H,3-4H2,1-2H3,(H,20,23)/b19-13- |
InChI Key |
WLKOCYWYAWBGKY-UYRXBGFRSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N\NC(=O)C2=CC=C(C=C2)O |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)O |
Pictograms |
Irritant |
Synonyms |
DY-131 N'-((1E)-(4-(diethylamino)phenyl)methylene)-4-hydroxybenzohydrazide |
Origin of Product |
United States |
Foundational & Exploratory
DY131: A Selective Estrogen-Related Receptor β/γ Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
DY131 has emerged as a valuable chemical probe for studying the physiological and pathological roles of the Estrogen-Related Receptors β (ERRβ, NR3B2) and γ (ERRγ, NR3B3). As an orphan nuclear receptor, ERRs exhibit constitutive transcriptional activity, which can be further modulated by synthetic ligands. This compound is a potent and selective agonist for ERRβ and ERRγ, demonstrating minimal activity towards the closely related ERRα, as well as the classical estrogen receptors α (ERα) and β (ERβ). This selectivity makes this compound an essential tool for elucidating the specific functions of the ERRβ/γ subtypes in various biological processes, including metabolism, cancer cell proliferation, and development. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed protocols for key experimental assays.
Introduction
The Estrogen-Related Receptors (ERRs) are a subfamily of orphan nuclear receptors that play crucial roles in the regulation of cellular energy metabolism, including mitochondrial biogenesis and function. The three ERR isoforms, ERRα, ERRβ, and ERRγ, share sequence homology with the estrogen receptors but do not bind to endogenous estrogens. They act as constitutively active transcription factors, binding to estrogen-response elements (EREs) or ERR-specific response elements (ERREs) in the promoter regions of their target genes.
This compound has been identified as a selective agonist for ERRβ and ERRγ. Its ability to activate these receptors without significantly affecting ERRα or the classical estrogen receptors provides a specific means to investigate the downstream signaling pathways and physiological consequences of ERRβ/γ activation. This has led to its use in a variety of research areas, including oncology, metabolic diseases, and neurobiology.
Mechanism of Action
This compound functions as a classical nuclear receptor agonist. Upon entering the cell, it binds to the ligand-binding domain (LBD) of ERRβ and ERRγ. This binding event is thought to induce or stabilize a conformational change in the receptor, promoting the recruitment of coactivators, such as PGC-1α, to the receptor-DNA complex. The assembled complex then enhances the transcription of target genes involved in various cellular processes.
In cancer cell lines, activation of ERRβ/γ by this compound has been shown to inhibit cell growth, induce apoptosis, and cause mitotic spindle defects, highlighting its potential as an anti-cancer agent.[1]
Quantitative Data
The following tables summarize the available quantitative data for this compound's activity and selectivity.
Table 1: Agonist Potency of this compound on Estrogen-Related Receptors
| Receptor | Assay Type | Parameter | Value | Reference |
| ERRγ | Reporter Gene Assay | EC50 | 130 nM | [2] |
| ERRβ | Reporter Gene Assay | EC50 | Not explicitly reported | N/A |
Table 2: Selectivity Profile of this compound
| Receptor | Assay Type | Parameter | Value | Reference |
| ERRα | Co-transfection Assay | IC50 | > 30 µM | [2] |
| ERα | Not specified | IC50 | > 30 µM | [2] |
| ERβ | Not specified | IC50 | > 30 µM | [2] |
Signaling Pathways and Experimental Workflows
ERRβ/γ Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound-mediated activation of ERRβ/γ.
Experimental Workflow: Reporter Gene Assay
The following diagram outlines a typical workflow for a reporter gene assay to assess this compound's agonist activity on ERRβ/γ.
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Ki) of this compound for ERRγ by competing with a known radioligand.
Materials:
-
Purified human ERRγ protein
-
Radioligand: [3H]4-hydroxytamoxifen ([3H]4-OHT)
-
This compound
-
Scintillation Proximity Assay (SPA) beads (e.g., Protein A-coated)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% BSA)
-
96-well microplates
-
Scintillation counter
Procedure:
-
Protein-Bead Conjugation: Incubate purified ERRγ protein with SPA beads to allow for binding.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Binding buffer
-
Varying concentrations of unlabeled this compound (competitor).
-
A fixed concentration of [3H]4-OHT (typically at or below its Kd for ERRγ).
-
ERRγ-conjugated SPA beads.
-
-
Incubation: Incubate the plate at room temperature for 2-4 hours with gentle agitation to reach equilibrium.
-
Measurement: Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled 4-OHT) from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for ERRγ.
-
Reporter Gene Assay
This protocol describes a method to quantify the agonist activity of this compound on ERRβ or ERRγ in a cellular context.
Materials:
-
HEK293 or other suitable host cell line.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Expression vector for full-length human ERRβ or ERRγ.
-
Reporter vector containing a luciferase gene under the control of an ERR-responsive promoter (e.g., pGL3-ERRE-Luc).
-
Transfection reagent (e.g., Lipofectamine 2000).
-
This compound.
-
Luciferase assay system (e.g., Promega ONE-Glo).
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the ERRβ or ERRγ expression vector and the ERRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24 hours to allow for receptor and reporter expression.
-
Treatment: Replace the medium with fresh medium containing varying concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system.
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for variations in transfection efficiency and cell number.
-
Plot the fold activation (normalized luciferase activity in treated cells / normalized luciferase activity in vehicle-treated cells) against the log concentration of this compound.
-
Fit the data using a non-linear regression model to determine the EC50 value.
-
Coactivator Recruitment Assay (TR-FRET)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the this compound-dependent recruitment of a coactivator peptide to ERRγ.
Materials:
-
Purified, GST-tagged human ERRγ-LBD.
-
Fluorescein-labeled PGC-1α coactivator peptide.
-
Terbium-labeled anti-GST antibody.
-
This compound.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT).
-
384-well low-volume black microplates.
-
TR-FRET plate reader.
Procedure:
-
Assay Setup: In a 384-well plate, add the following components:
-
Assay buffer.
-
Varying concentrations of this compound.
-
GST-ERRγ-LBD.
-
A pre-mixed solution of fluorescein-PGC-1α peptide and terbium-anti-GST antibody.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the TR-FRET signal on a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~490 nm (terbium) and ~520 nm (fluorescein).
-
Data Analysis:
-
Calculate the TR-FRET ratio (emission at 520 nm / emission at 490 nm).
-
Plot the TR-FRET ratio against the log concentration of this compound.
-
Fit the data using a non-linear regression model to determine the EC50 value for coactivator recruitment.
-
Conclusion
This compound is a potent and selective agonist of ERRβ and ERRγ, making it an indispensable tool for dissecting the specific roles of these orphan nuclear receptors. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies. Further research to determine the precise binding affinities and the full spectrum of downstream target genes will continue to enhance our understanding of ERRβ/γ signaling and the therapeutic potential of modulating this pathway.
References
A Technical Guide to the Biological Functions of ERRβ and ERRγ Activation by DY131
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This document provides an in-depth examination of the synthetic agonist DY131, focusing on its activation of Estrogen-Related Receptor Beta (ERRβ) and Estrogen-Related Receptor Gamma (ERRγ). It details the subsequent biological functions, signaling pathways, and relevant experimental methodologies.
Introduction: ERRβ, ERRγ, and the Agonist this compound
Estrogen-Related Receptors β (ERRβ, or ESRRB) and γ (ERRγ, or ESRRG) are orphan nuclear receptors, meaning their endogenous ligands have not been definitively identified.[1] They belong to the steroid hormone receptor family and act as transcription factors that play crucial roles in regulating cellular energy metabolism, pluripotency of embryonic stem cells, and the development of various tissues.[1][2] Unlike the classical estrogen receptors (ERα and ERβ), ERRs can be constitutively active but their activity is further modulated by co-regulator proteins and synthetic ligands.[3][4]
This compound (also known as GSK 9089) is a potent and selective synthetic agonist for both ERRβ and ERRγ.[5][6] It displays no significant activity against the related ERRα or the estrogen receptors ERα and ERβ, making it a valuable chemical tool for elucidating the specific functions of the β and γ isoforms.[5][7][8] Research utilizing this compound has uncovered diverse biological roles for ERRβ/γ activation, ranging from anti-cancer effects to metabolic regulation and tissue protection.
Quantitative Profile of this compound
The efficacy and selectivity of this compound have been quantified in various assays. The following table summarizes key data points for its activity on ERRβ/γ and its off-target effects.
| Target | Activity Type | Metric | Value | Reference Cell/Assay Type | Citations |
| ERRβ/γ | Agonist | EC50 | 130 nM | Cell-based cotransfection/reporter assays | [8] |
| ERRα | Inactive | IC50 | >30 µM | Cell-based cotransfection/reporter assays | [8] |
| ERα | Inactive | IC50 | >30 µM | Cell-based cotransfection/reporter assays | [8] |
| ERβ | Inactive | IC50 | >30 µM | Cell-based cotransfection/reporter assays | [8] |
| Smoothened (Smo) | Inhibitor | IC50 | ~2 µM | SAG-induced Smo::EGFP accumulation assay | [5] |
| Gli Transcription | Inhibitor | IC50 | ~2 µM | Gli transcription activity assay | [5] |
Biological Functions and Signaling Pathways of this compound-Mediated Activation
Activation of ERRβ and ERRγ by this compound triggers a range of biological responses that are highly context- and cell-type-dependent.
Anti-Cancer Activity
This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in several cancer models, particularly in breast and prostate cancer.
-
Breast Cancer: In a diverse panel of breast cancer cell lines, this compound inhibits growth and induces cell death.[7][9] This effect is mediated through a bimodal cell cycle arrest at the G1 and G2/M phases and activation of the p38 stress kinase pathway, which is required for cell death but not for the G2/M arrest.[9] The primate-specific ERRβ2 splice variant, which localizes to centrosomes, is crucial for the G2/M block.[9] Activation of ERRβ2 by this compound leads to mitotic spindle defects, including the appearance of multi- and monopolar spindles, positioning it as an antimitotic agent.[7][9]
Caption: this compound signaling in breast cancer cells.
-
Prostate Cancer: this compound treatment suppresses the proliferation of prostate cancer cells in a dose-dependent manner.[5] In prostate cancer, ERRγ expression is inversely correlated with disease severity, and androgens repress ERRγ to reprogram metabolism.[10] Activating ERRγ with this compound could therefore represent a therapeutic strategy to counteract androgen-driven metabolic changes.[10]
Hepatoprotective Effects
This compound demonstrates protective effects against acute liver injury. In a mouse model of lipopolysaccharide (LPS)-induced liver damage, pretreatment with this compound ameliorated injury by attenuating oxidative stress, inflammation, and apoptosis.[11]
-
Mechanism: LPS-induced injury downregulates ERRγ in the liver.[11] this compound pretreatment reverses this by:
-
Reducing Oxidative Stress: Restoring the levels of antioxidant enzymes like superoxide dismutase (SOD).[11]
-
Suppressing Inflammation: Inhibiting pro-inflammatory signaling pathways, including TNF-α signaling.[11]
-
Inhibiting Apoptosis: Decreasing the expression of pro-apoptotic proteins such as Bax and cleaved caspase-3.[11] Transcriptomic analysis confirmed that this compound significantly reversed dysregulated pathways associated with inflammation and metabolism in the liver of LPS-treated mice.[11]
-
Caption: this compound's protective mechanism in acute liver injury.
Regulation of Metabolism and Cardiac Function
ERRs are master regulators of energy metabolism, particularly mitochondrial biogenesis and function.[1][10][12]
-
Cardiac Function: ERRα and ERRγ are essential for coordinating cardiac energy production and consumption.[13] They directly regulate genes involved in mitochondrial function, fatty acid oxidation, and cardiac contraction.[13] The ERRγ agonist this compound has been shown to improve cardiac function after myocardial infarction by suppressing inflammation and pyroptosis.[14] A proposed mechanism involves the restoration of cardiac nuclear ERRs and their coactivator PGC-1α following trauma-hemorrhage.[15]
-
Steroidogenesis: In adrenal glands, this compound treatment in rats increased the expression of proteins involved in cholesterol synthesis and steroidogenesis, such as P450scc and StAR.[5]
Neuroprotection and Development
-
Photoreceptor Survival: ERRβ is selectively expressed in rod photoreceptors and is critical for their survival.[16] In retinal explants from mice lacking the crucial photoreceptor transcription factor Crx, treatment with this compound significantly decreased apoptosis (measured by TUNEL staining) and increased the expression of rhodopsin, suggesting that ERRβ/γ activation can protect rod photoreceptors from dysfunction and death.[16]
Key Experimental Protocols
The study of this compound's effects on ERRβ/γ relies on a variety of molecular and cellular biology techniques.
Luciferase Reporter Assay (for Transcriptional Activity)
This cell-based assay is used to measure the ability of this compound to activate the transcriptional function of ERRβ or ERRγ.[17][18]
-
Cell Culture: Plate cells (e.g., HEK293T, U2OS) in multi-well plates and allow them to adhere overnight.[19]
-
Transfection: Co-transfect cells with three plasmids:
-
An expression vector for full-length ERRβ or ERRγ.
-
A reporter plasmid containing multiple copies of an ERR response element (ERRE) upstream of a minimal promoter driving a luciferase gene (e.g., ERRE-TATA-luc).[17]
-
A control plasmid expressing Renilla luciferase or β-galactosidase for normalization of transfection efficiency.
-
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).[17]
-
Lysis and Measurement: After another 24 hours, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.[17][19]
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the fold induction relative to the vehicle control against the this compound concentration to determine the EC50 value.
Cell Viability and Growth Assays
These assays quantify the effect of this compound on cancer cell proliferation and survival.
-
Crystal Violet Staining:
-
Seed cells in multi-well plates and treat with this compound over a time course (e.g., 10-11 days).[9]
-
At each time point, fix the cells with a solution like 4% paraformaldehyde.
-
Stain the fixed cells with a 0.5% crystal violet solution.
-
Wash away excess stain and allow the plates to dry.
-
Solubilize the stain with a solvent (e.g., methanol or Sorenson's solution) and measure the absorbance at ~570-590 nm to quantify cell biomass.
-
-
Clonogenic Survival Assay:
-
Seed cells at a low density in 6-well plates.
-
Expose cells to a single treatment of this compound for 24 hours.[9]
-
Replace the drug-containing medium with fresh medium and culture for an extended period (e.g., 13 days) to allow for colony formation.[9]
-
Fix and stain the colonies with crystal violet.
-
Count the number of colonies (typically >50 cells) to determine the surviving fraction relative to the vehicle-treated control.
-
Apoptosis Detection
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Prepare tissue sections (e.g., retinal explants, liver tissue) or cultured cells on slides.[11][16]
-
Fix and permeabilize the samples.
-
Incubate with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs. TdT adds the labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.
-
Counterstain nuclei with a DNA dye like DAPI.
-
Visualize using fluorescence microscopy and quantify the percentage of TUNEL-positive cells.[16]
-
Western Blotting (for Protein Expression and Signaling)
This technique is used to detect changes in the levels of specific proteins and their phosphorylation status.
-
Sample Preparation: Treat cells with this compound for the desired time, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis: Separate equal amounts of protein by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p38, total p38, cleaved caspase-3, ERRβ2).[9][11]
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.[11]
General Experimental and Logic Workflow
The investigation of a nuclear receptor agonist like this compound typically follows a multi-stage process from initial discovery to in vivo validation.
Caption: A typical workflow for nuclear receptor agonist research.
Conclusion and Future Directions
This compound is a selective and potent agonist of ERRβ and ERRγ that has been instrumental in defining the roles of these orphan receptors in health and disease. Its activation of ERRβ/γ elicits strong anti-proliferative effects in cancer cells through mechanisms involving cell cycle arrest and apoptosis, protects against tissue injury by mitigating inflammation and oxidative stress, and regulates key metabolic and developmental pathways.
Future research should focus on:
-
Improving Selectivity: While this compound is selective against ERRα and ERs, developing agonists with selectivity between ERRβ and ERRγ would help to dissect their individual functions.
-
In Vivo Efficacy: Further validation in a broader range of preclinical animal models is necessary to establish the therapeutic potential of targeting this pathway.
-
Understanding Co-regulator Interactions: Investigating how this compound modulates the interaction of ERRβ/γ with essential co-activators like PGC-1α and NCOA3 will provide deeper mechanistic insights.[2][3]
The diverse and therapeutically relevant functions uncovered by this compound highlight the ERRβ/γ axis as a promising target for the development of novel drugs for cancer, metabolic disorders, and inflammatory diseases.
References
- 1. Constitutive activities of estrogen-related receptors: Transcriptional regulation of metabolism by the ERR pathways in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estrogen-related receptor β (ERRβ) – renaissance receptor or receptor renaissance? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcription initiation by the ERRs: no ligand but two activation pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estrogen-related Receptor γ Is a Key Regulator of Muscle Mitochondrial Activity and Oxidative Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Estrogen Receptor/ERR (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 9. Antimitotic activity of this compound and the estrogen-related receptor beta 2 (ERRβ2) splice variant in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Estrogen-Related Receptor γ Agonist this compound Ameliorates Lipopolysaccharide-Induced Acute Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The multiple universes of estrogen-related receptor α and γ in metabolic control and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Estrogen-Related Receptor α (ERRα) and ERRγ Are Essential Coordinators of Cardiac Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nuclear Receptor ERRγ Protects Against Cardiac Ischemic Injury by Suppressing GBP5‐Mediated Myocardial Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Insights into the activation mechanism of human estrogen-related receptor γ by environmental endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα - PMC [pmc.ncbi.nlm.nih.gov]
DY131's Role in Gene Transcription Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of DY131, a potent and selective synthetic agonist for Estrogen-Related Receptor β (ERRβ) and ERRγ. It explores the multifaceted role of this compound in regulating gene transcription through various signaling pathways, its off-target effects, and its application as a chemical probe in diverse biological contexts. This document consolidates key quantitative data, details relevant experimental protocols, and visualizes complex molecular interactions to facilitate a comprehensive understanding for research and development applications.
Core Mechanism of Action: ERRβ/γ Agonism
This compound functions as a selective agonist for the orphan nuclear receptors ERRβ and ERRγ, with no significant activity on the structurally related ERRα or the classical estrogen receptors (ERα and ERβ).[1][2][3] Upon binding, this compound induces a conformational change in ERRβ/γ, promoting the recruitment of coactivators and initiating the transcription of target genes. This activity is central to its biological effects, influencing metabolic, inflammatory, and cell cycle pathways.
The transcriptional activity of this compound is particularly evident in the context of different ERRβ splice variants. In breast cancer cell lines, the ERRβsf splice variant demonstrates robust, ligand-induced transcriptional activity on Estrogen-Related Response Element (ERRE) promoter-reporters when stimulated by this compound.[4] Conversely, the ERRβ2 splice variant lacks this transcriptional function and can act as a dominant-negative inhibitor of ERRβsf.[4]
References
Investigating the Downstream Targets of DY131: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the known downstream targets and mechanisms of action of DY131, a potent and selective agonist of the Estrogen-Related Receptors β (ERRβ) and γ (ERRγ). The information presented herein is intended to support further research and drug development efforts centered on this compound.
Introduction to this compound
This compound is a small molecule that selectively activates ERRβ and ERRγ, with no significant activity on the related ERRα or the classical estrogen receptors (ERα and ERβ).[1] Its ability to modulate the activity of these orphan nuclear receptors has made it a valuable tool for investigating their physiological roles and a potential therapeutic agent in various diseases, particularly cancer. This document summarizes the key findings related to this compound's downstream effects, including its impact on cell viability, cell cycle progression, apoptosis, and key signaling pathways.
Downstream Effects of this compound on Cellular Processes
This compound elicits a range of biological responses in different cell types, primarily through its activation of ERRβ and ERRγ. These effects are most prominently characterized in cancer cell lines, where this compound often exhibits anti-proliferative and pro-apoptotic properties.
Cell Viability and Growth Inhibition
This compound has been shown to inhibit the growth of a diverse panel of cancer cell lines in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values, where available, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~5-10 | [2] |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~5-10 | [2] |
| HCC1806 | Triple-Negative Breast Cancer | >10 | [2] |
| MCF7 | ER-Positive Breast Cancer | >10 | [2] |
| T98G | Glioblastoma (p53 mutant) | Not specified | [3] |
| A172 | Glioblastoma (p53 wild-type) | Not specified | [3] |
Note: IC50 values are estimated from published graphical data and may vary depending on experimental conditions.
Cell Cycle Arrest
A key mechanism through which this compound exerts its anti-proliferative effects is the induction of cell cycle arrest. The specific phase of arrest can be cell-type dependent, often correlating with the p53 status of the cells.
Quantitative Data: Cell Cycle Distribution in Response to this compound (24h treatment)
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| A172 (p53 wt) | DMSO | ~55 | ~30 | ~15 | [3] |
| A172 (p53 wt) | 10µM this compound | ~70 | ~15 | ~15 | [3] |
| T98G (p53 mut) | DMSO | ~50 | ~35 | ~15 | [3] |
| T98G (p53 mut) | 10µM this compound | ~40 | ~20 | ~40 | [3] |
| MDA-MB-231 | DMSO | ~50 | ~30 | ~20 | [1] |
| MDA-MB-231 | 10µM this compound | ~45 | ~15 | ~40 | [1] |
Induction of Apoptosis
This compound is a potent inducer of apoptosis in several cancer cell lines. This is evidenced by an increase in the subG1 population in cell cycle analysis and a significant increase in Annexin V-positive cells.
Quantitative Data: Apoptosis Induction by this compound (24h treatment)
| Cell Line | Treatment | % SubG1 (Fragmented DNA) | % Annexin V Positive | Reference | |---|---|---|---| | MDA-MB-231 | DMSO | <5 | <10 |[2] | | MDA-MB-231 | 10µM this compound | ~25 | ~35 |[2] | | MDA-MB-468 | DMSO | <5 | <10 |[2] | | MDA-MB-468 | 10µM this compound | ~20 | ~30 |[2] | | MCF7 | DMSO | <5 | Not specified |[2] | | MCF7 | 10µM this compound | ~15 | Not specified |[2] |
Core Signaling Pathways Modulated by this compound
This compound, through its activation of ERRβ/γ, influences several critical signaling pathways implicated in cancer progression and cellular stress responses.
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway
Activation of the p38 MAPK pathway is a key event in this compound-induced cell death in breast cancer cells. This pathway is a well-established transducer of cellular stress signals.
Hedgehog Signaling Pathway
This compound has been shown to inhibit the Hedgehog signaling pathway, a critical regulator of embryonic development and tumorigenesis. This inhibition appears to be context-dependent and may contribute to the anti-cancer effects of this compound. The downstream effector of the Hedgehog pathway is the transcription factor GLI1.
Quantitative Data: Regulation of GLI1 by this compound
| Cell Line | Condition | GLI1 Expression Level | Reference |
| Human ESC | Untreated | Baseline | [4] |
| Human ESC | GANT-61 (GLI inhibitor) | Decreased | [4] |
| Human Keratinocytes | GLI1 overexpression | Increased | [5] |
| Human Keratinocytes | GLI1 overexpression + EGF | Synergistically Increased | [5] |
Note: Direct quantitative data for this compound's effect on GLI1 expression from the provided search results is limited. The table reflects general regulation of GLI1.
TNF Signaling Pathway
In the context of inflammatory conditions such as lipopolysaccharide (LPS)-induced acute liver injury, this compound has been demonstrated to suppress the TNF signaling pathway. This anti-inflammatory effect is associated with the downregulation of pro-inflammatory cytokines.[6]
Quantitative Data: Effect of this compound on Inflammatory Gene Expression in LPS-Treated Mice
| Gene | Treatment | Relative mRNA Expression (Fold Change vs. Control) | Reference |
| ERRγ | LPS | Decreased | [6] |
| ERRγ | LPS + this compound | Increased vs. LPS | [6] |
| Bax | LPS | Increased | [6] |
| Bax | LPS + this compound | Decreased vs. LPS | [6] |
| SOD1 | LPS | Decreased | [6] |
| SOD1 | LPS + this compound | Increased vs. LPS | [6] |
| SOD3 | LPS | Decreased | [6] |
| SOD3 | LPS + this compound | Increased vs. LPS | [6] |
Regulation of Metabolic Genes
As a key regulator of cellular metabolism, ERRγ activation by this compound is expected to influence the expression of genes involved in metabolic pathways. In the context of LPS-induced liver injury, this compound was shown to reverse the downregulation of several metabolic genes.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's downstream targets.
Cell Viability Assay (Crystal Violet Staining)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,500-10,000 cells per well, depending on the cell line's growth rate.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.1 to 20 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the cells for 72-96 hours.
-
Staining:
-
Wash the cells once with PBS.
-
Fix the cells with 10% formalin for 10 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Wash the plate with water to remove excess stain and allow it to air dry.
-
-
Quantification:
-
Solubilize the stain with 10% acetic acid.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the readings to the DMSO control to determine cell viability.
-
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)
-
Cell Culture and Treatment: Plate cells and treat with this compound or DMSO for the desired time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells, and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining:
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the cells on a flow cytometer, exciting with a 488 nm laser and collecting the emission in the appropriate channel (e.g., >600 nm).
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
-
Cell Culture and Treatment: Culture and treat cells with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Collect both floating and adherent cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells immediately by flow cytometry. Use a 488 nm laser for excitation and collect FITC fluorescence (early apoptosis) and PI fluorescence (late apoptosis/necrosis) in their respective channels.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Western Blot Analysis for Protein Expression and Phosphorylation
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-p38, total p38, GLI1, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software and normalize to a loading control.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction: Following cell treatment, extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
qPCR:
-
Prepare a reaction mixture containing cDNA, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.
-
Perform the qPCR reaction in a real-time PCR system.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative gene expression using the ΔΔCt method.[6]
-
Conclusion
This compound is a valuable pharmacological tool for elucidating the complex roles of ERRβ and ERRγ in cellular physiology and pathology. Its ability to induce cell cycle arrest and apoptosis in cancer cells, coupled with its modulatory effects on key signaling pathways such as p38 MAPK, Hedgehog, and TNF signaling, underscores its potential as a therapeutic agent. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to further explore the downstream targets of this compound and its therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CRISPR editing of the GLI1 first intron abrogates GLI1 expression and differentially alters lineage commitment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Modulation of Hedgehog/GLI Target Gene Expression by Epidermal Growth Factor Signaling in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estrogen-Related Receptor γ Agonist this compound Ameliorates Lipopolysaccharide-Induced Acute Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
The ERRγ Agonist DY131: A Deep Dive into its Effects on Cellular Metabolism
For Immediate Release
Washington D.C. - The synthetic compound DY131, a potent agonist of the Estrogen-Related Receptor gamma (ERRγ), is garnering significant attention within the scientific community for its profound effects on cellular metabolism. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the core mechanisms of this compound, its impact on metabolic pathways, and the experimental protocols to assess its activity.
Introduction to this compound and ERRγ
This compound is a small molecule agonist that specifically activates ERRγ, an orphan nuclear receptor that plays a pivotal role in the regulation of cellular energy homeostasis. ERRγ is highly expressed in tissues with high energy demands, such as the liver, skeletal muscle, heart, and kidneys, where it orchestrates the expression of genes involved in mitochondrial biogenesis, oxidative phosphorylation, and fatty acid metabolism. The ability of this compound to modulate ERRγ activity positions it as a valuable tool for investigating metabolic regulation and as a potential therapeutic agent for metabolic disorders and certain types of cancer.
Mechanism of Action
This compound binds to the ligand-binding domain of ERRγ, inducing a conformational change that promotes the recruitment of coactivators and stimulates the transcription of ERRγ target genes. This transcriptional activation leads to a cascade of events that reprogram cellular metabolism, shifting the balance between glycolysis and oxidative phosphorylation.
A diagram illustrating the proposed signaling pathway of this compound is presented below:
Effects on Cellular Metabolism: A Tale of Two Tissues
The metabolic consequences of this compound activation of ERRγ appear to be context-dependent, with notable differences observed in liver and breast cancer cells.
Amelioration of Acute Liver Injury through Metabolic Reprogramming
In a murine model of lipopolysaccharide (LPS)-induced acute liver injury, pretreatment with this compound demonstrated a significant protective effect by reversing the dysregulated metabolic pathways associated with the inflammatory response.
Quantitative Data Summary:
| Parameter | Control | LPS | LPS + this compound |
| Serum ALT (U/L) | Normal | Significantly Elevated | Significantly Reduced |
| Serum AST (U/L) | Normal | Significantly Elevated | Significantly Reduced |
| Hepatic TNF-α (pg/mg protein) | Low | Significantly Increased | Significantly Decreased |
| Hepatic IL-6 (pg/mg protein) | Low | Significantly Increased | Significantly Decreased |
Table 1: Effect of this compound on serum and hepatic markers in LPS-induced acute liver injury in mice.[1][2][3]
Experimental Protocol: RNA-Sequencing Analysis of Liver Tissue
A detailed workflow for the RNA-sequencing experiment is provided below:
Transcriptomic analysis of liver tissue from these mice, accessible through the Gene Expression Omnibus (GEO) database under accession number GSE16088, revealed that this compound treatment significantly altered the expression of genes involved in metabolic pathways.[1] Specifically, pathways related to oxidative phosphorylation were upregulated, while those associated with glycolysis were downregulated, suggesting a shift towards more efficient energy production and a reduction in metabolic stress.
Growth Inhibition in Breast Cancer Cells
In contrast to its protective role in the liver, this compound exhibits growth-inhibitory and pro-apoptotic effects in various breast cancer cell lines, including MCF7, MDA-MB-231, HCC1806, and MDA-MB-468. This anti-proliferative activity is attributed to the induction of cell cycle arrest and apoptosis.
Quantitative Data Summary:
| Cell Line | Treatment | Effect on Cell Viability |
| MCF7 | This compound (10 µM) | Significant Decrease |
| MDA-MB-231 | This compound (10 µM) | Significant Decrease |
| HCC1806 | This compound (10 µM) | Significant Decrease |
| MDA-MB-468 | This compound (10 µM) | Significant Decrease |
| MCF10A (non-tumorigenic) | This compound (10 µM) | No Significant Effect |
Table 2: Effect of this compound on the viability of breast cancer and non-tumorigenic breast epithelial cell lines.
Experimental Protocol: Crystal Violet Staining Assay
The logical relationship for assessing cell viability using crystal violet staining is as follows:
While the precise metabolic shifts induced by this compound in breast cancer cells are still under investigation, the observed growth inhibition suggests a potential disruption of the metabolic pathways that fuel rapid cancer cell proliferation, such as aerobic glycolysis (the Warburg effect).
Future Directions and Therapeutic Potential
The dual role of this compound in modulating cellular metabolism highlights the therapeutic potential of targeting ERRγ. In conditions such as sepsis-induced liver injury, activating ERRγ with this compound could restore metabolic homeostasis and mitigate tissue damage. Conversely, in the context of breast cancer, this compound or similar ERRγ agonists could represent a novel therapeutic strategy to inhibit tumor growth by targeting metabolic vulnerabilities.
Further research is warranted to elucidate the detailed metabolic flux alterations induced by this compound in different cell types and to explore its efficacy and safety in preclinical and clinical settings. The development of more specific ERRγ modulators will be crucial for translating these promising findings into novel therapies for a range of diseases.
References
- 1. Antimitotic activity of this compound and the estrogen-related receptor beta 2 (ERRβ2) splice variant in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estrogen-Related Receptor γ Agonist this compound Ameliorates Lipopolysaccharide-Induced Acute Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Pro-Apoptotic Role of DY131: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the synthetic compound DY131 and its role in inducing apoptosis, with a particular focus on its application in cancer research. Designed for researchers, scientists, and drug development professionals, this document outlines the molecular mechanisms, key signaling pathways, and experimental evidence supporting this compound's pro-apoptotic activity.
Introduction to this compound
This compound is a synthetic ligand for the estrogen-related receptors beta (ERRβ) and gamma (ERRγ). It has demonstrated significant growth-inhibitory and pro-apoptotic effects in various cancer cell lines, most notably in breast cancer. This guide will delve into the cellular and molecular events that characterize this compound-induced apoptosis, providing a comprehensive resource for investigating its therapeutic potential.
Quantitative Analysis of this compound-Induced Apoptosis
The efficacy of this compound in inducing apoptosis is dose-dependent. The following tables summarize the quantitative data from studies on breast cancer cell lines.
| Cell Line | Cancer Type | Parameter | Concentration of this compound | Result | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | Sub-G1 DNA Content (% of cells) | 5 µM | ~20% | [1] |
| 10 µM | ~35% | [1] | |||
| Annexin V Positive Cells | Not Specified | Significant Increase | [1] | ||
| MDA-MB-468 | Triple-Negative Breast Cancer | Sub-G1 DNA Content (% of cells) | 5 µM | ~25% | [1] |
| 10 µM | ~40% | [1] | |||
| Annexin V Positive Cells | Not Specified | Significant Increase | [1] | ||
| MCF7 | ER-Positive Breast Cancer | Sub-G1 DNA Content (% of cells) | 5 µM | ~15% | [1] |
| 10 µM | ~25% | [1] | |||
| HCC1806 | Triple-Negative Breast Cancer | Sub-G1 DNA Content (% of cells) | 10 µM | ~15% | [1] |
Table 1: Dose-Dependent Induction of Apoptosis by this compound in Breast Cancer Cell Lines. Data represents the percentage of cells with sub-G1 DNA content, a marker of apoptosis, after 24 hours of treatment with this compound.
| Cell Line | Cancer Type | Apoptotic Marker | This compound Treatment | Result | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | PARP Cleavage | 10 µM, 24h | Cleavage Observed | [1] |
| MDA-MB-468 | Triple-Negative Breast Cancer | PARP Cleavage | 10 µM, 24h | Cleavage Observed | [1] |
| MCF7 | ER-Positive Breast Cancer | PARP Cleavage | 10 µM, 24h | Cleavage Observed | [1] |
| HCC1806 | Triple-Negative Breast Cancer | PARP Cleavage | 10 µM, 24h | No Cleavage | [1] |
Table 2: Induction of PARP Cleavage by this compound in Breast Cancer Cell Lines. PARP cleavage is a hallmark of caspase-mediated apoptosis.
Signaling Pathways in this compound-Induced Apoptosis
This compound-induced apoptosis is primarily mediated through the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. Evidence suggests that this compound treatment leads to an increase in intracellular reactive oxygen species (ROS), which can act as upstream activators of the p38 MAPK cascade. Activated p38 MAPK, in turn, can modulate the activity of downstream effectors, including members of the Bcl-2 family, to promote apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound-induced apoptosis.
Cell Viability and Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MDA-MB-468, MCF7, HCC1806)
-
This compound (in a suitable solvent like DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
Cell Harvesting:
-
For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution to minimize membrane damage.
-
Collect the cell suspension and centrifuge at 300 x g for 5 minutes.
-
For suspension cells, directly collect the cell suspension and centrifuge.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for PARP Cleavage
This protocol is used to detect the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-3 activation during apoptosis.
Materials:
-
Treated cell pellets
-
RIPA buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PARP (recognizing both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the cell pellets in RIPA buffer on ice.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Full-length PARP will appear at ~116 kDa, and the cleaved fragment at ~89 kDa.
-
Conclusion
This compound effectively induces apoptosis in various cancer cell lines, particularly those of breast cancer origin. The mechanism of action involves the activation of the p38 MAPK signaling pathway, likely triggered by an increase in intracellular ROS. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this compound as a pro-apoptotic agent. Future studies should aim to further elucidate the upstream and downstream components of the this compound-activated signaling cascade to identify potential biomarkers for sensitivity and to optimize its application in pre-clinical and clinical settings.
References
The Impact of DY131 on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DY131, a synthetic agonist of the orphan estrogen-related receptors (ERRs) ERRβ and ERRγ, has emerged as a potent modulator of cell cycle progression, demonstrating significant antimitotic and growth-inhibitory activities in various cancer cell lines.[1][2] This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its differential impact on cell cycle checkpoints. It consolidates quantitative data from key studies, presents detailed experimental protocols for reproducing and expanding upon these findings, and visualizes the core signaling pathways and workflows. The evidence indicates that this compound induces a bimodal cell cycle arrest, primarily at the G1 and G2/M phases, with the specific outcome being highly dependent on cellular context, particularly p53 mutation status and the expression of ERRβ splice variants.[1][3]
Quantitative Analysis of this compound-Induced Cell Cycle Arrest
This compound's primary impact on cell proliferation is its ability to induce cell cycle arrest. The specific phase of arrest is dose-dependent and varies across different cancer cell lines.
Effect of this compound on Breast Cancer Cell Lines
In a panel of breast cancer cell lines, this compound induces both G1 and G2/M arrest after a 24-hour treatment. A significant G1 arrest is observed at a concentration of 5 μM in MCF7, HCC1806, and MDA-MB-468 cells.[1][4] At a higher concentration of 10 μM, a significant G2/M arrest becomes the predominant effect across all tested breast cancer cell lines.[1][4]
Table 1: G1 Phase Arrest in Breast Cancer Cells Treated with this compound
| Cell Line | This compound Concentration | % of Cells in G1 Phase (Mean ± SEM) |
|---|---|---|
| MCF7 | DMSO Control | 55.1 ± 2.3 |
| 5 μM | 68.4 ± 1.9* | |
| 10 μM | 59.2 ± 3.1 | |
| HCC1806 | DMSO Control | 48.7 ± 2.5 |
| 5 μM | 62.1 ± 2.1* | |
| 10 μM | 54.3 ± 3.4 | |
| MDA-MB-468 | DMSO Control | 52.6 ± 1.8 |
| 5 μM | 60.5 ± 2.0* | |
| 10 μM | 54.1 ± 2.7 | |
| MDA-MB-231 | DMSO Control | 45.3 ± 2.9 |
| 5 μM | 43.8 ± 3.1 | |
| 10 μM | 39.7 ± 2.5 |
*Statistically significant increase compared to DMSO control. Data synthesized from published studies.[1][4]
Table 2: G2/M Phase Arrest in Breast Cancer Cells Treated with this compound
| Cell Line | This compound Concentration | % of Cells in G2/M Phase (Mean ± SEM) |
|---|---|---|
| MCF7 | DMSO Control | 20.1 ± 1.5 |
| 5 μM | 22.4 ± 1.8 | |
| 10 μM | 35.6 ± 2.2* | |
| HCC1806 | DMSO Control | 24.3 ± 1.9 |
| 5 μM | 28.1 ± 2.1 | |
| 10 μM | 40.2 ± 2.8* | |
| MDA-MB-468 | DMSO Control | 21.8 ± 1.7 |
| 5 μM | 25.9 ± 2.0 | |
| 10 μM | 38.7 ± 2.5* | |
| MDA-MB-231 | DMSO Control | 26.5 ± 2.2 |
| 5 μM | 39.8 ± 2.6* | |
| 10 μM | 51.3 ± 3.1* |
*Statistically significant increase compared to DMSO control. Data synthesized from published studies.[1][4]
p53-Dependent Cell Cycle Arrest in Glioblastoma Cells
Studies in glioblastoma (GBM) cell lines reveal that the cell cycle response to this compound is critically influenced by p53 status. After 24 hours of treatment, p53 wild-type A172 cells undergo G1 arrest, whereas p53 mutant T98G cells exhibit a robust G2/M arrest.[3]
Table 3: Differential Cell Cycle Arrest in Glioblastoma Cells Treated with this compound
| Cell Line (p53 Status) | This compound Concentration | % of Cells in G1 Phase | % of Cells in G2/M Phase |
|---|---|---|---|
| A172 (Wild-Type) | Control | 58.1 | 15.2 |
| 10 μM | 70.3* | 12.8 | |
| T98G (Mutant) | Control | 55.4 | 18.9 |
| 10 μM | 45.1 | 35.7* |
*Statistically significant change compared to control. Data synthesized from published studies.[3]
Signaling Pathways and Mechanisms of Action
This compound exerts its effects by activating ERRβ and ERRγ. The subsequent cell cycle arrest is mediated through distinct downstream pathways depending on the cellular context.
G1 Arrest Pathway
The G1 arrest induced by this compound is associated with the upregulation of the cyclin-dependent kinase inhibitor p21.[1][3] In p53 wild-type cells, this occurs through a conventional p53-dependent pathway. However, G1 arrest and p21 induction are also observed in p53-mutant cells, suggesting the existence of p53-independent mechanisms for p21 activation.[4]
G2/M Arrest Pathway
The G2/M arrest is a prominent feature of this compound's activity, particularly in triple-negative breast cancer (TNBC) and p53-mutant glioblastoma cells.[1][3] This arrest is facilitated by the ERRβ2 splice variant.[1][2] A key molecular marker of this G2/M block is the strong increase in phosphorylation of Histone H3 at Serine 10 (phospho-H3 Ser10), an event associated with chromatin condensation in prophase.[1][3] Mechanistically, this compound treatment leads to defects in mitosis, including a delay in the progression from prophase to anaphase and the formation of multi- and monopolar spindles.[1][2] This antimitotic activity is linked to the localization of ERRβ2 to centrosomes.[1]
Role of the p38 MAPK Pathway
This compound also activates the p38 MAPK stress kinase pathway. However, studies have shown that while this pathway is required for this compound-induced apoptotic cell death, it is not necessary for the cell cycle arrest itself.[1]
Detailed Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on cell cycle progression.
Cell Culture and Drug Treatment
-
Cell Maintenance: Culture cancer cell lines (e.g., MDA-MB-231, A172, T98G) in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Plate cells in 6-well plates at a density that will ensure they are in the exponential growth phase (approx. 60-70% confluency) at the time of analysis.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Treatment: Dilute the this compound stock solution in a complete culture medium to the desired final concentrations (e.g., 5 μM and 10 μM). Treat cells for 24 hours. Include a DMSO-only vehicle control.
Cell Cycle Analysis via Flow Cytometry
This protocol is based on the stoichiometric binding of Propidium Iodide (PI) to DNA, allowing for the quantification of DNA content and cell cycle phase distribution.[5][6]
-
Harvesting: After treatment, aspirate the medium and wash cells with 1X PBS. Detach cells using trypsin-EDTA, then neutralize with a complete medium.
-
Fixation: Centrifuge the cell suspension (300 x g for 5 minutes), discard the supernatant, and resuspend the pellet in 0.5 mL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells. Incubate at -20°C for at least 2 hours (or up to several weeks).[7]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet once with PBS. Resuspend the cell pellet in 500 μL of PI staining solution (e.g., 50 μg/mL Propidium Iodide, 100 μg/mL RNase A, and 0.1% Triton X-100 in PBS).
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature, protected from light.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample. Use a linear scale for the DNA content channel.[5]
-
Analysis: Gate the single-cell population to exclude doublets and debris. Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the DNA histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis of Cell Cycle Markers
-
Protein Extraction: Following this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 μg) onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:
-
Rabbit anti-p21
-
Rabbit anti-phospho-Histone H3 (Ser10)
-
Mouse anti-β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
Logical Framework: p53 Status Dictates this compound Response
The cellular response to this compound is not uniform but is instead a conditional outcome based on the underlying genetic makeup of the cancer cell, most notably the functional status of the p53 tumor suppressor.
References
- 1. Antimitotic activity of this compound and the estrogen-related receptor beta 2 (ERRβ2) splice variant in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cancer.wisc.edu [cancer.wisc.edu]
- 6. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Therapeutic Potential of DY131 in Oncology
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the preclinical findings on DY131, a synthetic agonist of the orphan nuclear estrogen-related receptors beta (ERRβ) and gamma (ERRγ), and its potential as a therapeutic agent in cancer. The focus of this guide is to present the current understanding of this compound's mechanism of action, its effects on cancer cells, and the experimental basis for these findings.
Introduction
This compound has emerged as a promising investigational compound with demonstrated growth-inhibitory effects in various cancer cell lines, particularly in breast cancer.[1][2][3] Its primary targets are ERRβ and ERRγ, members of the orphan nuclear receptor family that are implicated in cellular metabolism, proliferation, and differentiation. This guide synthesizes the available preclinical data to provide a detailed technical resource for the scientific community.
Mechanism of Action
This compound's anticancer activity is primarily attributed to its role as an agonist for ERRβ and ERRγ. In breast cancer models, the activation of a specific splice variant, ERRβ2, by this compound appears to be a key driver of its therapeutic effects.[1] Ligand-activated ERRβ2 has been shown to induce a bimodal cell cycle arrest and subsequent apoptosis.[1][2]
The proposed signaling pathway involves the activation of the p38 stress kinase pathway, leading to cell death.[1][2] Furthermore, this compound treatment has been associated with defects in mitotic spindle formation, suggesting a role in disrupting cell division.[1] While this compound has been reported to have off-target effects on the Hedgehog signaling pathway by binding to Smoothened, studies in breast cancer cell lines suggest this is not the primary mechanism of its cytotoxic action in this context.[1]
Preclinical Efficacy
Preclinical studies have demonstrated the potent anti-proliferative effects of this compound across a panel of breast cancer cell lines, including hormone receptor-positive and triple-negative breast cancer (TNBC) subtypes.[1][3] A key finding is the preferential growth inhibition of cancer cells compared to non-transformed mammary epithelial cells.[3]
The following table summarizes the growth-inhibitory effects of this compound on various breast cancer cell lines.
| Cell Line | Cancer Subtype | Effect of 10 µM this compound | Citation |
| MCF7 | ER+ | Growth Inhibition | [3] |
| MDA-MB-231 | TNBC (Mesenchymal Stem-Like) | Growth Inhibition | [3] |
| HCC1806 | TNBC (Basal-Like 2) | Growth Inhibition | [3] |
| MDA-MB-468 | TNBC (Basal-Like 1) | Growth Inhibition | [3] |
| MCF10A | Non-transformed Mammary Epithelial | Modest Growth Inhibition | [3] |
Treatment with this compound induces a bimodal cell cycle arrest, with a notable block in the G2/M phase, which is facilitated by the ERRβ2 splice variant.[1][2] This arrest is followed by the induction of apoptosis.
Experimental Protocols
This section details the methodologies used in key experiments to evaluate the therapeutic potential of this compound.
-
Cell Lines: Breast cancer cell lines (MCF7, MDA-MB-231, HCC1806, MDA-MB-468) and a non-transformed mammary epithelial cell line (MCF10A) were utilized.[3]
-
Culture Conditions: Cells were maintained in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Crystal Violet Staining: To assess cell growth, cells were seeded in multi-well plates and treated with varying concentrations of this compound or DMSO as a control. At specified time points, cells were fixed and stained with crystal violet. The dye was then solubilized, and the absorbance was measured to quantify cell viability.[3]
-
Clonogenic Survival Assay: Cells were seeded at low density and treated with this compound for 24 hours. The drug-containing medium was then replaced with fresh medium, and the cells were allowed to form colonies for approximately 13 days. Colonies were then stained with crystal violet and counted.[3]
-
Flow Cytometry: To analyze the cell cycle distribution and apoptosis, cells were treated with this compound, harvested, and fixed. For cell cycle analysis, cells were stained with a DNA-intercalating dye (e.g., propidium iodide) and analyzed by flow cytometry. For apoptosis, Annexin V and propidium iodide staining were used to differentiate between viable, apoptotic, and necrotic cells.
-
Western Blotting: To investigate the molecular mechanisms, protein lysates from treated and untreated cells were subjected to SDS-PAGE and transferred to a membrane. The membranes were then probed with antibodies against key proteins in the p38 MAPK pathway and cell cycle regulation.
Future Directions
The existing preclinical data strongly support the continued investigation of this compound as a potential anticancer agent, particularly for breast cancer. Future research should focus on:
-
In vivo efficacy studies: Evaluating the anti-tumor activity of this compound in animal models of breast cancer.
-
Pharmacokinetic and pharmacodynamic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its target engagement in vivo.
-
Biomarker discovery: Identifying predictive biomarkers of response to this compound to enable patient stratification in future clinical trials.
-
Combination therapies: Exploring the potential synergistic effects of this compound with existing standard-of-care treatments for breast cancer.
As of the latest available information, there are no registered clinical trials for this compound. The progression of this compound into clinical development will be contingent on the successful outcome of further preclinical validation.
References
The Structure-Activity Relationship of DY131: A Technical Guide for Drug Development Professionals
An in-depth analysis of the potent and selective Estrogen-Related Receptor (ERR) agonist, DY131, detailing its mechanism of action, structure-activity relationship, and key experimental methodologies.
This compound has emerged as a significant chemical probe for studying the physiological and pathological roles of the orphan nuclear receptors ERRβ (NR3B2) and ERRγ (NR3B3). As a potent and selective agonist for these receptors, this compound provides a valuable tool for researchers in oncology, metabolism, and endocrinology. This technical guide offers a comprehensive overview of the structure-activity relationship (SAR) of this compound, its impact on key signaling pathways, and detailed protocols for essential experimental validation.
Core Mechanism of Action and Structure-Activity Relationship
This compound is a synthetic ligand that selectively activates ERRβ and ERRγ with no significant activity on the closely related ERRα or the classical estrogen receptors (ERα and ERβ)[1]. This selectivity is crucial for dissecting the specific functions of the β and γ isoforms. The core activity of this compound lies in its ability to bind to the ligand-binding domain (LBD) of ERRβ and ERRγ, inducing a conformational change that promotes the recruitment of coactivators and subsequent modulation of target gene transcription.
| Compound | Structure | ERRβ EC50 (nM) | ERRγ EC50 (nM) | Reference |
| This compound | 4-(diethylamino)benzaldehyde N-(4-phenyl-1,3-thiazol-2-yl)hydrazone | ~230 | ~98 | [2] |
| GSK4716 | 4-isopropylbenzaldehyde N-(4-phenyl-1,3-thiazol-2-yl)hydrazone | ~100 | ~100 | [2] |
Note: EC50 values are approximate and can vary depending on the specific assay conditions.
The data suggests that modifications at the para-position of the benzaldehyde ring are tolerated, with both a diethylamino group (this compound) and an isopropyl group (GSK4716) conferring potent agonistic activity. Further research into a wider array of analogs is necessary to fully delineate the SAR and optimize potency and selectivity.
Beyond its primary targets, this compound has been shown to exhibit off-target activity by inhibiting the Hedgehog signaling pathway. It directly interacts with Smoothened (Smo), a key component of this pathway, with reported IC50 values of approximately 0.8 µM for inhibiting Shh-induced accumulation of Smo::EGFP and ~2 µM for suppressing SAG-induced Smo accumulation and Gli transcription[1]. This dual activity should be considered when interpreting experimental results.
Key Signaling Pathways Modulated by this compound
This compound's engagement with ERRβ/γ and its off-target effects lead to the modulation of several critical cellular signaling pathways.
ERRβ/γ-Mediated Transcriptional Activation
As an agonist, this compound initiates the canonical signaling cascade for ERRβ and ERRγ.
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway
In certain cellular contexts, particularly in breast cancer cells, this compound treatment leads to the activation of the p38 stress kinase pathway, contributing to cell death.
Experimental Protocols
To facilitate further research and validation of this compound's activity, this section provides detailed methodologies for key experiments.
Experimental Workflow: From SAR to Cellular Effects
The investigation of this compound and its analogs typically follows a structured workflow to characterize their biological activity.
Protocol 1: ERRγ Luciferase Reporter Gene Assay
This assay quantitatively measures the ability of this compound to activate ERRγ in a cellular context.
1. Materials:
-
HEK293T cells
-
Expression vector for Gal4-DNA binding domain fused to the ERRγ ligand-binding domain (Gal4-ERRγ-LBD)
-
Luciferase reporter vector with an upstream Gal4 response element (e.g., pFR-Luc)
-
β-galactosidase expression vector (for transfection control)
-
Lipofectamine 2000 or similar transfection reagent
-
DMEM with 10% FBS
-
This compound stock solution (in DMSO)
-
Luciferase Assay System (e.g., Promega)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
2. Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Transfection:
-
For each well, prepare a DNA-transfection reagent mix. In one tube, dilute 50 ng of Gal4-ERRγ-LBD, 100 ng of pFR-Luc, and 50 ng of β-galactosidase vector in 10 µL of serum-free DMEM.
-
In a separate tube, dilute 0.5 µL of Lipofectamine 2000 in 10 µL of serum-free DMEM and incubate for 5 minutes at room temperature.
-
Combine the DNA and Lipofectamine 2000 solutions, mix gently, and incubate for 20 minutes at room temperature.
-
Add 20 µL of the transfection complex to each well.
-
-
Compound Treatment: 24 hours post-transfection, remove the medium and replace it with 100 µL of fresh medium containing the desired concentrations of this compound or vehicle (DMSO).
-
Incubation: Incubate the plate for another 24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay:
-
Wash the cells once with 100 µL of PBS.
-
Lyse the cells by adding 20 µL of 1X reporter lysis buffer per well and incubate for 15 minutes at room temperature on a shaker.
-
Add 100 µL of luciferase assay reagent to each well.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis: Normalize the luciferase activity to the β-galactosidase activity to control for transfection efficiency. Plot the normalized relative light units (RLU) against the log of the this compound concentration and fit a dose-response curve to determine the EC50 value.
Protocol 2: MTT Cell Viability Assay
This colorimetric assay is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
1. Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear tissue culture plates
-
Microplate reader (absorbance at 570 nm)
2. Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Replace the medium with 100 µL of fresh medium containing serial dilutions of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Incubate overnight at 37°C in a humidified chamber.
-
Absorbance Measurement: Gently pipette the solution in each well to ensure it is homogenous. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the media-only blank from all readings. Express the results as a percentage of the vehicle-treated control. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 3: Western Blot for Phospho-p38 MAPK
This protocol is used to detect the activation of the p38 MAPK pathway by assessing the phosphorylation status of the p38 protein.
1. Materials:
-
Cell line of interest
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
4-12% Bis-Tris polyacrylamide gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) and rabbit anti-total p38 MAPK
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
2. Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentration and for the appropriate time course. Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 4-12% Bis-Tris gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply the ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Express the level of phospho-p38 as a ratio to total p38.
Conclusion
This compound is a potent and selective agonist of ERRβ and ERRγ, making it an invaluable tool for elucidating the functions of these orphan nuclear receptors. Its well-characterized effects on gene transcription and cell signaling pathways, coupled with established experimental protocols for its validation, provide a solid foundation for its use in drug discovery and basic research. Understanding its dual activity on both ERR and Hedgehog signaling is critical for the accurate interpretation of experimental outcomes. This guide provides the necessary technical information for researchers to effectively utilize this compound in their studies and to further explore the therapeutic potential of targeting ERRβ and ERRγ.
References
The ERRγ Agonist DY131: A Potent Inducer of Mitochondrial Biogenesis
For Immediate Release
[City, State] – [Date] – A growing body of evidence highlights the significant role of the synthetic molecule DY131 in promoting mitochondrial biogenesis, the process of generating new mitochondria. As a potent and selective agonist for the Estrogen-Related Receptor γ (ERRγ), this compound activates a key signaling cascade that enhances cellular energetic capacity. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Core Mechanism: Activation of the ERRγ-TFAM Axis
This compound exerts its pro-mitochondrial effects primarily through the activation of ERRγ, an orphan nuclear receptor that is a critical regulator of cellular metabolism. Upon activation by this compound, ERRγ directly stimulates the expression of Mitochondrial Transcription Factor A (TFAM). TFAM is a crucial protein that governs the replication and transcription of mitochondrial DNA (mtDNA), a fundamental step in mitochondrial biogenesis. This direct regulatory relationship forms the core of this compound's mechanism of action in promoting the formation of new mitochondria.
Recent studies have demonstrated that treatment with this compound leads to a tangible increase in mitochondrial biogenesis markers. For instance, in murine models of acute kidney injury, administration of this compound resulted in an observable increase in mitochondrial gene copy numbers, indicative of enhanced mitochondrial proliferation.[1][2][3]
Quantitative Effects of this compound on Mitochondrial Biogenesis Markers
The following table summarizes the quantitative effects of this compound on key markers of mitochondrial biogenesis as reported in preclinical studies.
| Marker | Model System | This compound Concentration/Dose | Treatment Duration | Observed Effect | Reference |
| mtDNA Copy Number | Murine model of cisplatin-induced acute kidney injury | 5 mg/kg/day (intraperitoneal) | 3 days | Increased | Ma et al., 2024 |
| TFAM Expression | Murine model of cisplatin-induced acute kidney injury | 5 mg/kg/day (intraperitoneal) | 3 days | Increased | Ma et al., 2024 |
Signaling Pathways Implicated in this compound-Mediated Mitochondrial Biogenesis
The primary signaling pathway initiated by this compound involves its binding to and activation of ERRγ, which then acts as a transcription factor to upregulate the expression of TFAM. However, the broader network governing mitochondrial biogenesis is complex and often involves upstream regulators such as AMP-activated protein kinase (AMPK) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). While direct evidence linking this compound to AMPK activation is still emerging, the established interplay between AMPK, PGC-1α, and ERRγ suggests a potential for crosstalk.
Below are diagrams illustrating the core this compound signaling pathway and a broader, putative pathway involving upstream regulators.
Caption: Core signaling pathway of this compound-induced mitochondrial biogenesis.
Caption: Expanded putative signaling network for this compound's effect.
Detailed Experimental Protocols
To facilitate the replication and further investigation of this compound's effects, this section provides detailed methodologies for key experiments.
In Vivo Murine Model of Acute Kidney Injury
-
Animal Model: Male C57BL/6 mice.
-
This compound Administration: this compound is dissolved in a vehicle solution (e.g., DMSO and polyethylene glycol). Mice are pretreated with this compound via intraperitoneal injection at a dose of 5 mg/kg/day for 3 consecutive days prior to the induction of acute kidney injury.[4]
-
Induction of Acute Kidney Injury (AKI): AKI can be induced by a single intraperitoneal injection of cisplatin (e.g., 20 mg/kg).
-
Sample Collection: Kidneys are harvested at a specified time point (e.g., 72 hours) after cisplatin injection for subsequent analysis.
Quantification of Mitochondrial DNA (mtDNA) Copy Number by qPCR
This protocol is adapted from standard procedures for relative mtDNA quantification.
Caption: Workflow for mtDNA copy number quantification by qPCR.
-
DNA Extraction: Total DNA is isolated from kidney tissue using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Primer Design: Primers are designed to amplify a specific region of a mitochondrial gene (e.g., mt-Nd1) and a single-copy nuclear gene (e.g., β-actin) for normalization.
-
qPCR Reaction: Real-time quantitative PCR is performed using a SYBR Green-based master mix. A typical reaction mixture includes:
-
SYBR Green Master Mix (2x)
-
Forward Primer (10 µM)
-
Reverse Primer (10 µM)
-
Template DNA (e.g., 10-50 ng)
-
Nuclease-free water
-
-
Thermal Cycling Conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
-
Data Analysis: The relative mtDNA copy number is calculated using the ΔΔCt method, normalizing the Ct value of the mitochondrial gene to the Ct value of the nuclear gene.
Western Blot Analysis for Protein Expression
-
Protein Extraction: Kidney tissues are homogenized in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against TFAM, PGC-1α, NRF1, or a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify the relative protein expression levels.
Conclusion
This compound represents a valuable pharmacological tool for the investigation of mitochondrial biogenesis and its role in various physiological and pathological states. Its specific activation of the ERRγ-TFAM signaling axis provides a direct mechanism for enhancing mitochondrial content and function. The data and protocols presented in this guide offer a solid foundation for researchers to explore the therapeutic potential of targeting ERRγ-mediated mitochondrial biogenesis in a range of diseases characterized by mitochondrial dysfunction. Further research is warranted to fully elucidate the upstream regulatory networks that may influence this compound's activity and to translate these preclinical findings into clinical applications.
References
- 1. AMP-activated protein kinase (AMPK) action in skeletal muscle via direct phosphorylation of PGC-1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Newly revised protocol for quantitative PCR-based assay to measure mitochondrial and nuclear DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sustained mitochondrial biogenesis is essential to maintain caloric restriction-induced beige adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of DY131: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
DY131, also known as GSK 9089, is a potent and selective synthetic agonist for the orphan nuclear receptors Estrogen-Related Receptor β (ERRβ) and Estrogen-Related Receptor γ (ERRγ). It exhibits no significant activity towards ERRα or the classical estrogen receptors (ERα and ERβ). This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in breast cancer models. Its mechanism of action is primarily attributed to the induction of cell cycle arrest and apoptosis through the p38 MAPK stress kinase pathway, as well as the disruption of mitotic spindle formation. Additionally, this compound has shown off-target activity as an inhibitor of the Hedgehog signaling pathway by binding to the Smoothened (Smo) receptor. This document provides a comprehensive technical overview of the discovery, mechanism of action, and key experimental data related to this compound.
Introduction and Discovery
Details regarding the initial discovery and synthesis of this compound (GSK 9089) are not extensively available in the public domain. It was identified as a selective agonist for ERRβ and ERRγ by researchers at GlaxoSmithKline. The acyl hydrazide compound GSK-4716 was a related novel ERRβ/γ agonist, and a series of similar compounds with the hydrazide moiety replaced by amides were also reported as potent ERRγ agonists[1].
Mechanism of Action
This compound's primary mechanism of action is the activation of ERRβ and ERRγ, leading to downstream cellular effects that culminate in cell cycle arrest and apoptosis. It also exhibits a secondary, off-target mechanism involving the inhibition of the Hedgehog signaling pathway.
On-Target Effects: ERRβ/γ Agonism
As a potent agonist, this compound binds to and activates ERRβ and ERRγ, which are constitutively active orphan nuclear receptors that play roles in cellular energy metabolism and proliferation. In breast cancer cells, activation of the ERRβ2 splice variant by this compound is implicated in driving a G2/M cell cycle arrest[2]. This arrest is followed by the induction of apoptotic cell death, a process that involves the p38 mitogen-activated protein kinase (MAPK) stress kinase pathway[2].
Off-Target Effects: Hedgehog Pathway Inhibition
This compound has been shown to inhibit the Hedgehog signaling pathway by directly binding to the Smoothened (Smo) receptor[3]. This inhibition prevents the downstream activation of Gli transcription factors, which are involved in cell proliferation and survival.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
| Target | Assay Type | Species | Value | Reference |
| ERRβ/γ | Co-transfection/Reporter Assay | Human | EC50 = 130 nM | [4] |
| ERRα, ERα, ERβ | Co-transfection/Reporter Assay | Human | IC50 > 30 µM | [4] |
Table 1: Receptor Activity of this compound. This table presents the half-maximal effective concentration (EC50) for this compound's agonistic activity on ERRβ/γ and its half-maximal inhibitory concentration (IC50) against related receptors.
| Pathway Component | Assay Type | Cell Line/System | IC50 | Reference |
| Shh-induced Smo::EGFP accumulation | Cellular Imaging | Not Specified | 0.8 µM | [3] |
| SAG-induced Smo::EGFP accumulation & Gli transcription | Cellular Imaging & Reporter Gene Assay | Not Specified | ~2 µM | [3] |
Table 2: Hedgehog Pathway Inhibition by this compound. This table shows the half-maximal inhibitory concentration (IC50) of this compound on key steps in the Hedgehog signaling pathway.
| Cell Line | Cancer Type | IC50 for Growth Inhibition | Reference |
| MCF7 | Breast (ER+) | Data not available | |
| MDA-MB-231 | Breast (Triple-Negative) | Data not available | |
| HCC1806 | Breast (Triple-Negative) | Data not available | |
| MDA-MB-468 | Breast (Triple-Negative) | Data not available |
Table 3: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines. While studies have demonstrated dose-dependent growth inhibition, specific IC50 values for these cell lines are not consistently reported in the available literature[2][5].
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis and Cell Cycle Arrest Signaling Pathway
Caption: Signaling pathway of this compound leading to apoptosis and cell cycle arrest.
This compound Inhibition of the Hedgehog Signaling Pathway
Caption: Off-target inhibition of the Hedgehog pathway by this compound.
Experimental Workflow for Assessing this compound's Anti-proliferative Effects
Caption: General experimental workflow for evaluating this compound's cellular effects.
Experimental Protocols
Cell Viability Assay (Crystal Violet)
-
Cell Seeding: Seed breast cancer cells (e.g., MCF7, MDA-MB-231, HCC1806, MDA-MB-468) in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 to 30 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
Fixation: Gently wash the cells with PBS and fix with 100% methanol for 10-15 minutes.
-
Staining: Stain the fixed cells with 0.5% crystal violet solution in 25% methanol for 20 minutes.
-
Washing: Wash the plates with water to remove excess stain and allow them to air dry.
-
Solubilization: Solubilize the stain by adding 10% acetic acid or methanol to each well.
-
Measurement: Measure the absorbance at 570-590 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the indicated times.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Mitotic Spindle Analysis (Immunofluorescence)
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with cold methanol and permeabilize with Triton X-100 in PBS.
-
Blocking: Block non-specific binding with a solution containing bovine serum albumin (BSA).
-
Primary Antibody Incubation: Incubate with primary antibodies against α-tubulin or β-tubulin and γ-tubulin to visualize the mitotic spindles and centrosomes, respectively.
-
Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies.
-
DNA Staining: Stain the DNA with DAPI.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence or confocal microscope to assess mitotic spindle morphology and centrosome number.
p38 MAPK Activation Assay (Western Blot)
-
Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p38 MAPK and total p38 MAPK, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Preclinical and Clinical Development
In Vivo Studies
An in vivo study in a lipopolysaccharide (LPS)-induced acute liver injury mouse model demonstrated that pretreatment with this compound at a dose of 5 mg/kg/day for 3 days via intraperitoneal injection ameliorated liver injury by reducing liver enzyme release, improving liver morphology, and attenuating oxidative stress, inflammation, and apoptosis[3].
Clinical Trials
As of the latest search, there is no publicly available information on any clinical trials involving this compound (GSK 9089).
Conclusion
This compound is a valuable research tool for studying the roles of ERRβ and ERRγ in various physiological and pathological processes. Its potent anti-proliferative and pro-apoptotic effects in breast cancer cell lines, mediated through the p38 MAPK pathway and induction of mitotic spindle defects, highlight its potential as a therapeutic candidate. Further preclinical studies are warranted to fully elucidate its efficacy and safety profile in vivo. The off-target inhibition of the Hedgehog pathway adds another layer of complexity to its biological activity that requires further investigation. The lack of publicly available data on its original synthesis and clinical development status limits a complete understanding of its translational potential.
References
- 1. Development and pharmacological evaluation of a new chemical series of potent pan-ERR agonists, identification of SLU-PP-915 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antimitotic activity of this compound and the estrogen-related receptor beta 2 (ERRβ2) splice variant in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In-depth Technical Guide: DY131's Selectivity for ERRβ/γ Over Other Nuclear Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
DY131 has emerged as a valuable chemical tool for interrogating the biological functions of the Estrogen-Related Receptors β (ERRβ, NR3B2) and γ (ERRγ, NR3B3). As orphan nuclear receptors, ERRβ and ERRγ exhibit constitutive transcriptional activity, playing critical roles in cellular metabolism, development, and disease. This compound is characterized as a potent and selective agonist for both ERRβ and ERRγ. This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing its activity on ERRβ/γ in comparison to other nuclear receptors. It includes quantitative data, detailed experimental protocols for assessing selectivity, and visual representations of the key signaling pathways modulated by this compound.
Data Presentation: Quantitative Selectivity of this compound
| Nuclear Receptor Target | Activity | Quantitative Data (EC50/IC50) | Reference |
| ERRβ (NR3B2) | Agonist | Data not available | [1][2] |
| ERRγ (NR3B3) | Agonist | Data not available | [1][2] |
| ERRα (NR3B1) | Inactive | No activity observed | [1][2] |
| ERα (NR3A1) | Inactive | No activity observed | [1][2] |
| ERβ (NR3A2) | Inactive | No activity observed | [1][2] |
Off-Target Activity
Interestingly, this compound has been shown to exhibit off-target activity on the Hedgehog signaling pathway by directly binding to Smoothened (SMO). This interaction inhibits the transcriptional activity of the Gli transcription factors.
| Off-Target | Activity | Quantitative Data (IC50) | Reference |
| Hedgehog Signaling (Gli transcription) | Inhibitor | ~2 µM | N/A |
Experimental Protocols
The selectivity of this compound is primarily determined through cell-based reporter gene assays. Below is a detailed methodology for a typical experiment to assess the agonistic activity of this compound on a specific nuclear receptor, such as ERRγ.
GAL4-ERRγ Luciferase Reporter Gene Assay
This assay measures the ability of a compound to activate the ligand-binding domain (LBD) of a nuclear receptor, in this case, ERRγ. The ERRγ-LBD is fused to the GAL4 DNA-binding domain (DBD). Upon ligand binding and activation, the fusion protein binds to a GAL4 upstream activation sequence (UAS) in a reporter plasmid, driving the expression of a reporter gene, typically luciferase.
Materials:
-
Cell Line: Human Embryonic Kidney 293T (HEK293T) cells.
-
Plasmids:
-
Expression plasmid for GAL4-hERRγ-LBD (human ERRγ ligand-binding domain fused to the GAL4 DNA-binding domain).
-
Reporter plasmid containing multiple copies of the GAL4 UAS upstream of a minimal promoter driving a luciferase gene (e.g., pGL4.35[luc2P/9XGAL4UAS/Hygro]).
-
A control plasmid for normalization of transfection efficiency, expressing a different reporter (e.g., Renilla luciferase) from a constitutive promoter (e.g., pRL-SV40).
-
-
Transfection Reagent: A suitable lipid-based transfection reagent (e.g., Lipofectamine® LTX).
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.
-
This compound Stock Solution: 10 mM stock solution in DMSO.
-
Luciferase Assay System: Dual-Glo® Luciferase Assay System or equivalent.
-
Microplate Luminometer: For quantifying luciferase activity.
-
96-well cell culture plates: White, opaque plates are recommended for luminescence assays.
Procedure:
-
Cell Seeding:
-
The day before transfection, seed HEK293T cells in a 96-well white, opaque plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection:
-
Prepare the transfection mixture according to the manufacturer's protocol for the chosen transfection reagent. For each well, co-transfect the cells with the GAL4-hERRγ-LBD expression plasmid, the GAL4-luciferase reporter plasmid, and the Renilla luciferase control plasmid.
-
-
Compound Treatment:
-
Approximately 24 hours post-transfection, remove the transfection medium and replace it with fresh cell culture medium containing various concentrations of this compound. Prepare a serial dilution of this compound from the stock solution. Include a vehicle control (DMSO) at the same final concentration as in the this compound-treated wells.
-
-
Incubation:
-
Incubate the cells with the compound for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Luciferase Assay:
-
After the incubation period, perform the dual-luciferase assay according to the manufacturer's instructions. This typically involves lysing the cells and sequentially measuring the firefly and Renilla luciferase activities using a microplate luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of this compound that elicits a half-maximal response.
-
To determine the selectivity of this compound, this assay can be repeated with expression plasmids for the LBDs of other nuclear receptors. The absence of a dose-dependent increase in luciferase activity would indicate that this compound is inactive towards that particular receptor.
Signaling Pathways and Experimental Workflows
This compound-Mediated ERRβ/γ Signaling
As an agonist, this compound binds to ERRβ and ERRγ, promoting the recruitment of coactivators and leading to the transcriptional regulation of target genes involved in various cellular processes.
Experimental Workflow for Determining this compound Selectivity
The process of determining the selectivity of this compound involves a series of well-defined experimental steps.
This compound-Induced p38 MAPK Signaling Pathway
In some cellular contexts, such as breast cancer cell lines, this compound treatment has been shown to induce cell death through the activation of the p38 mitogen-activated protein kinase (MAPK) stress response pathway[1][3].
This compound's Off-Target Effect on the Hedgehog Signaling Pathway
This compound can inhibit the Hedgehog signaling pathway by directly binding to the transmembrane protein Smoothened (SMO), thereby preventing the activation of Gli transcription factors.
References
Foundational Research on DY131's Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research concerning the signaling pathways of DY131, a potent and selective agonist for Estrogen-Related Receptor β (ERRβ) and ERRγ. This document synthesizes key findings on its mechanism of action, presents available quantitative data, outlines experimental methodologies, and visualizes the core signaling cascades.
Core Mechanism of Action
This compound is characterized as a specific ligand for ERRβ and ERRγ, with a notable preference for ERRγ at lower concentrations. Crucially, it does not exhibit activity on the related receptors ERRα, Estrogen Receptor α (ERα), or Estrogen Receptor β (ERβ)[1][2][3]. Its biological effects are primarily mediated through the activation of ERRβ and ERRγ, leading to a range of cellular responses that are context-dependent.
Anti-Cancer Activity in Breast Cancer
A significant body of research has focused on the anti-proliferative and cytotoxic effects of this compound in breast cancer cell lines[3][4].
Induction of Cell Death and Cycle Arrest
This compound inhibits the growth of a diverse panel of breast cancer cells by inducing cell death and a bimodal cell cycle arrest[3][4]. The cell death mechanism involves the activation of the p38 stress kinase pathway[3][4]. Furthermore, this compound treatment leads to a dose-dependent increase in the subG1 cell population, indicative of apoptotic cell death[4].
The compound induces both G1 and G2/M phase cell cycle arrest. The splice variant ERRβ2 has been identified as a key facilitator of the G2/M block[3][4]. This is accompanied by defects in mitotic spindles, including the appearance of multi- and monopolar spindles, which can lead to mitotic catastrophe[3][4].
Quantitative Data on Anti-Cancer Effects
The following table summarizes the quantitative effects of this compound on cell cycle distribution in various breast cancer cell lines after 24 hours of treatment.
| Cell Line | This compound Concentration (µM) | % of Cells in G1 Phase | % of Cells in S Phase (Reduction) | Reference |
| MCF7 | 5 | Significant Increase | Significant Reduction | [4] |
| HCC1806 | 5 | Significant Increase | Significant Reduction | [4] |
| MDA-MB-468 | 5 | Significant Increase | Significant Reduction | [4] |
| MDA-MB-231 | 5 | No Significant Arrest | Significant Reduction | [4] |
| MCF10A | 5 | Not Statistically Significant | Least Affected | [4] |
Note: "Significant" indicates a statistically significant change as reported in the source literature.
Experimental Protocols
Cell Viability and Cycle Analysis:
-
Cell Seeding: Breast cancer cell lines (e.g., MCF7, MDA-MB-231) were seeded in 12-well plates at a density of 150-200 cells per well[3].
-
Treatment: The day after seeding, cells were treated with varying concentrations of this compound for 18-24 hours[3].
-
Washout and Culture: Following treatment, the drug-containing media was removed, cells were washed with 1X PBS, and fresh media was added. Cells were then cultured for an additional 13 days[3].
-
Staining and Analysis: Cell viability was assessed by crystal violet staining. For cell cycle analysis, cells were treated with this compound for 24 hours, fixed, stained with propidium iodide, and analyzed by flow cytometry to determine the percentage of cells in subG1, G1, S, and G2/M phases[4].
Western Blot Analysis:
-
Protein Extraction: Cells were treated with this compound for specified durations. Whole-cell lysates were prepared using appropriate lysis buffers.
-
Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a membrane.
-
Antibody Incubation: Membranes were probed with primary antibodies against proteins of interest (e.g., PARP, γH2AX, total H2AX, β-actin). Following primary antibody incubation, membranes were incubated with horseradish peroxidase-conjugated secondary antibodies[4].
-
Detection: Protein bands were visualized using enhanced chemiluminescence[4].
Off-Target Hedgehog Signaling Inhibition
This compound has been observed to exhibit off-target activity through the direct inhibition of the Hedgehog signaling pathway by binding to the Smoothened (Smo) receptor[2][4]. However, studies on breast cancer cell lines that lack Smoothened expression suggest this is not the primary mechanism for this compound-induced cell death in this context[4]. Another study has proposed that this compound's regulation of the Hedgehog pathway may be mediated by the modulation of Akt phosphorylation[5].
Quantitative Data on Hedgehog Pathway Inhibition
| Parameter | Value | Reference |
| IC50 for Shh-induced Smo::EGFP accumulation | 0.8 µM | [2] |
| IC50 for SAG-induced Smo::EGFP accumulation and Gli transcription | ~2 µM | [2] |
Anti-Inflammatory Effects in Acute Liver Injury
In a model of lipopolysaccharide (LPS)-induced acute liver injury, this compound demonstrated significant protective effects by mitigating oxidative stress, inflammation, and apoptosis[6][7].
TNF-α Signaling Pathway
Transcriptomic analysis revealed that this compound treatment reversed many of the gene expression changes induced by LPS. A key finding was the significant enrichment of genes in the TNF signaling pathway that were upregulated by LPS and subsequently suppressed by this compound[6][7]. This indicates that a primary anti-inflammatory mechanism of this compound is the suppression of TNF-α signaling[6][7].
Experimental Protocol: In Vivo Mouse Model of Acute Liver Injury
-
Animal Model: Mice were utilized for this study.
-
Pretreatment: Mice were pretreated with an intraperitoneal injection of this compound at a dose of 5 mg/kg/day for 3 days[6][7].
-
LPS Challenge: Following pretreatment, mice were challenged with an injection of LPS (10 mg/kg)[6][7].
-
Sample Collection: 24 hours after the LPS challenge, animals were sacrificed, and blood and liver tissues were collected for analysis[6].
-
Analysis: Liver injury was assessed by measuring liver enzyme release (ALT, AST, LDH). Oxidative stress, inflammation (e.g., serum TNF-α and IL-6 levels), and apoptosis (TUNEL staining) were also quantified[6].
Cardioprotective Signaling
Research has also indicated a cardioprotective role for this compound in the context of trauma-hemorrhage. The proposed mechanism involves the restoration of cardiac nuclear ERRβ/γ and the coactivator PGC-1α[8].
Visualized Signaling Pathways and Workflows
This compound's Core Signaling in Breast Cancer
Caption: this compound activates ERRβ/γ, leading to p38-mediated apoptosis and cell cycle arrest in breast cancer.
This compound's Anti-Inflammatory Pathway in Liver Injury
Caption: this compound ameliorates LPS-induced liver injury by suppressing inflammation, oxidative stress, and apoptosis.
Experimental Workflow for In Vivo Liver Injury Model
Caption: Workflow for evaluating the protective effects of this compound in an LPS-induced acute liver injury mouse model.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. Antimitotic activity of this compound and the estrogen-related receptor beta 2 (ERRβ2) splice variant in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Estrogen-Related Receptor γ Agonist this compound Ameliorates Lipopolysaccharide-Induced Acute Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Estrogen-Related Receptor γ Agonist this compound Ameliorates Lipopolysaccharide-Induced Acute Liver Injury [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for DY131 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
DY131 is a potent and selective synthetic agonist for the Estrogen-Related Receptors β (ERRβ) and γ (ERRγ).[1] It has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in breast cancer.[2][3] These application notes provide a comprehensive overview of the in vitro applications of this compound, detailed experimental protocols, and a summary of its effects on cellular signaling pathways.
Mechanism of Action
This compound primarily functions as an agonist of ERRβ and ERRγ, with no significant activity on ERRα or the estrogen receptors α and β.[1] Its anti-cancer effects are mediated through several mechanisms:
-
Induction of Apoptosis: this compound treatment leads to apoptotic cell death, characterized by an increase in Annexin V staining and PARP cleavage.[2]
-
Cell Cycle Arrest: The compound induces a bimodal cell cycle arrest, notably a block in the G2/M phase, and delays the progression from prophase to anaphase.[1][2][3]
-
Mitotic Spindle Defects: this compound has been shown to cause defects in mitotic spindles, leading to the appearance of multi- and monopolar spindles.[1][2]
-
Activation of the p38 MAPK Pathway: The pro-apoptotic effects of this compound are linked to the activation of the p38 mitogen-activated protein kinase (MAPK) stress kinase pathway.[2]
-
Modulation of Hedgehog Signaling: While not considered its primary mechanism in breast cancer, this compound has been reported to exhibit some inhibitory activity on the Hedgehog signaling pathway.[2][4]
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines. These values can vary depending on the cell line and the assay conditions.[5][6][7][8]
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~10 | 24 | Sub-G1 DNA Content | [2] |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~10 | 24 | Sub-G1 DNA Content | [2] |
| MCF7 | ER-Positive Breast Cancer | >10 | 24 | Sub-G1 DNA Content | [2] |
| HCC1806 | Triple-Negative Breast Cancer | ~10 | 24 | Sub-G1 DNA Content | [2] |
Note: The provided IC50 values are approximate and derived from graphical data in the cited literature. For precise values, refer to the original publications. Non-transformed cell lines like MCF10A have been shown to be largely unaffected by this compound treatment.[2]
Experimental Protocols
Here are detailed protocols for key in vitro experiments using this compound.
Cell Viability and Proliferation Assay (Crystal Violet Assay)
This protocol is used to assess the long-term effect of this compound on cell proliferation and survival.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MCF7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
12-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed 150 (for MDA-MB-231) or 200 (for MCF7) cells per well in a 12-well plate.[1]
-
The following day, treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for 18-24 hours.[1]
-
After the treatment period, remove the media containing this compound, wash the wells once with 1X PBS, and add fresh, drug-free media.[1]
-
Culture the cells for an additional 13 days, changing the media twice during this period.[1]
-
After 13 days, aspirate the media and stain the cells with crystal violet solution for 10-20 minutes at room temperature.
-
Gently wash the wells with water to remove excess stain and allow them to air dry.
-
Visually assess and quantify the results by dissolving the stain in a destaining solution (e.g., 10% acetic acid) and measuring the absorbance at 590 nm.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay detects early and late-stage apoptosis.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MDA-MB-468)
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound for 12-24 hours.[2]
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells with cold 1X PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Breast cancer cell lines
-
Complete growth medium
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24 hours.[2]
-
Harvest the cells, wash with PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the sub-G1, G0/G1, S, and G2/M phases.
Western Blot Analysis
This technique is used to detect changes in protein expression and activation in response to this compound treatment.
Materials:
-
Breast cancer cell lines
-
Complete growth medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-PARP, anti-phospho-p38, anti-total-p38)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells and treat with this compound for the desired time (e.g., 24 hours for PARP cleavage).[2]
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: this compound-induced apoptotic signaling pathway.
Caption: this compound's effect on the cell cycle and mitosis.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for evaluating the in vitro effects of this compound.
Caption: General experimental workflow for in vitro studies with this compound.
References
- 1. selleck.co.jp [selleck.co.jp]
- 2. Antimitotic activity of this compound and the estrogen-related receptor beta 2 (ERRβ2) splice variant in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation of DY131 Stock Solution in DMSO
For Research Use Only
Introduction
DY131, also known as GSK-9089, is a potent and selective agonist for the estrogen-related receptors ERRβ and ERRγ.[1][2] It is a valuable tool in studying nuclear receptor signaling and its impact on cellular processes. Accurate and consistent preparation of a stock solution is the first critical step for any in vitro or in vivo experiment. Dimethyl sulfoxide (DMSO) is the recommended solvent for this compound due to its high solubilizing capacity for organic molecules.[2][3] This document provides a detailed protocol for the preparation, storage, and handling of a this compound stock solution in DMSO.
Materials and Chemical Properties
2.1 Materials
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Bath sonicator (recommended)
2.2 Chemical Properties of this compound
A summary of the key quantitative data for this compound is presented below.
| Parameter | Value | Reference(s) |
| Molecular Formula | C₁₈H₂₁N₃O₂ | [2][3][4] |
| Molecular Weight | 311.38 g/mol | [1][3][4][5] |
| CAS Number | 95167-41-2 | [3][4] |
| Appearance | Light yellow to green yellow solid | [3] |
| Solubility in DMSO | ≥ 50-62 mg/mL (approx. 160-199 mM) | [3][4][5] |
| Purity | >98% (typical) | [6] |
Note: It is crucial to use newly opened or properly stored anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of this compound.[3][5][7]
Experimental Protocol: Preparing a 50 mM Stock Solution
This protocol describes the preparation of 1 mL of a 50 mM this compound stock solution. The formula can be adjusted for different volumes and concentrations.
3.1 Calculation
The fundamental formula for calculating the required mass of the compound is: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
To prepare 1 mL (0.001 L) of a 50 mM (0.050 mol/L) stock solution:
-
Mass (mg) = 0.050 mol/L * 0.001 L * 311.38 g/mol * 1000 mg/g
-
Mass (mg) = 15.57 mg
-
3.2 Step-by-Step Procedure
-
Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes to prevent condensation.
-
Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh out 15.57 mg of this compound powder and transfer it into the tube.
-
Solvent Addition: Add 1.0 mL of high-purity DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes.
-
Solubility Check: Visually inspect the solution for any undissolved particles. If precipitation is observed, sonicate the tube in a water bath for 5-10 minutes.[3][7] Gentle warming (e.g., to 37°C) can also aid dissolution.[8]
-
Final Preparation: Once the this compound is fully dissolved, the clear stock solution is ready for use or storage.
Storage and Stability
Proper storage is essential to maintain the bioactivity of the compound.
-
Solid Powder: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1][3][7]
-
DMSO Stock Solution:
Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handle this compound powder in a chemical fume hood or a well-ventilated area to minimize inhalation risk.
-
DMSO is an aprotic solvent known to facilitate the absorption of chemicals through the skin.[9] Avoid all direct skin contact with the solvent and the final stock solution. If contact occurs, wash the affected area immediately and thoroughly with water.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.
Visualized Workflow
Caption: Workflow for this compound stock solution preparation.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. tribioscience.com [tribioscience.com]
- 7. This compound (GSK 9089) | ERRγ/β Agonist | MCE [medchemexpress.cn]
- 8. selleckchem.com [selleckchem.com]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for DY131 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
DY131 is a potent and selective agonist for the Estrogen-Related Receptors β (ERRβ) and γ (ERRγ). It displays no significant activity on ERRα or the classical estrogen receptors (ERα and ERβ), making it a valuable tool for investigating the specific roles of ERRβ and ERRγ in various physiological and pathological processes. In preclinical research, particularly in oncology and inflammatory disease models, this compound has been utilized to modulate the activity of these orphan nuclear receptors and assess the therapeutic potential of targeting these pathways.
These application notes provide a comprehensive overview of the dosage and administration of this compound in mouse models, based on currently available scientific literature. Detailed protocols for in vivo studies, along with data on dosages, administration routes, and vehicles, are presented to guide researchers in their experimental design.
Mechanism of Action and Signaling Pathways
This compound functions as a specific agonist for ERRβ and ERRγ, initiating a cascade of downstream cellular events. The activation of these receptors has been shown to influence several key signaling pathways:
-
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: In breast cancer cell lines, this compound has been observed to induce cell death through the activation of the p38 stress kinase pathway.
-
Tumor Necrosis Factor (TNF) Signaling Pathway: In a mouse model of acute liver injury, this compound administration suppressed the TNF signaling pathway, which is known to play a critical role in inflammation.
-
Hedgehog Signaling Pathway: While some studies have suggested a potential inhibitory effect of this compound on the Hedgehog signaling pathway, its significance, particularly in the context of breast cancer, remains a subject of ongoing research.
The following diagram illustrates the known signaling pathways influenced by this compound:
Quantitative Data Summary
The following table summarizes the dosages and administration routes of this compound in various mouse models as reported in the literature. This information can serve as a starting point for dose-finding studies.
| Mouse Model | Cancer Type/Disease | Dosage | Administration Route | Vehicle | Treatment Schedule | Reference |
| Nude Mice | Gastric Cancer Xenograft | 30 mg/kg | Subcutaneous (s.c.) | Not Specified | Daily for 20 days | [1][2] |
| C57BL/6J Mice | Acute Liver Injury | 5 mg/kg/day | Intraperitoneal (i.p.) | Saline | Daily for 3 days | [3] |
Experimental Protocols
Protocol 1: Administration of this compound in a Subcutaneous Gastric Cancer Xenograft Mouse Model
This protocol is based on a study investigating the synergistic effect of this compound and a GSK126 (an EZH2 inhibitor) on the growth of gastric cancer tumors.[1][2]
1. Materials:
-
This compound
-
Vehicle (e.g., sterile saline, or a solution of DMSO and/or other solubilizing agents like PEG300, which may require optimization for solubility and tolerability)
-
Human gastric cancer cells (e.g., MGC803)
-
Immunocompromised mice (e.g., BALB/c nude mice), 4-6 weeks old
-
Matrigel (or similar basement membrane matrix)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Calipers for tumor measurement
-
Animal balance
2. Experimental Workflow:
3. Procedure:
-
Cell Preparation and Implantation:
-
Culture human gastric cancer cells (e.g., MGC803) under standard conditions.
-
On the day of implantation, harvest the cells and resuspend them in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 1 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each nude mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Allow the tumors to grow until they reach a palpable size (e.g., approximately 100-150 mm³).
-
Randomize the mice into control and treatment groups.
-
-
This compound Preparation and Administration:
-
Prepare a stock solution of this compound. The vehicle for subcutaneous injection should be optimized for solubility and biocompatibility. Common vehicles for in vivo studies include saline, or mixtures of DMSO, polyethylene glycol (PEG), and Tween 80. A pilot study to determine the maximum tolerated dose and optimal vehicle is recommended.
-
On the day of administration, dilute the this compound stock solution to the final concentration of 30 mg/kg in the chosen vehicle.
-
Administer the this compound solution subcutaneously to the mice in the treatment group daily for 20 consecutive days. The control group should receive an equivalent volume of the vehicle.
-
-
Monitoring and Endpoint:
-
Monitor the body weight and general health of the mice daily.
-
Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the 20-day treatment period, euthanize the mice according to institutional guidelines.
-
Excise the tumors and measure their final weight. Further analysis, such as immunohistochemistry or western blotting for relevant biomarkers, can be performed.
-
Protocol 2: Administration of this compound in a Mouse Model of Acute Liver Injury
This protocol is adapted from a study investigating the protective effects of this compound on lipopolysaccharide (LPS)-induced acute liver injury.[3]
1. Materials:
-
This compound
-
Sterile saline
-
Lipopolysaccharide (LPS) from E. coli
-
C57BL/6J mice, 8-10 weeks old
-
Sterile syringes and needles (e.g., 27-30 gauge)
2. Experimental Workflow:
3. Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize C57BL/6J mice to the animal facility for at least one week before the experiment.
-
Randomly divide the mice into control, LPS-only, and this compound + LPS treatment groups.
-
-
This compound Preparation and Pre-treatment:
-
Dissolve this compound in sterile saline to a final concentration that allows for the administration of 5 mg/kg in a reasonable injection volume (e.g., 100-200 µL).
-
For three consecutive days, administer this compound (5 mg/kg) via intraperitoneal injection to the mice in the this compound + LPS group. The control and LPS-only groups should receive an equivalent volume of saline.
-
-
Induction of Acute Liver Injury:
-
On the fourth day, 24 hours after the last this compound or saline injection, induce acute liver injury by administering a single intraperitoneal injection of LPS (e.g., 10 mg/kg) to the LPS-only and this compound + LPS groups. The control group should receive an equivalent volume of saline.
-
-
Sample Collection and Analysis:
-
Twenty-four hours after the LPS injection, euthanize the mice according to institutional guidelines.
-
Collect blood via cardiac puncture for serum analysis of liver enzymes (e.g., ALT, AST).
-
Perfuse the liver with cold PBS and collect tissue samples for histological analysis (e.g., H&E staining), gene expression analysis (e.g., qRT-PCR for inflammatory cytokines), and other relevant assays.
-
Conclusion
The provided protocols and data offer a foundation for the use of this compound in mouse models of cancer and inflammatory disease. It is crucial for researchers to optimize dosages, administration routes, and vehicle formulations for their specific experimental context. Careful monitoring of animal welfare and adherence to institutional guidelines are paramount for the successful and ethical conduct of in vivo studies with this compound. Further research is warranted to expand the understanding of this compound's therapeutic potential and to establish standardized protocols for its use in a wider range of preclinical models.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of EZH2 and activation of ERRγ synergistically suppresses gastric cancer by inhibiting FOXM1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estrogen-Related Receptor γ Agonist this compound Ameliorates Lipopolysaccharide-Induced Acute Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DY131 in a Prostate Cancer Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of DY131, a potent and selective Estrogen-Related Receptor (ERR) γ and ERRβ agonist, in a prostate cancer xenograft model.[1][2] The protocols outlined below are based on established methodologies for prostate cancer xenograft studies and the known pharmacological properties of this compound.[3][4][5]
Introduction
Prostate cancer is a leading cause of cancer-related death in men.[6][7] While initially responsive to androgen deprivation therapy, the disease often progresses to a castration-resistant state, necessitating novel therapeutic strategies.[6] Estrogen-Related Receptors (ERRs), particularly ERRγ and ERRβ, have emerged as potential therapeutic targets in prostate cancer.[1] this compound, as a selective agonist of ERRγ and ERRβ, has demonstrated anti-proliferative effects in prostate cancer cell lines, suggesting its potential as a therapeutic agent.[1][8] This document provides detailed protocols for evaluating the in vivo efficacy of this compound using a prostate cancer xenograft model.
Mechanism of Action and Signaling Pathway
This compound activates ERRγ and ERRβ, which are orphan nuclear receptors that play crucial roles in regulating cellular energy metabolism and proliferation.[2][9] In prostate cancer, activation of ERRγ has been shown to suppress cell proliferation in both androgen-sensitive and androgen-insensitive cell lines.[1] The proposed mechanism involves the modulation of downstream target genes that control cell cycle progression and apoptosis. One identified pathway involves the p53 signaling cascade, where this compound treatment has been shown to increase p53 protein concentration and the expression of its downstream target, p21/WAF1, a cyclin-dependent kinase inhibitor.[8]
Figure 1: Proposed signaling pathway of this compound in prostate cancer cells.
Experimental Protocols
A meticulously planned experimental workflow is critical for obtaining reliable and reproducible data.
Figure 2: General experimental workflow for the this compound xenograft study.
Cell Culture
-
Cell Lines: Androgen-independent prostate cancer cell lines such as PC-3 or DU-145 are recommended. These cell lines are well-characterized for xenograft studies.[10]
-
Culture Conditions: Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Preparation for Implantation: Harvest cells during the logarithmic growth phase using trypsin-EDTA. Wash the cells twice with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL. Keep cells on ice until injection.
Animal Model and Xenograft Establishment
-
Animal Strain: Use 6-8 week old male immunodeficient mice, such as BALB/c nude or NOD/SCID mice.[5]
-
Acclimatization: Allow mice to acclimatize for at least one week before any experimental procedures.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
This compound Administration
-
Treatment Initiation: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
This compound Preparation: Dissolve this compound in a suitable vehicle. Based on previous in vivo studies, a solution of 10% DMSO in 0.9% saline is a viable option.[11]
-
Dosage and Administration: Based on a study of this compound in a mouse model of liver injury, a dose of 5 mg/kg administered via intraperitoneal (IP) injection daily is a recommended starting point.[3][9] The vehicle control group should receive an equivalent volume of the vehicle solution.
-
Treatment Duration: Treat the mice for a period of 21-28 days, or until tumors in the control group reach the predetermined endpoint size.
Endpoint Analysis
-
Euthanasia: At the end of the treatment period, euthanize the mice according to institutional guidelines.
-
Tumor Excision and Measurement: Excise the tumors and record their final weight.
-
Tissue Processing: Divide each tumor into sections for:
-
Histopathological analysis: Fix in 10% neutral buffered formalin and embed in paraffin for H&E staining and immunohistochemistry (IHC).
-
Biomarker analysis: Snap-freeze in liquid nitrogen and store at -80°C for Western blotting or RT-qPCR.
-
-
Blood Collection: Collect blood via cardiac puncture for analysis of serum biomarkers such as Prostate-Specific Antigen (PSA), if using an appropriate cell line (e.g., LNCaP).[4]
Data Presentation and Expected Outcomes
Quantitative data should be presented in a clear and structured format to facilitate comparison between treatment and control groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 125 ± 15 | 1500 ± 200 | - |
| This compound (5 mg/kg) | 128 ± 18 | 750 ± 150* | 50 |
*Illustrative data. Statistical significance (e.g., p < 0.05) should be determined using appropriate statistical tests.
Table 2: Endpoint Tumor Weight
| Treatment Group | Mean Final Tumor Weight (g) |
| Vehicle Control | 1.5 ± 0.2 |
| This compound (5 mg/kg) | 0.8 ± 0.15* |
*Illustrative data.
Table 3: Biomarker Modulation in Tumor Tissue (Illustrative)
| Biomarker | Method | Vehicle Control (Relative Expression) | This compound (5 mg/kg) (Relative Expression) |
| p53 | Western Blot/IHC | 1.0 | 2.5 |
| p21/WAF1 | Western Blot/IHC | 1.0 | 3.0 |
| Ki-67 (Proliferation) | IHC | High | Low |
| Cleaved Caspase-3 (Apoptosis) | IHC | Low | High |
*Illustrative data.
Biomarker Analysis Protocols
Immunohistochemistry (IHC)
-
Deparaffinize and rehydrate paraffin-embedded tumor sections.
-
Perform antigen retrieval using a citrate buffer (pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with 5% normal goat serum.
-
Incubate with primary antibodies against Ki-67, cleaved caspase-3, p53, and p21/WAF1 overnight at 4°C.
-
Incubate with a biotinylated secondary antibody.
-
Apply streptavidin-horseradish peroxidase conjugate.
-
Develop with diaminobenzidine (DAB) and counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Analyze slides under a microscope and quantify staining intensity and percentage of positive cells.
Western Blotting
-
Homogenize frozen tumor tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Incubate with primary antibodies against p53, p21/WAF1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software.
Conclusion
These application notes provide a framework for investigating the in vivo efficacy of this compound in a prostate cancer xenograft model. The detailed protocols for xenograft establishment, drug administration, and endpoint analysis will enable researchers to generate robust and reproducible data. The expected outcomes, based on the known mechanism of action of this compound, include significant tumor growth inhibition and modulation of key biomarkers involved in cell cycle regulation and apoptosis. This preclinical data will be crucial for the further development of this compound as a potential therapeutic agent for prostate cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. 2.9. Prostate Cancer Xenograft Tumor Models [bio-protocol.org]
- 6. Dissecting major signaling pathways in prostate cancer development and progression: Mechanisms and novel therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advance in prostate cancer biomarker discovery: bridging detection, prognosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Estrogen-Related Receptor γ Agonist this compound Ameliorates Lipopolysaccharide-Induced Acute Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Long-term oral administration of a novel estrogen receptor beta agonist enhances memory and alleviates drug-induced vasodilation in young ovariectomized mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of p38 Activation by DY131
For Researchers, Scientists, and Drug Development Professionals
Introduction
DY131 is a synthetic agonist of the orphan nuclear receptors Estrogen-Related Receptor β (ERRβ) and Estrogen-Related Receptor γ (ERRγ). Emerging research has highlighted its potential as an anti-cancer agent, particularly in breast cancer. Studies have indicated that the mechanism of action of this compound involves the induction of cell death through the activation of the p38 mitogen-activated protein kinase (MAPK) stress signaling pathway. The p38 MAPK pathway is a crucial signaling cascade that responds to various extracellular stimuli, including stress, and plays a significant role in regulating cellular processes such as apoptosis, inflammation, and cell cycle progression. Activation of p38 MAPK occurs via phosphorylation of specific threonine and tyrosine residues (Thr180/Tyr182).
This document provides detailed protocols for the analysis of p38 MAPK activation in response to this compound treatment in breast cancer cell lines using Western blotting. It includes methodologies for cell culture, this compound treatment, protein lysate preparation, and immunodetection of phosphorylated p38 (p-p38) and total p38.
Signaling Pathway of this compound-Induced p38 Activation
This compound, by acting as an agonist for ERRβ/γ, triggers a downstream signaling cascade that leads to the activation of the p38 MAPK pathway. This activation is a key event in the cellular response to this compound, ultimately contributing to its anti-proliferative and pro-apoptotic effects in cancer cells.
Quantitative Data Presentation
Table 1: Dose-Dependent Activation of p38 by this compound in MCF-7 Cells
| This compound Concentration (µM) | Treatment Time (hours) | p-p38/Total p38 Ratio (Normalized to Control) |
| 0 (Vehicle Control) | 24 | 1.00 |
| 1 | 24 | Data Point 1 |
| 5 | 24 | Data Point 2 |
| 10 | 24 | Data Point 3 |
| 20 | 24 | Data Point 4 |
Table 2: Time-Course of p38 Activation by this compound (10 µM) in MDA-MB-231 Cells
| Treatment Time (hours) | p-p38/Total p38 Ratio (Normalized to Time 0) |
| 0 | 1.00 |
| 6 | Data Point 1 |
| 12 | Data Point 2 |
| 24 | Data Point 3 |
| 48 | Data Point 4 |
Experimental Protocols
Experimental Workflow for Western Blot Analysis
The overall workflow for analyzing p38 activation by this compound using Western blotting involves several key steps, from cell culture and treatment to data analysis.
Detailed Methodologies
1. Cell Culture and this compound Treatment
-
Cell Lines: MCF-7 (ER-positive) and MDA-MB-231 (triple-negative) human breast cancer cell lines are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium is consistent across all conditions (including the vehicle control) and is typically ≤ 0.1%.
-
Treatment:
-
Dose-Response: Treat cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for a fixed time (e.g., 24 hours).
-
Time-Course: Treat cells with a fixed concentration of this compound (e.g., 10 µM) for various durations (e.g., 0, 6, 12, 24, 48 hours).
-
Include a vehicle control (DMSO) for all experiments.
-
2. Protein Lysate Preparation
-
Reagents:
-
Radioimmunoprecipitation assay (RIPA) buffer
-
Protease inhibitor cocktail
-
Phosphatase inhibitor cocktail
-
BCA Protein Assay Kit
-
-
Procedure:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
3. Western Blotting
-
Sample Preparation:
-
Normalize the protein concentration of all samples with RIPA buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (typically 20-30 µg) per lane onto a 10% or 12% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p38 MAPK (Thr180/Tyr182) and total p38 MAPK overnight at 4°C with gentle agitation. Recommended antibody dilutions should be determined empirically but are often in the range of 1:1000.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
4. Data Analysis
-
Densitometry: Quantify the band intensities for phospho-p38 and total p38 using image analysis software (e.g., ImageJ).
-
Normalization: For each sample, calculate the ratio of the phospho-p38 band intensity to the total p38 band intensity. This normalization accounts for any variations in protein loading.
-
Relative Quantification: Express the normalized p-p38/total p38 ratio for each treatment condition relative to the vehicle control (for dose-response) or time 0 (for time-course) to determine the fold change in p38 activation.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the investigation of p38 MAPK activation by this compound in breast cancer cells. Consistent and reproducible execution of these methods will enable researchers to generate high-quality, quantifiable data on the dose- and time-dependent effects of this compound on this critical signaling pathway. This information is invaluable for elucidating the mechanism of action of this compound and for the development of novel cancer therapeutics targeting the ERRβ/γ-p38 axis.
Application Notes: Flow Cytometry Analysis of Cell Cycle Arrest Induced by DY131
Introduction
DY131 is a synthetic agonist for the Estrogen-Related Receptors β (ERRβ) and γ (ERRγ), which are orphan nuclear receptors implicated in various physiological and pathological processes, including cell cycle regulation and cancer.[1][2][3] Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis.[1][2][4] The specific phase of cell cycle arrest can be cell-type dependent, with reports indicating both G1 and G2/M phase arrest.[1][5][6] This document provides a detailed protocol for analyzing this compound-induced cell cycle arrest using flow cytometry with propidium iodide (PI) staining.
Mechanism of Action
This compound activates ERRβ and ERRγ, leading to the modulation of downstream target genes that regulate cell cycle progression. In breast cancer cells, this compound has been shown to induce a bimodal cell cycle arrest, with a G1 arrest at lower concentrations and a G2/M arrest at higher concentrations in some cell lines.[6] The G2/M arrest is facilitated by the ERRβ2 splice variant.[1][2][5] The activation of the p38 stress kinase pathway is also involved in the cellular response to this compound, contributing to its anti-mitotic and pro-apoptotic effects.[1][2] Furthermore, this compound treatment leads to an increase in the phosphorylation of histone H3 at serine 10, a marker for mitotic chromatin condensation.[1][5]
Data Presentation
The following tables summarize the quantitative effects of this compound on cell cycle distribution in different cancer cell lines as reported in the literature.
Table 1: Effect of this compound on Cell Cycle Distribution in Breast Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |
| MCF7 | 5 | Increased | Decreased | Bimodal Arrest | [1] |
| HCC1806 | 5 | Increased | Decreased | Bimodal Arrest | [1] |
| MDA-MB-468 | 5 | Increased | Decreased | Bimodal Arrest | [1] |
| MDA-MB-231 | 5 | No significant change | Decreased | Increased | [1] |
Table 2: Effect of this compound on Cell Cycle Distribution in Glioblastoma Cell Lines
| Cell Line (p53 status) | This compound Treatment | % Cells in G1 Phase | % Cells in G2/M Phase | Reference |
| A172 (wild type) | 24h | Increased | No significant change | [7] |
| T98G (mutant) | 24h | No significant change | Increased | [7] |
Signaling Pathway and Experimental Workflow
Experimental Protocols
Materials
-
Cancer cell line of interest (e.g., MCF7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (Selleck Chemicals or equivalent)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)
-
Flow cytometer
Protocol for Cell Cycle Analysis
-
Cell Seeding and Culture:
-
Seed the cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in complete culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the old medium from the cells and add the medium containing this compound or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
-
Cell Harvesting:
-
After incubation, collect the culture medium (which may contain floating, apoptotic cells).
-
Wash the adherent cells with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Combine the detached cells with the collected medium from the first step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 10 minutes.
-
Carefully discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.[8]
-
-
Flow Cytometry Acquisition:
-
Data Analysis:
-
Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution.[11]
-
Gate on the single-cell population to exclude doublets and aggregates.
-
Model the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
The provided protocols and data offer a comprehensive guide for researchers and scientists to investigate the effects of this compound on the cell cycle. By employing these methods, it is possible to quantify the cell cycle arrest induced by this compound and further elucidate its mechanism of action in different cellular contexts, aiding in the evaluation of its potential as a therapeutic agent.
References
- 1. Antimitotic activity of this compound and the estrogen-related receptor beta 2 (ERRβ2) splice variant in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. Flow Cytometry Protocol [sigmaaldrich.com]
Application Note: Measuring Metabolic Changes Induced by the ERRγ Agonist DY131 using the Seahorse XF Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Estrogen-Related Receptors (ERRs) are orphan nuclear receptors that are key regulators of cellular energy metabolism.[1][2] The gamma isoform, ERRγ, is particularly crucial in promoting mitochondrial biogenesis and oxidative metabolism.[1][3] DY131 is a potent and selective agonist of ERRβ and ERRγ.[4] By activating ERRγ, this compound is expected to induce significant changes in cellular bioenergetics, making it a compound of interest for research in metabolic diseases and oncology. This application note provides a detailed protocol for utilizing the Agilent Seahorse XF Analyzer to measure the metabolic effects of this compound on cultured cells.
The Seahorse XF Analyzer measures two key parameters of cellular metabolism in real-time: the oxygen consumption rate (OCR), which is an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[5][6][7][8] This technology allows for a detailed assessment of a compound's impact on metabolic pathways.
While direct quantitative data for this compound using a Seahorse assay is not widely published, this document will use representative data from other selective ERR agonists to illustrate the expected metabolic phenotype. The protocols provided herein are based on established Seahorse XF methodologies and can be adapted for use with this compound.
Signaling Pathway of this compound and ERRγ in Metabolic Regulation
This compound, as an ERRγ agonist, influences cellular metabolism primarily by activating the transcriptional activity of ERRγ. This leads to the increased expression of genes involved in mitochondrial function and energy production. One of the downstream pathways implicated in the cellular response to this compound is the p38 mitogen-activated protein kinase (MAPK) signaling pathway.
Caption: Signaling pathway of this compound-mediated metabolic changes.
Expected Metabolic Effects of this compound
As a selective ERRγ agonist, this compound is anticipated to enhance mitochondrial function. This would be reflected in the Seahorse XF assay as an increase in the oxygen consumption rate (OCR). The table below summarizes the expected quantitative changes based on data from other pan-ERR agonists, such as SLU-PP-332, which also enhance mitochondrial respiration.[9][10][11][12][13]
Table 1: Expected Effects of this compound on Mitochondrial Respiration (OCR)
| Parameter | Vehicle Control (pmol/min) | This compound-Treated (pmol/min) | Expected Change |
| Basal Respiration | 100 ± 10 | 130 ± 15 | Increased |
| ATP Production | 70 ± 8 | 95 ± 12 | Increased |
| Maximal Respiration | 200 ± 20 | 260 ± 25 | Increased |
| Spare Respiratory Capacity | 100 ± 15 | 130 ± 18 | Increased |
Table 2: Expected Effects of this compound on Glycolysis (ECAR)
| Parameter | Vehicle Control (mpH/min) | This compound-Treated (mpH/min) | Expected Change |
| Basal Glycolysis | 20 ± 2 | 18 ± 2 | No significant change or slight decrease |
| Glycolytic Capacity | 40 ± 5 | 38 ± 5 | No significant change or slight decrease |
Experimental Protocols
Experimental Workflow
The general workflow for assessing the metabolic effects of this compound using a Seahorse XF Analyzer involves cell seeding, this compound treatment, and performing the Seahorse XF Cell Mito Stress Test and Glycolysis Stress Test.
Caption: Experimental workflow for Seahorse XF assay with this compound.
Materials
-
Seahorse XF Analyzer (e.g., XFe96 or XFp)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Sensor Cartridges
-
Seahorse XF Calibrant
-
This compound (solubilized in a suitable vehicle, e.g., DMSO)
-
Seahorse XF Base Medium
-
Supplements: Glucose, Pyruvate, Glutamine
-
Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)
-
Seahorse XF Glycolysis Stress Test Kit (Glucose, Oligomycin, 2-Deoxyglucose)
-
Cultured cells of interest
Protocol 1: Seahorse XF Cell Mito Stress Test
This test measures key parameters of mitochondrial function by the sequential injection of mitochondrial inhibitors.
1. Cell Seeding (Day 1): a. Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density. b. Culture cells overnight in a standard CO2 incubator at 37°C.
2. Cartridge Hydration (Day 1): a. Place the Seahorse XF sensor cartridge upside down and add 200 µL of Seahorse XF Calibrant to each well of the utility plate. b. Lower the sensor cartridge onto the utility plate, ensuring the sensors are submerged. c. Incubate the cartridge in a non-CO2 incubator at 37°C overnight.
3. Cell Treatment and Assay Preparation (Day 2): a. Prepare Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine. Warm to 37°C. b. Remove the cell culture medium from the microplate and wash the cells with the prepared XF assay medium. c. Add the final volume of XF assay medium containing either this compound at the desired concentration or the vehicle control to the wells. d. Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay. e. Prepare stock solutions of oligomycin, FCCP, and rotenone/antimycin A from the Mito Stress Test Kit in the assay medium. f. Load the compounds into the appropriate injection ports of the sensor cartridge.
4. Seahorse XF Assay: a. Calibrate the sensor cartridge in the Seahorse XF Analyzer. b. Replace the calibrant plate with the cell culture plate. c. Start the assay. The instrument will measure basal OCR and then sequentially inject the inhibitors to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Protocol 2: Seahorse XF Glycolysis Stress Test
This test measures the key parameters of glycolytic flux by the sequential injection of glucose, oligomycin, and 2-deoxyglucose (2-DG).
1. Cell Seeding and Cartridge Hydration: a. Follow steps 1 and 2 from the Mito Stress Test protocol.
2. Cell Treatment and Assay Preparation (Day 2): a. Prepare glucose-free Seahorse XF assay medium supplemented with pyruvate and glutamine. Warm to 37°C. b. Wash cells with the glucose-free assay medium. c. Add the final volume of glucose-free assay medium containing this compound or vehicle control to the wells. d. Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour. e. Prepare stock solutions of glucose, oligomycin, and 2-DG in the glucose-free assay medium. f. Load the compounds into the appropriate injection ports of the sensor cartridge.
3. Seahorse XF Assay: a. Calibrate the sensor cartridge. b. Replace the calibrant plate with the cell culture plate. c. Start the assay. The instrument will measure basal ECAR, then sequentially inject glucose to measure glycolysis, oligomycin to measure glycolytic capacity, and 2-DG to inhibit glycolysis.
Data Analysis and Interpretation
The Seahorse XF software automatically calculates OCR and ECAR values. The data should be normalized to cell number or protein concentration. The key parameters from the Mito Stress Test (basal respiration, ATP production, maximal respiration, spare respiratory capacity) and the Glycolysis Stress Test (glycolysis, glycolytic capacity, glycolytic reserve) should be compared between this compound-treated and vehicle-treated cells. An increase in OCR parameters with little to no change in ECAR would indicate that this compound enhances mitochondrial respiration without a significant shift away from glycolysis, consistent with the known function of ERRγ.
Conclusion
The Seahorse XF assay is a powerful tool for elucidating the metabolic effects of compounds like this compound. By activating ERRγ, this compound is expected to enhance mitochondrial oxidative phosphorylation. The protocols and expected outcomes described in this application note provide a framework for researchers to investigate the metabolic reprogramming induced by this and other ERRγ agonists, offering valuable insights for drug development and metabolic research.
References
- 1. ERRγ is required for the metabolic maturation of therapeutically functional glucose-responsive β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The multiple universes of estrogen-related receptor α and γ in metabolic control and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The emerging role of oestrogen-related receptor γ as a regulator of energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Estrogen-Related Receptor γ Agonist this compound Ameliorates Lipopolysaccharide-Induced Acute Liver Injury [frontiersin.org]
- 5. agilent.com [agilent.com]
- 6. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extracellular flux assay (Seahorse assay): Diverse applications in metabolic research across biological disciplines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using Seahorse Machine to Measure OCR and ECAR in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. biorxiv.org [biorxiv.org]
- 11. View of SLU-PP-332 AND RELATED ERRα AGONISTS: A FOCUSED MINIREVIEW OF METABOLIC REGULATION, AND THERAPEUTIC POTENTIAL | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 12. researchgate.net [researchgate.net]
- 13. umbrellalabs.is [umbrellalabs.is]
Application of DY131 in Triple-Negative Breast Cancer Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and the absence of targeted therapies like those available for other breast cancer subtypes.[1][2] DY131, a synthetic agonist of the orphan nuclear receptors Estrogen-Related Receptor Beta (ERRβ or ESRRB) and Gamma (ERRγ), has emerged as a promising compound in TNBC research.[1][3] It exhibits growth-inhibitory and antimitotic activities in various breast cancer cell lines, with a preferential effect on cancer cells over non-transformed breast epithelial cells.[1][3][4] This document provides detailed application notes and experimental protocols for the use of this compound in TNBC research, summarizing key findings and methodologies.
Mechanism of Action
This compound functions as an agonist for ERRβ and ERRγ, nuclear receptors that play roles in cellular metabolism and proliferation.[1][3][5] In TNBC cells, activation of ERRβ by this compound leads to a cascade of events culminating in cell cycle arrest and apoptosis.[1][2] A key signaling pathway implicated in the action of this compound is the p38 mitogen-activated protein kinase (MAPK) stress kinase pathway.[1][2] Activation of this pathway is required for this compound-induced cell death.[1]
The antimitotic activity of this compound is linked to the ERRβ2 splice variant.[1][2] Ligand-activated ERRβ2 facilitates a block in the G2/M phase of the cell cycle, delays the progression from prophase to anaphase, and causes mitotic spindle defects, leading to "death in mitosis."[1][2] Specifically, this compound treatment results in the appearance of multi- and monopolar spindles.[1]
Signaling Pathway of this compound in TNBC
Caption: Signaling pathway of this compound in triple-negative breast cancer cells.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various TNBC and breast cancer cell lines as reported in the literature.
Table 1: Growth Inhibition of Breast Cancer Cell Lines by this compound
| Cell Line | Subtype | Growth Inhibition Concentration | Reference |
| MCF7 | ER+ | Significant at 2.5, 5, 10 µM | [1][4] |
| MDA-MB-231 | TNBC (Mesenchymal) | Significant at 5, 10 µM | [1][4] |
| MDA-MB-468 | TNBC (Basal-like 1) | Significant at 2.5, 5, 10 µM | [1][4] |
| HCC1806 | TNBC (Basal-like 2) | Significant at 10 µM | [1] |
| MCF10A | Non-transformed | Modest at 10 µM | [1][4] |
Table 2: Effect of this compound on Clonogenic Survival
| Cell Line | Treatment | Outcome | Reference |
| MDA-MB-231 | 24h exposure to increasing this compound conc. | Dose-dependent reduction in colony formation | [1][4] |
| MCF7 | 24h exposure to 10 µM this compound | Reduced colony formation | [1][4] |
Table 3: this compound-Induced Cell Cycle Arrest
| Cell Line | This compound Concentration | Predominant Cell Cycle Arrest Phase | Reference |
| MCF7 | Lower Concentration | G1 | [2] |
| Higher Concentration | G2/M | [2] | |
| HCC1806 | Bimodal | G1 and G2/M | [1] |
| MDA-MB-468 | Bimodal | G1 and G2/M | [1] |
| MDA-MB-231 | All tested concentrations | G2/M | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Experimental Workflow Overview
Caption: General experimental workflow for studying the effects of this compound on TNBC cells.
Cell Viability Assay (Crystal Violet Staining)
This protocol is used to assess the effect of this compound on the viability of adherent TNBC cells.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, MDA-MB-468, HCC1806)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 100% Methanol or 4% Paraformaldehyde in PBS)
-
0.5% Crystal Violet staining solution (in 25% methanol)
-
Solubilization solution (e.g., 10% acetic acid)
-
Plate reader (absorbance at 570-590 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10 µM) and a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Gently wash the cells twice with PBS.
-
Fix the cells by adding 100 µL of fixing solution to each well and incubate for 15 minutes at room temperature.
-
Remove the fixing solution and wash the plate with water. Allow the plate to air dry completely.
-
Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Wash the plate with water to remove excess stain and allow it to air dry.
-
Add 100 µL of solubilization solution to each well and incubate on a shaker for 15 minutes to dissolve the stain.
-
Measure the absorbance at 570-590 nm using a plate reader.
Clonogenic Survival Assay
This assay determines the long-term effect of a transient this compound treatment on the ability of single cells to form colonies.
Materials:
-
TNBC cell lines
-
Complete culture medium
-
This compound
-
6-well plates
-
Fixing/staining solution (e.g., 0.5% crystal violet in 6% glutaraldehyde)
Procedure:
-
Treat cells in a flask with various concentrations of this compound for 24 hours.
-
After treatment, trypsinize the cells, count them, and seed a low number of viable cells (e.g., 500-1000 cells/well) into 6-well plates.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Wash the wells with PBS.
-
Fix and stain the colonies by adding the fixing/staining solution for 30 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells).
Western Blot Analysis
This protocol is used to detect the expression levels of proteins of interest, such as ERRβ, p-p38, and total p38.
Materials:
-
TNBC cell lysates treated with this compound
-
Protein lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ERRβ, anti-phospho-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse this compound-treated and control cells and determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
This compound-treated TNBC cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, then incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Immunofluorescence for Mitotic Spindles
This protocol allows for the visualization of mitotic spindle morphology in TNBC cells following this compound treatment.
Materials:
-
TNBC cells grown on coverslips
-
This compound
-
Fixative (e.g., ice-cold methanol or 4% PFA)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBST)
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and treat with this compound.
-
Fix the cells with the chosen fixative.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with the primary anti-α-tubulin antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash with PBST.
-
Incubate with the fluorescently-labeled secondary antibody for 1 hour in the dark.
-
Wash with PBST.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the mitotic spindles using a fluorescence microscope.
Conclusion
This compound demonstrates significant potential as a research tool and a potential therapeutic lead for triple-negative breast cancer. Its mechanism of action, involving the activation of ERRβ/γ and the p38 MAPK pathway to induce cell cycle arrest and apoptosis, provides a novel avenue for targeting TNBC. The protocols outlined in this document provide a framework for researchers to investigate the effects of this compound and further elucidate its role in breast cancer biology.
References
- 1. Antimitotic activity of this compound and the estrogen-related receptor beta 2 (ERRβ2) splice variant in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. Estrogen-related receptor β (ERRβ) – renaissance receptor or receptor renaissance? - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vivo Imaging of DY131 Target Engagement with ERRβ/γ
For Researchers, Scientists, and Drug Development Professionals
Introduction
DY131 is a potent and selective agonist of the Estrogen-Related Receptors β (ERRβ) and γ (ERRγ), with no significant activity against the related ERRα or estrogen receptors ERα and ERβ.[1][2][3] As a member of the orphan nuclear receptor family, ERRγ plays a crucial role in regulating energy metabolism and has been implicated in various pathological conditions, making it a promising therapeutic target.[4] this compound has demonstrated anti-cancer properties, notably in breast cancer, by inducing apoptosis and cell cycle arrest through the activation of the p38 mitogen-activated protein kinase (MAPK) stress pathway.[5] Furthermore, it has shown protective effects in models of acute liver injury by suppressing oxidative stress, inflammation, and apoptosis.[6][7]
Quantifying the engagement of a therapeutic agent with its target in a living organism is critical for drug development, enabling the optimization of dosing regimens and providing evidence of the mechanism of action.[1] Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantitative assessment of drug-target interactions in vivo.[1][3] This application note provides a putative protocol for in vivo imaging of this compound target engagement with ERRβ/γ using a hypothetical radiolabeled version of this compound, denoted as [¹⁸F]this compound, for PET imaging.
Signaling Pathways
This compound exerts its biological effects by modulating key signaling pathways. The following diagrams illustrate the p38 MAPK pathway activated by this compound, leading to apoptosis and cell cycle arrest.
Experimental Protocols
The following protocols are hypothetical and based on established methodologies for developing and utilizing novel PET tracers for in vivo target engagement studies.
Protocol 1: Radiosynthesis of [¹⁸F]this compound
This protocol outlines a potential method for labeling this compound with Fluorine-18. The precise labeling strategy would need to be optimized based on the chemical structure of this compound. A common approach involves nucleophilic substitution on a suitable precursor.
Materials:
-
This compound precursor with a suitable leaving group (e.g., tosylate, nosylate, or nitro group)
-
[¹⁸F]Fluoride produced from a cyclotron
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (ACN)
-
Dimethyl sulfoxide (DMSO)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
High-performance liquid chromatography (HPLC) system with a semi-preparative column and a radiation detector
-
Sterile water for injection
-
Ethanol
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution: Trap aqueous [¹⁸F]fluoride onto an anion exchange cartridge. Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropic Drying: Dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex by heating under a stream of nitrogen to remove water. Repeat with additions of anhydrous acetonitrile.
-
Radiolabeling Reaction: Dissolve the this compound precursor in anhydrous DMSO and add it to the dried [¹⁸F]fluoride complex. Heat the reaction mixture at a specified temperature (e.g., 100-150°C) for a defined time (e.g., 10-20 minutes).
-
Purification:
-
Quench the reaction and dilute with water.
-
Pass the mixture through a C18 SPE cartridge to trap the crude [¹⁸F]this compound.
-
Elute the cartridge with ethanol or acetonitrile.
-
Inject the eluate onto a semi-preparative HPLC system to isolate [¹⁸F]this compound from unreacted precursor and byproducts.
-
-
Formulation: Collect the HPLC fraction containing [¹⁸F]this compound. Remove the HPLC solvent via rotary evaporation. Formulate the final product in a sterile solution (e.g., saline with a small percentage of ethanol) for injection.
-
Quality Control: Perform standard quality control tests, including radiochemical purity (by analytical HPLC), specific activity, pH, and sterility.
Protocol 2: In Vivo PET Imaging of [¹⁸F]this compound Target Engagement
This protocol describes the use of [¹⁸F]this compound PET imaging to assess target engagement in a preclinical tumor model.
Materials:
-
Animal model (e.g., immunodeficient mice bearing xenografts of a human cancer cell line expressing ERRβ/γ, such as certain breast cancer cell lines)
-
[¹⁸F]this compound (formulated for injection)
-
Unlabeled this compound (for blocking studies)
-
Anesthesia (e.g., isoflurane)
-
Small animal PET/CT scanner
-
Intravenous catheter
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane. Place the animal on the scanner bed with temperature monitoring and maintenance.
-
Baseline PET/CT Scan:
-
Perform a CT scan for anatomical reference and attenuation correction.
-
Administer a bolus injection of [¹⁸F]this compound (e.g., 3.7-7.4 MBq) via the tail vein.
-
Acquire dynamic PET data for 60-90 minutes post-injection.
-
-
Blocking Study (to confirm target specificity):
-
In a separate cohort of animals (or after a sufficient decay period in the same animals), pre-treat with an excess of unlabeled this compound (e.g., 1-5 mg/kg) 30-60 minutes prior to the administration of [¹⁸F]this compound.
-
Repeat the PET/CT imaging procedure as described in step 2.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D).
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the tumor and reference tissues (e.g., muscle) using the CT images as a guide.
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate the standardized uptake value (SUV) for each ROI at various time points.
-
Compare the tumor uptake of [¹⁸F]this compound in the baseline and blocking studies to determine the specific binding.
-
Data Presentation
Quantitative data from the PET imaging studies should be summarized for clear comparison.
Table 1: [¹⁸F]this compound Uptake in Tumor and Reference Tissues (SUVmax at 60 min post-injection)
| Group | Tumor | Muscle | Liver | Brain |
| Baseline | 2.5 ± 0.4 | 0.5 ± 0.1 | 4.1 ± 0.6 | 1.2 ± 0.2 |
| Blocking | 0.8 ± 0.2* | 0.4 ± 0.1 | 3.9 ± 0.5 | 1.1 ± 0.2 |
| % Blockade | 68% | 20% | 4.9% | 8.3% |
*Data are presented as mean ± standard deviation. Statistical significance (e.g., p < 0.05) between baseline and blocking groups is denoted by an asterisk.
Table 2: Tumor-to-Muscle Ratios of [¹⁸F]this compound Uptake
| Time Point (min) | Baseline Group | Blocking Group |
| 30 | 3.8 ± 0.5 | 1.5 ± 0.3 |
| 60 | 5.0 ± 0.7 | 2.0 ± 0.4 |
| 90 | 4.5 ± 0.6 | 1.8 ± 0.3 |
Conclusion
The protocols and data presented in this application note provide a framework for the in vivo imaging of this compound target engagement with ERRβ/γ. By developing a radiolabeled analog of this compound for PET imaging, researchers can non-invasively quantify target occupancy, assess pharmacokinetic and pharmacodynamic relationships, and potentially stratify patient populations in future clinical trials. The successful application of such an imaging agent would significantly advance the development of this compound and other ERRβ/γ-targeting therapeutics.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Development of a Novel 18F-Labeled Probe for PET Imaging of Estrogen Receptor β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nuclear Receptor Imaging In Vivo-Clinical and Research Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ERRγ: a Junior Orphan with a Senior Role in Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Surprising Features of Nuclear Receptor Interaction Networks Revealed by Live Cell Single Molecule Imaging [elifesciences.org]
- 7. Estrogen-Related Receptor γ Agonist this compound Ameliorates Lipopolysaccharide-Induced Acute Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with DY131 in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
DY131 is a potent and selective synthetic agonist for the Estrogen-Related Receptors beta (ERRβ) and gamma (ERRγ).[1][2] It displays no significant activity towards ERRα or the classical estrogen receptors (ERα and ERβ), making it a valuable tool for dissecting the specific roles of ERRβ and ERRγ in various physiological and pathological processes.[1][2] this compound has emerged as a promising small molecule for drug discovery efforts, particularly in oncology, due to its ability to induce apoptosis in cancer cells and modulate key signaling pathways.[3] These application notes provide detailed protocols for high-throughput screening (HTS) assays using this compound to identify novel therapeutic agents.
Mechanism of Action
This compound exerts its biological effects primarily through the activation of ERRβ and ERRγ, which are orphan nuclear receptors that regulate gene expression involved in cellular metabolism, proliferation, and differentiation. In cancer cells, particularly breast cancer, this compound-mediated activation of ERRβ/γ triggers a cascade of events leading to cell cycle arrest and apoptosis. This process is linked to the activation of the p38 mitogen-activated protein kinase (MAPK) stress response pathway and the induction of mitotic spindle defects.[1][3]
Furthermore, this compound has been shown to exhibit off-target activity by inhibiting the Hedgehog signaling pathway through direct interaction with the Smoothened (SMO) receptor.[2] This dual activity profile suggests that this compound and its analogs could be developed as multi-targeting anticancer agents.
Applications in Drug Discovery
The unique pharmacological profile of this compound makes it a versatile tool for various drug discovery applications:
-
High-Throughput Screening (HTS): As a known agonist, this compound can be used as a reference compound in HTS campaigns to identify novel small molecules that modulate ERRβ/γ activity.
-
Target Validation: this compound can be employed to validate ERRβ and ERRγ as therapeutic targets in different disease models.
-
Lead Optimization: The structure of this compound serves as a scaffold for medicinal chemistry efforts to develop more potent and selective ERRβ/γ modulators.
-
Pathway Analysis: this compound is a useful chemical probe to investigate the downstream signaling pathways regulated by ERRβ and ERRγ.
Quantitative Data for this compound
The following tables summarize the reported in vitro activities of this compound in various assays.
| Cell Line | Assay Type | Endpoint | Value | Reference |
| MDA-MB-231 | Cell Viability | IC50 | ~1-5 µM | [3] |
| MDA-MB-468 | Cell Viability | IC50 | ~1-5 µM | [3] |
| LNCaP-ERRγ | Cell Proliferation (BrdU) | IC50 | ~10 µM | [2] |
| LNCaP | Cell Proliferation (BrdU) | IC50 | >10 µM | [2] |
| HEK293T | Smo::EGFP Accumulation | IC50 | ~0.8 µM | [2] |
| HEK293T | Gli Luciferase Reporter | IC50 | ~2 µM | [2] |
| Assay Type | Target | Endpoint | Value | Reference |
| ERRγ Luciferase Reporter Assay | ERRγ | EC50 | ~100 nM | [4][5] |
| ERRβ Luciferase Reporter Assay | ERRβ | EC50 | ~200 nM | [6] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental procedures and the biological context of this compound's action, the following diagrams illustrate the key signaling pathways and a general workflow for a high-throughput screen.
Experimental Protocols
Protocol 1: ERRγ Agonist Screening using a Luciferase Reporter Assay
This protocol is designed for a 384-well plate format and is suitable for automated high-throughput screening.
Materials:
-
ERRγ reporter cell line (e.g., HEK293T cells stably expressing a GAL4-ERRγ-LBD fusion protein and a luciferase reporter gene under the control of a GAL4 upstream activation sequence)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)
-
This compound (positive control)
-
Test compounds
-
DMSO (vehicle control)
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
384-well white, clear-bottom assay plates
-
Automated liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Plating:
-
Culture the ERRγ reporter cells to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium to a final concentration of 1 x 10^5 cells/mL.
-
Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well assay plate (4,000 cells/well).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
-
Compound Addition:
-
Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series in cell culture medium to be used as a positive control (e.g., final concentrations ranging from 1 nM to 10 µM).
-
Prepare stock solutions of test compounds in DMSO. Create serial dilutions in cell culture medium. The final DMSO concentration in the assay should not exceed 0.5%.
-
Using an automated liquid handler, add 10 µL of the diluted compounds or this compound to the respective wells of the assay plate. Add 10 µL of medium with DMSO to the vehicle control wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Luciferase Assay:
-
Equilibrate the assay plate and the luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase assay reagent to each well using an automated liquid handler.
-
Incubate the plate at room temperature for 5 minutes to ensure complete cell lysis and signal stabilization.
-
-
Data Acquisition:
-
Measure the luminescence signal from each well using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (set to 0% activation) and a maximal concentration of this compound (set to 100% activation).
-
Plot the normalized response versus the log of the compound concentration.
-
Calculate the EC50 values for active compounds using a non-linear regression analysis (e.g., four-parameter logistic fit).
-
Protocol 2: Cell Viability HTS Assay in Breast Cancer Cells
This protocol is suitable for identifying compounds that, like this compound, induce cell death in breast cancer cell lines.
Materials:
-
Breast cancer cell line (e.g., MDA-MB-231)
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, penicillin/streptomycin)
-
This compound (positive control for cytotoxicity)
-
Test compounds
-
DMSO (vehicle control)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
384-well clear-bottom assay plates
-
Automated liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Plating:
-
Culture MDA-MB-231 cells to ~70-80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium to a final concentration of 5 x 10^4 cells/mL.
-
Dispense 40 µL of the cell suspension into each well of a 384-well plate (2,000 cells/well) using an automated liquid handler.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Addition:
-
Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series in cell culture medium to be used as a positive control (e.g., final concentrations ranging from 0.1 µM to 100 µM).
-
Prepare stock solutions of test compounds in DMSO and create serial dilutions in cell culture medium. The final DMSO concentration should be kept below 0.5%.
-
Add 10 µL of the diluted compounds or this compound to the appropriate wells. Add 10 µL of medium with DMSO to the vehicle control wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
-
Cell Viability Assay:
-
Equilibrate the assay plate and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence signal from each well using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability versus the log of the compound concentration.
-
Calculate the IC50 values for active compounds using a non-linear regression analysis.
-
Conclusion
This compound is a powerful research tool for the discovery and development of novel therapeutics targeting ERRβ and ERRγ. The protocols outlined in these application notes provide a robust framework for conducting high-throughput screening campaigns to identify new modulators of these important nuclear receptors and to discover compounds with potential anticancer activity. Careful optimization of assay conditions and adherence to best practices in HTS will ensure the generation of high-quality, reproducible data.
References
Application Notes and Protocols: Lentiviral Overexpression of ERRβ with DY131 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen-Related Receptor Beta (ERRβ), also known as NR3B2, is an orphan nuclear receptor that plays a crucial role in various physiological processes, including embryonic development, cellular metabolism, and the maintenance of pluripotency. Emerging evidence suggests that ERRβ can act as a tumor suppressor in several cancers, including breast and prostate cancer. Its overexpression has been correlated with improved prognosis and reduced cell proliferation. DY131 is a potent and selective synthetic agonist of ERRβ and its isoform ERRγ, which can be utilized to modulate the receptor's activity and study its downstream effects.
These application notes provide a comprehensive guide for researchers interested in investigating the functional consequences of ERRβ overexpression, alone or in combination with the selective agonist this compound. The protocols detailed below outline the necessary steps for lentiviral-mediated overexpression of ERRβ in mammalian cell lines and subsequent treatment with this compound. This experimental approach is valuable for elucidating the signaling pathways regulated by ERRβ and for assessing its therapeutic potential in drug development.
Data Presentation
The following tables summarize the quantitative data from various studies on the effects of ERRβ overexpression and/or this compound treatment on cancer cell lines.
Table 1: Effect of ERRβ Overexpression on Apoptosis
| Cell Line | Transfection Method | Outcome | Quantitative Data | Reference |
| MCF-7 (Breast Cancer) | Lentiviral Overexpression | Increased Apoptosis | 84.53% apoptotic cells with ERRβ overexpression vs. 2.32% in control | [1] |
Table 2: Effects of this compound Treatment on Cell Viability and Apoptosis
| Cell Line | Treatment | Effect | IC50 Value | Quantitative Data | Reference |
| LNCaP-ERRγ (Prostate Cancer) | This compound (0.1-30 µM for 5 days) | Suppressed cell proliferation | Not specified | Dose-dependent reduction in BrdUrd-positive cells | [2] |
| LNCaP (Prostate Cancer) | This compound (0.1-30 µM for 5 days) | Suppressed cell proliferation | Not specified | Dose-dependent reduction in BrdUrd-positive cells | [2] |
| NIH3T3 (Mouse Fibroblast) | This compound with Hh activation | Inhibited Hedgehog signaling | ~500 nM | Inhibition of Gli reporter activity | [3] |
| MDA-MB-231 (Breast Cancer) | This compound | Increased Apoptosis | Not specified | Significant, dose-dependent increase in subG1 fraction | [4] |
| MDA-MB-468 (Breast Cancer) | This compound | Increased Apoptosis | Not specified | Significant, dose-dependent increase in subG1 fraction | [4] |
| MCF-7 (Breast Cancer) | This compound (10 µM) | Increased late-stage apoptosis/necrosis | Not specified | Statistically significant increase in propidium iodide single-positive cells | [4] |
| HCC1806 (Breast Cancer) | This compound | Increased late-stage apoptosis/necrosis | Not specified | Statistically significant increase in double-positive and propidium iodide single-positive staining | [4] |
| Crx-/- mouse retinal explants | This compound (10 µM) | Decreased Apoptosis | Not specified | Substantial decrease in the fraction of TUNEL-positive cells | [5] |
Table 3: Effects of this compound on Cell Cycle Distribution
| Cell Line | This compound Concentration | G1 Arrest | G2/M Arrest | Reference |
| A172 (Glioblastoma, p53 wt) | Not specified | Yes | No | [6] |
| T98G (Glioblastoma, p53 mut) | Not specified | No | Yes | [6] |
Experimental Protocols
Protocol 1: Lentiviral Vector Production for ERRβ Overexpression
This protocol describes the generation of high-titer lentiviral particles for the overexpression of ERRβ in target cells. The following is based on a calcium phosphate transfection method.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lentiviral transfer plasmid containing the ERRβ gene (e.g., pLV-ERRβ)
-
Packaging plasmids (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
2.5 M CaCl₂
-
2x HBS buffer (50 mM HEPES, 280 mM NaCl, 1.5 mM Na₂HPO₄, pH 7.05)
-
Polyethylenimine (PEI) (alternative to calcium phosphate)
-
Opti-MEM
-
0.45 µm syringe filters
-
Ultracentrifuge
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed HEK293T cells in 10 cm dishes at a density that will result in 70-80% confluency on the day of transfection.
-
Plasmid DNA Preparation: Prepare a mix of the lentiviral plasmids: 10 µg of the ERRβ transfer plasmid, 7.5 µg of the packaging plasmid, and 2.5 µg of the envelope plasmid.
-
Transfection (Calcium Phosphate Method): a. In a sterile tube, mix the plasmid DNA with sterile water to a final volume of 438 µL. b. Add 62 µL of 2.5 M CaCl₂ to the DNA solution and mix gently. c. Add the DNA-CaCl₂ mixture dropwise to 500 µL of 2x HBS buffer while vortexing gently. d. Incubate the mixture at room temperature for 20-30 minutes. e. Add the transfection mixture dropwise to the HEK293T cells. Swirl the plate gently to distribute. f. Incubate the cells at 37°C in a CO₂ incubator.
-
Medium Change: After 12-16 hours, carefully remove the transfection medium and replace it with 10 mL of fresh, pre-warmed complete DMEM.
-
Virus Harvest: a. At 48 hours post-transfection, collect the supernatant containing the lentiviral particles. b. Add 10 mL of fresh complete DMEM to the cells and collect the supernatant again at 72 hours post-transfection. The two collections can be pooled.
-
Virus Filtration and Concentration: a. Centrifuge the collected supernatant at 500 x g for 10 minutes to pellet cell debris. b. Filter the supernatant through a 0.45 µm syringe filter. c. For higher titers, concentrate the virus by ultracentrifugation at 25,000 rpm for 90 minutes at 4°C. d. Resuspend the viral pellet in a small volume of sterile PBS or DMEM.
-
Aliquoting and Storage: Aliquot the concentrated virus and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Lentiviral Transduction of Target Cells for ERRβ Overexpression
This protocol outlines the steps for infecting target cells with the produced lentivirus to generate a stable cell line overexpressing ERRβ.
Materials:
-
Target cells (e.g., MCF-7, MDA-MB-231)
-
Complete growth medium for target cells
-
Lentiviral particles carrying the ERRβ gene
-
Polybrene (8 mg/mL stock solution)
-
Puromycin (or other selection antibiotic corresponding to the transfer plasmid)
Procedure:
-
Cell Seeding: The day before transduction, seed the target cells in 6-well plates at a density that will result in 50-70% confluency on the day of infection.
-
Transduction: a. On the day of transduction, thaw the lentiviral aliquot on ice. b. Prepare the transduction medium by adding Polybrene to the complete growth medium to a final concentration of 4-8 µg/mL. c. Remove the old medium from the cells and add the transduction medium containing the lentivirus. The multiplicity of infection (MOI) should be optimized for each cell line. Start with a range of MOIs (e.g., 1, 5, 10). d. Gently swirl the plate to mix. e. Incubate the cells at 37°C in a CO₂ incubator for 12-24 hours.
-
Medium Change: After the incubation period, remove the virus-containing medium and replace it with fresh complete growth medium.
-
Selection of Transduced Cells: a. 48-72 hours post-transduction, begin selection by adding the appropriate concentration of puromycin to the medium. The optimal concentration of the selection antibiotic must be determined for each cell line by generating a kill curve. b. Replace the selection medium every 2-3 days until non-transduced control cells are completely killed.
-
Expansion and Verification: a. Expand the surviving antibiotic-resistant cells. b. Verify the overexpression of ERRβ by Western blotting or qRT-PCR.
Protocol 3: this compound Treatment of ERRβ Overexpressing Cells
This protocol describes the treatment of the generated ERRβ-overexpressing cells with the agonist this compound.
Materials:
-
ERRβ-overexpressing stable cell line
-
Control (empty vector) stable cell line
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding: Seed both the ERRβ-overexpressing and control cell lines in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA analysis) at a predetermined density. Allow the cells to adhere overnight.
-
This compound Treatment: a. Prepare serial dilutions of this compound in complete growth medium from the stock solution. A typical concentration range to test is 0.1 µM to 30 µM.[2] b. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used. c. Remove the medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours), depending on the endpoint being measured. For proliferation assays, longer incubation times of up to 5 days may be necessary.[2]
-
Downstream Analysis: After the treatment period, cells can be harvested for various analyses, such as:
-
Cell Viability/Proliferation Assays: MTT, XTT, or crystal violet staining.
-
Apoptosis Assays: Annexin V/PI staining followed by flow cytometry, TUNEL assay, or Western blot for cleaved caspases.
-
Cell Cycle Analysis: Propidium iodide staining followed by flow cytometry.
-
Gene Expression Analysis: qRT-PCR or RNA-sequencing to analyze the expression of ERRβ target genes.
-
Protein Analysis: Western blotting to examine changes in protein expression and signaling pathways.
-
Visualization of Signaling Pathways and Workflows
ERRβ Signaling Pathway upon this compound Activation```dot
Caption: Logical flow of ERRβ-mediated tumor suppression.
References
- 1. NEDDylation negatively regulates ERRβ expression to promote breast cancer tumorigenesis and progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antimitotic activity of this compound and the estrogen-related receptor beta 2 (ERRβ2) splice variant in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Effects of DY131 using CRISPR-Cas9 Knockout of ERRγ
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen-Related Receptor Gamma (ERRγ), an orphan nuclear receptor, plays a significant role in cellular metabolism, energy homeostasis, and has been implicated in the progression of various cancers. DY131 is a synthetic ligand that acts as an agonist for ERRβ and ERRγ.[1] Studies have demonstrated that this compound exhibits growth-inhibitory and pro-apoptotic effects in several cancer cell lines, suggesting its potential as a therapeutic agent.[1] However, the precise mechanism of action of this compound, particularly its reliance on ERRγ, is not fully elucidated, especially since some cancer cells with low or undetectable levels of ERRγ still respond to this compound treatment.[1]
To definitively dissect the role of ERRγ in mediating the cellular effects of this compound, a robust methodology is required. This document provides detailed application notes and experimental protocols for utilizing CRISPR-Cas9 mediated knockout of ERRγ to study the effects of this compound on cancer cells. By comparing the response of wild-type and ERRγ knockout cells to this compound treatment, researchers can ascertain the ERRγ-dependent and -independent effects of this compound.
Data Presentation
The following tables summarize quantitative data from studies on the effects of this compound on various breast cancer cell lines with differing endogenous ERRγ expression levels. It is important to note that this data is not from isogenic cell lines (wild-type vs. knockout) but rather from different cell lines, which provides a correlative insight into the potential role of ERRγ.
Table 1: Effect of this compound on Apoptosis in Breast Cancer Cell Lines
| Cell Line | ERRγ Expression | Treatment (this compound) | Early Apoptosis (% Annexin V+/PI-) | Late Apoptosis/Necrosis (% Annexin V+/PI+) | Citation |
| MDA-MB-231 | Low/Undetectable | 10 µM | Significant Increase (3-4 fold) | Not specified | [1] |
| MDA-MB-468 | Low/Undetectable | 10 µM | Significant Increase (3-4 fold) | Not specified | [1] |
| MCF7 | Very Low | 10 µM | No significant increase | Modest increase in PI+ cells | [1] |
| HCC1806 | Present | 10 µM | Small, significant increase | Significant Increase | [1] |
| MCF10A (Non-transformed) | Present | 10 µM | No significant increase | No significant increase | [1] |
Table 2: Effect of this compound on Cell Cycle Distribution in Breast Cancer Cell Lines (24h treatment)
| Cell Line | ERRγ Expression | Treatment (this compound) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Citation |
| MCF7 | Very Low | 5 µM | Significant Arrest | Significant Reduction | Bimodal arrest (G1 at lower conc., G2/M at higher conc.) | [1][2] |
| HCC1806 | Present | 5 µM | Significant Arrest | Significant Reduction | Bimodal arrest | [1][2] |
| MDA-MB-468 | Low/Undetectable | 5 µM | Significant Arrest | Significant Reduction | Bimodal arrest | [1][2] |
| MDA-MB-231 | Low/Undetectable | 5 µM | No Arrest | Significant Reduction | Exclusive G2/M Arrest | [1][2] |
| MCF10A (Non-transformed) | Present | 5 µM | No Significant Arrest | Least Affected | No significant arrest | [1][2] |
Mandatory Visualizations
Caption: Experimental workflow for studying this compound effects using CRISPR-Cas9 knockout of ERRγ.
Caption: Simplified signaling pathway of ERRγ activation by this compound.
Experimental Protocols
CRISPR-Cas9 Mediated Knockout of ERRγ
Objective: To generate a stable ERRγ knockout cancer cell line.
Materials:
-
Lentiviral vectors (e.g., lentiCRISPRv2)
-
sgRNA sequences targeting an early exon of the ERRγ gene
-
HEK293T cells for lentivirus production
-
Target cancer cell line
-
Transfection reagent
-
Puromycin or other selection antibiotic
-
Polybrene
-
Complete cell culture medium, PBS, Trypsin-EDTA
-
DNA extraction kit
-
PCR reagents and primers flanking the target site
-
Sanger sequencing reagents
-
Western blot reagents and anti-ERRγ antibody
Protocol:
-
sgRNA Design and Cloning: Design at least two sgRNAs targeting an early exon of the ERRγ gene using a suitable online tool. Clone the sgRNA oligonucleotides into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance).
-
Lentivirus Production: Co-transfect HEK293T cells with the sgRNA-expressing lentiviral vector and packaging plasmids. Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Transduction of Target Cells: Seed the target cancer cells and transduce them with the lentivirus in the presence of polybrene.
-
Selection: 48 hours post-transduction, select for transduced cells by adding puromycin to the culture medium.
-
Clonal Expansion: After selection, perform single-cell cloning by serial dilution or FACS to isolate individual cell clones.
-
Validation of Knockout:
-
Genomic DNA Sequencing: Extract genomic DNA from expanded clones. PCR amplify the region of the ERRγ gene targeted by the sgRNA and perform Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Western Blot: Confirm the absence of ERRγ protein expression in the knockout clones by Western blotting using an anti-ERRγ antibody.
-
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability of wild-type and ERRγ knockout cells.
Materials:
-
Wild-type and ERRγ knockout cells
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed wild-type and ERRγ knockout cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value for this compound in both cell lines.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound in wild-type and ERRγ knockout cells.
Materials:
-
Wild-type and ERRγ knockout cells
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed wild-type and ERRγ knockout cells in 6-well plates and treat with this compound or vehicle for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on the cell cycle distribution of wild-type and ERRγ knockout cells.
Materials:
-
Wild-type and ERRγ knockout cells
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed wild-type and ERRγ knockout cells in 6-well plates and treat with this compound or vehicle for the desired time.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Objective: To analyze the expression of key proteins involved in apoptosis and cell cycle regulation following this compound treatment in wild-type and ERRγ knockout cells.
Materials:
-
Wild-type and ERRγ knockout cells
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved caspase-3, anti-p21, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis and Protein Quantification: Treat cells as described previously, then lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).
References
Troubleshooting & Optimization
Troubleshooting inconsistent results in DY131 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments with DY131, a potent and selective Estrogen-Related Receptor β (ERRβ) and ERRγ (ERRβ/γ) agonist. Our goal is to help researchers, scientists, and drug development professionals achieve consistent and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues users might encounter during their experiments with this compound in a question-and-answer format.
Issue 1: Inconsistent or No Induction of Cell Death
-
Question: I am treating my breast cancer cells with this compound, but I see variable or no significant increase in cell death. What could be the reason?
-
Answer: Inconsistent induction of cell death with this compound can be attributed to several factors, primarily related to the specific cell line being used.
-
Differential Expression of ERRβ and ERRγ: this compound is an agonist for ERRβ and ERRγ.[1] Different breast cancer cell lines express varying levels of these receptors. For instance, MCF7 cells have very low to undetectable levels of ERRγ, while MDA-MB-231 and MDA-MB-468 cells also show low ERRγ expression.[1] In contrast, HCC1806 and the non-transformed MCF10A cells express some ERRγ.[1] The response to this compound is often correlated with the expression levels of its target receptors. We recommend verifying the expression of ERRβ and ERRγ in your specific cell line by Western blot or qPCR.
-
Cell Line-Specific Sensitivity: Breast cancer cell lines exhibit differential sensitivity to this compound. For example, MDA-MB-231 and MDA-MB-468 cells are generally more sensitive to this compound-induced cell death compared to MCF7 cells.[1] Non-transformed cell lines like MCF10A are significantly less affected.[1]
-
Concentration and Treatment Duration: Ensure you are using an appropriate concentration range and treatment duration. Significant growth inhibition in most breast cancer cell lines is observed at concentrations of 5-10 μM.[1] A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and experimental endpoint.
-
Solubility of this compound: Ensure that this compound is completely dissolved in the solvent (e.g., DMSO) before diluting it in your culture medium. Poor solubility can lead to lower effective concentrations.
-
Issue 2: Variability in Cell Cycle Arrest
-
Question: I am observing inconsistent G1 or G2/M arrest after this compound treatment. Why is this happening?
-
Answer: The bimodal cell cycle arrest induced by this compound is dependent on the expression of different ERRβ splice variants.
-
Expression of ERRβ Splice Variants: this compound can induce both a G1 and a G2/M arrest. The G1 arrest is associated with the activation of the ERRβ short form (ERRβsf) and induction of p21, while the G2/M arrest is driven by the activation of the ERRβ2 splice variant. The relative expression of these isoforms in your cell line will influence the predominant cell cycle arrest phenotype.
-
p38 MAPK Activation: While this compound-induced cell death is dependent on the p38 MAPK pathway, the G2/M arrest is not. Therefore, variations in p38 activation should not directly affect the G2/M block.
-
Issue 3: Off-Target Effects vs. On-Target Effects
-
Question: How can I be sure that the observed effects are due to the activation of ERRβ/γ and not off-target effects of this compound?
-
Answer: this compound has been reported to have off-target activity, most notably the inhibition of the Hedgehog signaling pathway by binding to Smoothened.[1] Here’s how you can dissect on-target versus off-target effects:
-
Use of Control Compounds: To investigate the involvement of the Hedgehog pathway, you can use known inhibitors of this pathway, such as cyclopamine or vismodegib, as controls. If these compounds phenocopy the effects of this compound, it suggests an off-target effect. However, in breast cancer cell lines like MDA-MB-231, these inhibitors do not replicate this compound-induced cell death, indicating the primary mechanism is not through Hedgehog inhibition in this context.[1]
-
Knockdown/Overexpression of Target Receptors: To confirm the role of ERRβ/γ, you can use siRNA to knock down their expression. A diminished response to this compound after knockdown would confirm on-target activity. Conversely, overexpressing ERRβ or ERRγ in a low-expressing cell line should sensitize it to this compound.
-
Downstream Pathway Analysis: The primary on-target effect of this compound in inducing cell death in breast cancer cells is through the activation of the p38 stress kinase pathway.[1] You can verify this by performing a Western blot for phosphorylated p38 (p-p38). An increase in p-p38 levels upon this compound treatment would support an on-target mechanism.
-
Data Summary
Table 1: this compound Activity in Breast Cancer Cell Lines
| Cell Line | Receptor Status | ERRγ Expression | This compound-Induced Growth Inhibition (at 10µM) | This compound-Induced Cell Death |
| MCF7 | ER+ | Very Low/Undetectable[1] | Significant[1] | Moderate |
| MDA-MB-231 | Triple Negative | Low[1] | Significant[1] | High[1] |
| MDA-MB-468 | Triple Negative | Low[1] | Significant[1] | High[1] |
| HCC1806 | Triple Negative | Present[1] | Significant | Moderate |
| MCF10A | Non-transformed | Present[1] | Modest[1] | Unaffected[1] |
Key Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on adherent cell lines.
-
Materials:
-
Breast cancer cell lines (e.g., MCF7, MDA-MB-231)
-
This compound (stock solution in DMSO)
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Replace the medium in the wells with the this compound-containing medium or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Western Blot for p38 MAPK Activation
This protocol is for detecting the phosphorylation of p38 MAPK as an indicator of this compound's on-target activity.
-
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) and rabbit anti-total p38 MAPK
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Prepare cell lysates from cells treated with this compound (e.g., 10 µM for 24 hours) and a vehicle control.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with the antibody for total p38 MAPK as a loading control.
-
3. Immunofluorescence for Mitotic Spindle Defects
This protocol is for visualizing the effects of this compound on mitotic spindle formation.
-
Materials:
-
Cells grown on coverslips
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBST)
-
Primary antibody: mouse anti-α-tubulin
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse)
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Seed cells on sterile coverslips in a culture dish and allow them to adhere.
-
Treat the cells with this compound (e.g., 10 µM for 24-48 hours) or a vehicle control.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with the primary anti-α-tubulin antibody for 1 hour at room temperature.
-
Wash three times with PBST.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
Counterstain with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the mitotic spindles using a fluorescence microscope. Look for the appearance of multi- and monopolar spindles in the this compound-treated cells.
-
Visualizations
Caption: this compound Signaling Pathway in Breast Cancer Cells.
References
Technical Support Center: DY131 Treatment Optimization
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the treatment duration of DY131 for maximum experimental effect. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective agonist for Estrogen-Related Receptor beta (ERRβ) and Estrogen-Related Receptor gamma (ERRγ).[1][2][3] It does not have activity on ERRα or the estrogen receptors ERα and ERβ.[1][2][3] In breast cancer cell lines, this compound induces cell death through the activation of the p38 stress kinase pathway, leading to a bimodal cell cycle arrest and apoptosis.[1][4] It has also been shown to cause mitotic spindle defects.[1][3][4] Additionally, this compound can inhibit Hedgehog signaling.[2][4]
Q2: What is a recommended starting concentration and treatment duration for in vitro experiments?
A2: The optimal concentration and duration will vary depending on the cell type and the specific biological question. Based on published studies, a common concentration range for in vitro experiments is 0.1-30 µM.[2] For assessing cell proliferation, treatment durations of up to 5 days have been used.[2] For cell death and cell cycle analysis in breast cancer cell lines, a 24-hour treatment period has been shown to be effective.[4] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and endpoint.
Q3: How should I prepare and store this compound?
A3: this compound can be dissolved in DMSO.[1] For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C to avoid repeated freeze-thaw cycles. Before use in cell culture, the DMSO stock should be diluted in fresh, sterile culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.
Q4: Can this compound be used in in vivo studies?
A4: Yes, this compound has been used in in vivo mouse models. For example, in a study on acute liver injury, mice were pretreated with this compound at a dose of 5 mg/kg/day for 3 days via intraperitoneal injection prior to LPS challenge.[5] In another study, a subcutaneous injection of 5 µg/kg every second day for 12 days was used.[2] As with in vitro studies, the optimal dose and treatment schedule will depend on the animal model and the research question.
Troubleshooting Guides
Issue 1: Low or no observable effect of this compound on cell viability.
| Possible Cause | Suggested Solution |
| Suboptimal Concentration | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 50 µM) to determine the IC50 for your specific cell line. |
| Insufficient Treatment Duration | Conduct a time-course experiment, treating cells for various durations (e.g., 24, 48, 72 hours) to identify the optimal time point for observing the desired effect. |
| Cell Line Resistance | The cell line may not express sufficient levels of ERRβ or ERRγ. Verify the expression of these receptors using qPCR or Western blotting. Consider using a positive control cell line known to be sensitive to this compound. |
| Compound Inactivity | Ensure the this compound stock solution is properly prepared and has not undergone multiple freeze-thaw cycles. Test the compound on a sensitive positive control cell line to confirm its activity. |
Issue 2: High variability between experimental replicates.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure a uniform single-cell suspension before seeding. Calibrate your pipettes and use a consistent seeding density across all wells and plates. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates as they are more prone to evaporation. If they must be used, fill them with sterile PBS or medium to create a humidity barrier. |
| Inconsistent Drug Addition | Add this compound to all wells in the same manner and at approximately the same time. Ensure thorough but gentle mixing after addition. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift. |
Issue 3: Unexpected or off-target effects observed.
| Possible Cause | Suggested Solution |
| DMSO Toxicity | Ensure the final concentration of the DMSO vehicle is consistent across all treatments (including vehicle control) and is at a non-toxic level (typically <0.1%). |
| Activation of Other Pathways | This compound is known to affect the Hedgehog pathway in some contexts.[2][4] Consider investigating the activation state of this pathway. |
| Cellular Stress Response | High concentrations of any compound can induce a general cellular stress response. Correlate your findings with known markers of cellular stress. |
Data Presentation
Table 1: Summary of this compound Concentrations and Treatment Durations from Published Studies
| Application | Cell Line/Model | Concentration | Treatment Duration | Reference |
| Cell Proliferation | LNCaP-ERRγ and LNCaP cells | 0.1-30 µM | 5 days | [2] |
| Cell Death Analysis | Breast Cancer Cell Lines | Not specified | 24 hours | [4] |
| In vivo Liver Injury Model | Mice | 5 mg/kg/day (i.p.) | 3 days (pretreatment) | [5] |
| In vivo Steroidogenesis Study | Not specified | 5 µg/kg (s.c.) | Every 2 days for 12 days | [2] |
| Trophoblast Turnover | Human Placental Explants | 20µM, 50µM | 4 days | [6] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Treatment Duration using a Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare a 2X stock solution of this compound in complete culture medium from a DMSO stock. Also, prepare a 2X vehicle control (DMSO in medium).
-
Treatment: Remove the overnight culture medium and add the 2X this compound or vehicle control solutions to the appropriate wells.
-
Time-Course Incubation: Incubate the plates for different durations (e.g., 12, 24, 48, 72, 96 hours).
-
Viability Assessment: At each time point, perform a cell viability assay (e.g., MTT, PrestoBlue, or CellTiter-Glo).
-
Data Analysis: Normalize the readings to the vehicle control at each time point and plot cell viability against treatment duration to determine the optimal time for the desired effect.
Protocol 2: Analysis of p38 MAPK Pathway Activation by Western Blot
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the optimized concentration of this compound for various short time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-p38 MAPK and total p38 MAPK. Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Detection and Analysis: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection. Quantify the band intensities and normalize the phospho-p38 signal to the total p38 signal.
Mandatory Visualizations
Caption: this compound signaling pathways leading to cellular effects.
Caption: Workflow for optimizing this compound treatment duration.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. Antimitotic activity of this compound and the estrogen-related receptor beta 2 (ERRβ2) splice variant in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estrogen-Related Receptor γ Agonist this compound Ameliorates Lipopolysaccharide-Induced Acute Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
DY131 Technical Support Center: Troubleshooting Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on potential off-target effects of DY131, a potent and selective agonist of Estrogen-Related Receptors β (ERRβ) and γ (ERRγ). While this compound is highly selective for its intended targets, it is crucial to consider potential off-target activities to ensure accurate experimental interpretation and anticipate possible side effects in therapeutic development.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
This compound is a potent and selective agonist for Estrogen-Related Receptor β (ERRβ) and Estrogen-Related Receptor γ (ERRγ). It displays no significant activity on the related nuclear receptors ERRα, Estrogen Receptor α (ERα), or Estrogen Receptor β (ERβ).
Q2: Have any off-target activities of this compound been reported?
Yes, several off-target activities have been documented for this compound. These include:
-
Inhibition of the Hedgehog Signaling Pathway: this compound can directly bind to and inhibit Smoothened (Smo), a key signal transducer in the Hedgehog pathway.[1]
-
Activation of the p38 MAPK Stress Kinase Pathway: Treatment with this compound has been shown to induce the p38 MAP kinase signaling cascade.
-
Induction of Mitotic Spindle Defects: this compound can cause defects in mitotic spindle formation, leading to monopolar or multipolar spindles.[1]
-
Modest Inhibition of GLI1 Activity: Downstream of Smoothened, this compound has been observed to modestly inhibit the activity of the transcription factor GLI1.
-
Suppression of TNF-α Signaling: this compound has been reported to suppress the signaling of the pro-inflammatory cytokine TNF-α.[2]
Q3: Is a comprehensive kinase selectivity profile for this compound available?
Currently, a comprehensive, publicly available kinome scan or broad-panel kinase selectivity profile for this compound has not been identified in the scientific literature. Therefore, it is advisable for researchers to perform their own kinase profiling assays if there is a concern that this compound might be interacting with specific kinases in their experimental system.
Quantitative Data Summary
The following table summarizes the available quantitative data regarding the off-target inhibition of the Hedgehog pathway by this compound.
| Off-Target | Assay Type | Measured Activity | Reference |
| Smoothened (Smo) | Inhibition of Shh-induced Smo::EGFP accumulation | IC50: ~0.8 µM | [1] |
| Smoothened (Smo) | Inhibition of SAG-induced Smo::EGFP accumulation | IC50: ~2 µM | [1] |
Experimental Protocols
The following are generalized protocols for assessing the potential off-target effects of this compound. These should be adapted and optimized for specific cell types and experimental conditions.
Smoothened (Hedgehog Pathway) Binding Assay (NanoBRET-based)
This protocol provides a method to assess the direct binding of this compound to Smoothened in living cells.
Materials:
-
HEK293 cells
-
Expression vector for N-terminally NanoLuc-tagged Smoothened (Nluc-SMO)
-
Fluorescently labeled Smoothened ligand (e.g., BODIPY-cyclopamine)
-
This compound
-
Opti-MEM
-
NanoBRET Nano-Glo Substrate
-
Plate reader capable of measuring luminescence and BRET
Procedure:
-
Transfection: Transiently transfect HEK293 cells with the Nluc-SMO expression vector.
-
Cell Plating: 24 hours post-transfection, plate the cells in a 96-well plate.
-
Ligand and Compound Addition:
-
Prepare serial dilutions of this compound.
-
Add the fluorescently labeled Smoothened ligand to the cells in Opti-MEM.
-
Add the different concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the plate at 37°C for 2 hours.
-
Substrate Addition: Add the NanoBRET Nano-Glo Substrate to all wells.
-
BRET Measurement: Read the plate on a BRET-capable plate reader, measuring both the donor (Nluc) emission and the acceptor (fluorescent ligand) emission.
-
Data Analysis: Calculate the BRET ratio and determine the IC50 value for this compound by plotting the BRET ratio against the log of the this compound concentration.
p38 MAPK Activation Assay (Immunoblotting)
This protocol describes how to measure the activation of p38 MAPK in response to this compound treatment by detecting its phosphorylation.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound for a specified time course (e.g., 15, 30, 60 minutes). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the anti-phospho-p38 MAPK primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total p38 MAPK antibody to normalize for protein loading.
-
Densitometry: Quantify the band intensities to determine the relative increase in p38 MAPK phosphorylation.
Mitotic Spindle Analysis (Immunofluorescence)
This protocol details how to visualize and analyze mitotic spindle morphology in cells treated with this compound.[1]
Materials:
-
Cell line of interest (e.g., HCC1806, MDA-MB-231)
-
This compound
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBST)
-
Primary antibodies: anti-α-tubulin (for spindle microtubules) and anti-γ-tubulin (for centrosomes)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for DNA staining)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound or vehicle for a desired duration (e.g., 24 hours).[1]
-
Fixation and Permeabilization:
-
Fix the cells with the chosen fixative.
-
Permeabilize the cells to allow antibody entry.
-
-
Immunostaining:
-
Block non-specific antibody binding.
-
Incubate with primary antibodies against α-tubulin and γ-tublin.
-
Wash and incubate with appropriate fluorophore-conjugated secondary antibodies.
-
-
DNA Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Microscopy and Analysis:
-
Image the cells using a fluorescence microscope.
-
Analyze the morphology of the mitotic spindles in mitotic cells. Quantify the percentage of cells with bipolar, monopolar, and multipolar spindles in both control and this compound-treated populations.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Known on-target and off-target signaling pathways of this compound.
Caption: A logical workflow for investigating potential off-target effects.
References
How to minimize DY131 toxicity in primary cell cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize DY131 toxicity in primary cell cultures. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the Estrogen-Related Receptors beta and gamma (ERRβ and ERRγ). It does not exhibit significant activity on ERRα or the classical estrogen receptors (ERα and ERβ)[1][2][3]. In some cellular contexts, this compound has also been shown to inhibit Smoothened (Smo) signaling, a component of the Hedgehog pathway[2].
Q2: What are the known cellular effects of this compound?
In various cancer cell lines, this compound has been shown to inhibit cell growth, induce cell cycle arrest, and trigger apoptosis[4][5]. The induction of cell death often involves the activation of the p38 stress kinase pathway[4][5]. The specific phase of cell cycle arrest (G1 or G2/M) can depend on the p53 status of the cells[6].
Q3: Is this compound known to be toxic in vivo?
Studies in mice have shown that this compound administered at a dose of 5 mg/kg did not produce obvious toxic effects on the liver or kidneys[7][8]. However, toxicity can be dose-dependent and may vary between different model organisms.
Q4: Why are primary cells more sensitive to chemical compounds like this compound compared to cell lines?
Primary cells are isolated directly from tissues and have a finite lifespan in culture. They are not immortalized or transformed like cell lines and generally have lower proliferative rates and more complex nutritional requirements[6][9]. This makes them more susceptible to stress induced by chemical compounds, solvents, and suboptimal culture conditions.
Troubleshooting Guide: Minimizing this compound Toxicity
This guide addresses common issues encountered when using this compound in primary cell cultures.
Issue 1: High levels of cell death, detachment, or morphological changes are observed after this compound treatment.
Possible Cause 1: this compound concentration is too high.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific primary cell type. It is recommended to start with a low concentration (e.g., 0.1 µM) and titrate up to a desired effective concentration while monitoring cell viability.
Possible Cause 2: Solvent (DMSO) toxicity.
-
Solution: this compound is typically dissolved in dimethyl sulfoxide (DMSO). Primary cells are highly sensitive to DMSO[1][2]. Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally ≤ 0.1% (v/v). Some robust primary cells may tolerate up to 0.5%, but this should be empirically determined. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to distinguish between compound- and solvent-induced toxicity.
Possible Cause 3: Suboptimal health of primary cells.
-
Solution: Ensure your primary cells are healthy and in the exponential growth phase before starting the experiment. Use proper cell culture techniques, including optimal seeding density and regular media changes[9][10]. Avoid using cells that are post-confluent, as they may be more sensitive to stress[6].
Possible Cause 4: Long incubation time.
-
Solution: Reduce the incubation time with this compound. A time-course experiment can help determine the minimum time required to observe the desired biological effect without causing excessive toxicity.
Issue 2: Inconsistent results or poor reproducibility.
Possible Cause 1: Variability in primary cell culture.
-
Solution: Standardize your primary cell isolation and culture protocols. Use cells from the same passage number for experiments. Be aware that there can be donor-to-donor variability in primary cells.
Possible Cause 2: Instability or degradation of this compound.
-
Solution: Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Possible Cause 3: Inconsistent cell seeding density.
-
Solution: Optimize and maintain a consistent cell seeding density for all experiments. Over- or under-confluent cells can respond differently to treatment[9][11].
Quantitative Data Summary
The following tables provide example concentration ranges for troubleshooting this compound toxicity. Note: These values are illustrative and the optimal concentrations must be determined experimentally for each primary cell type.
Table 1: Recommended Final DMSO Concentrations in Primary Cell Culture
| Cell Type Sensitivity | Recommended Max. DMSO Concentration (v/v) | Reference |
| High (e.g., primary neurons) | ≤ 0.1% | [1][12] |
| Moderate | 0.1% - 0.5% | [2][12] |
| Low | ≤ 1% (should be verified) | [2][12] |
Table 2: Example Dose-Response Range for this compound in Primary Cells
| Concentration Range | Expected Outcome | Purpose |
| 0.01 µM - 0.1 µM | Minimal to no toxicity | Establishing a baseline |
| 0.1 µM - 5 µM | Therapeutic range (cell line data) | Efficacy testing |
| 5 µM - 20 µM | Potential for increased toxicity | Determining IC50 for toxicity |
| > 20 µM | Likely cytotoxic | Positive control for toxicity |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Viability Assay (e.g., MTT or PrestoBlue™)
-
Cell Seeding: Plate your primary cells in a 96-well plate at a pre-determined optimal seeding density. Allow cells to attach and recover for 24 hours.
-
This compound Preparation: Prepare a 2X serial dilution of this compound in your complete cell culture medium. Also, prepare a 2X vehicle control containing the highest concentration of DMSO that will be used.
-
Treatment: Remove the old medium from the cells and add the 2X this compound dilutions and vehicle control. Also include a "no treatment" control with fresh medium.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: Add the viability reagent (e.g., MTT, PrestoBlue™) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control to determine the percentage of viable cells at each this compound concentration. Plot a dose-response curve to determine the IC50 (concentration that inhibits 50% of cell viability).
Protocol 2: Preparation of this compound Stock and Working Solutions
-
Stock Solution (e.g., 10 mM): this compound has a molecular weight of 311.38 g/mol [3]. To prepare a 10 mM stock solution, dissolve 3.11 mg of this compound in 1 mL of anhydrous, sterile DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. Store at -20°C or -80°C.
-
Working Solution: On the day of the experiment, thaw a single aliquot of the stock solution. Prepare a working solution by diluting the stock solution in complete cell culture medium to a 2X or 10X final concentration. Vortex briefly to ensure complete mixing. Note: Avoid keeping the diluted this compound in aqueous medium for extended periods before adding to cells, as its stability may be reduced.
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Troubleshooting workflow for this compound toxicity.
References
- 1. Effects of dimethyl sulfoxide on the morphology and viability of primary cultured neurons and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 5. Antimitotic activity of this compound and the estrogen-related receptor beta 2 (ERRβ2) splice variant in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Primary Cell Culture Basics [sigmaaldrich.com]
- 7. Estrogen-Related Receptor γ Agonist this compound Ameliorates Lipopolysaccharide-Induced Acute Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stress signaler p38 mitogen-activated kinase activation: a cause for concern? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. promocell.com [promocell.com]
- 11. Rational cell culture optimization enhances experimental reproducibility in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Why is DY131 not inducing apoptosis in my cell line?
This guide provides troubleshooting steps and answers to frequently asked questions for researchers encountering issues with inducing apoptosis using DY131.
FAQ 1: What is the expected mechanism of this compound-induced apoptosis?
This compound is a synthetic agonist for Estrogen-Related Receptors β (ERRβ) and γ (ERRγ).[1] Its primary mechanism for inducing apoptosis in susceptible cancer cells, particularly breast cancer lines, involves the activation of the p38 MAPK stress kinase pathway.[1][2] This activation leads to downstream events culminating in apoptotic cell death, which can be confirmed by markers such as Annexin V staining and PARP cleavage.[1]
FAQ 2: I'm not observing apoptosis after this compound treatment. What are the most common reasons?
Failure to induce apoptosis with this compound can typically be traced to one of four areas: (A) Suboptimal Experimental Protocol , (B) Cell Line-Specific Resistance , (C) Inappropriate Apoptosis Detection Method , or (D) Compound Integrity . The following sections will address each of these points in detail.
FAQ 3: How can I ensure my experimental protocol is optimized for this compound?
The concentration of this compound and the incubation time are critical parameters that vary between cell lines.
A. Recommended Concentrations & Incubation Times
This compound has shown efficacy in a dose-dependent manner. While it can inhibit growth at concentrations as low as 2.5 µM in sensitive lines, higher concentrations are often required.[1] A 24-hour incubation period is a standard starting point for assessing apoptosis.[1]
| Cell Line | Type | Effective this compound Concentration | Incubation Time | Outcome Observed |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | 5 - 10 µM | 24 hours | Significant growth inhibition and apoptosis.[1] |
| MDA-MB-468 | Triple-Negative Breast Cancer (TNBC) | 2.5 - 10 µM | 24 hours | Sensitive to this compound, showing dose-dependent cell death.[1] |
| MCF7 | ER-Positive Breast Cancer | 2.5 - 10 µM | 24 hours | Significant growth inhibition.[1] |
| MCF10A | Non-transformed Mammary Epithelial | > 10 µM | 24 hours | Largely unaffected; resistant to apoptosis.[1] |
B. General Protocol for Apoptosis Induction
This protocol provides a framework for treating cells with this compound and preparing them for analysis.
Methodology:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the time of harvesting. For a T25 flask, 1 x 10⁶ cells is a common starting point.[3]
-
Adherence: Allow adherent cells to attach and resume growth for 24-48 hours.
-
Treatment: Prepare fresh dilutions of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is identical and ideally below 0.4% to avoid solvent-induced cytotoxicity.[4] Treat cells with a range of this compound concentrations (e.g., 2.5, 5, 10 µM).
-
Incubation: Incubate the cells for a predetermined time, typically 24 hours.[1]
-
Harvesting: For adherent cells, collect the culture supernatant, which contains floating apoptotic cells. Then, wash the cell monolayer with PBS and detach the remaining cells with a gentle dissociation agent like trypsin. Combine the cells from the supernatant and the trypsinized fraction to ensure all apoptotic populations are collected.[3]
-
Washing: Wash the collected cells with cold PBS to remove medium components.
-
Staining & Analysis: Proceed with an appropriate apoptosis detection assay (see FAQ 5).
FAQ 4: How can I determine if my cell line is resistant to this compound?
Cellular context is paramount for this compound activity. If your protocol is optimized and you still don't see apoptosis, your cell line may have intrinsic resistance mechanisms.
A. Key Resistance Factors
-
p21 Expression: A critical factor is the induction of the cyclin-dependent kinase inhibitor p21. In some cell lines, this compound treatment induces high levels of p21.[5] This protein can be cytoprotective, suppressing both p53-dependent and independent apoptosis and instead pushing the cells into G1/G2 cell cycle arrest or senescence.[5] If your cells arrest but do not die, check for p21 induction via Western blot.
-
p53 Status: The p53 tumor suppressor status of a cell line can influence its response to this compound, particularly concerning cell cycle arrest phenotypes.[5]
-
ERRβ Splice Variants: The expression levels of different ERRβ splice variants, such as ERRβ2, can influence the cellular response. For instance, ERRβ2 facilitates the G2/M arrest induced by this compound.[1]
-
Anti-Apoptotic Proteins: Overexpression of anti-apoptotic proteins from the Bcl-2 family is a common mechanism of resistance to various apoptosis-inducing agents.[6]
B. Recommended Troubleshooting Experiments
-
Western Blot for p21: Treat your cell line and a known sensitive cell line (e.g., MDA-MB-231) with this compound for 24 hours. Analyze cell lysates for p21 protein levels. A strong induction of p21 in your cell line could explain the lack of apoptosis.
-
Cell Cycle Analysis: Use propidium iodide staining and flow cytometry to analyze the cell cycle distribution after this compound treatment. An accumulation of cells in G1 or G2/M phase, without a corresponding increase in the sub-G1 (apoptotic) population, points towards a cell cycle arrest phenotype.[1][7]
FAQ 5: Am I using the correct assay to detect apoptosis?
Apoptosis is a dynamic process. The choice and timing of an assay are crucial for accurate detection.
A. Comparison of Common Apoptosis Assays
| Assay Method | Principle | Detects | Key Considerations |
| Annexin V / PI Staining | Annexin V binds to phosphatidylserine (PS) on the outer membrane of early apoptotic cells. PI stains leaky, late-stage/necrotic cells.[3][8] | Early & Late Apoptosis, Necrosis | Gold standard for flow cytometry. Staining must be done on live, unfixed cells. Analyze promptly.[9] |
| PARP Cleavage | Western blot detection of the cleavage of PARP (a substrate of activated caspase-3) from its full-length form to a smaller fragment.[1] | Mid-to-Late Apoptosis (Caspase-3 activity) | Provides molecular evidence of caspase activation. Requires cell lysis and Western blotting. |
| Sub-G1 DNA Content | Flow cytometry analysis of cells stained with a DNA dye (e.g., PI). Apoptotic cells with fragmented DNA appear as a population with <2N DNA content.[1] | Late Apoptosis (DNA Fragmentation) | A relatively simple method but does not distinguish between apoptosis and necrosis. |
| TUNEL Assay | TdT-mediated dUTP nick end labeling detects DNA fragmentation by labeling the 3'-hydroxyl termini of DNA breaks.[10] | Late Apoptosis (DNA Fragmentation) | Can be used in flow cytometry, microscopy, or on tissue sections. |
B. Detailed Protocol: Annexin V/PI Staining for Flow Cytometry
This is the most recommended method for quantifying this compound's effect.
-
Induce Apoptosis: Treat cells with this compound as described in FAQ 3. Include a positive control (e.g., staurosporine) and a negative (vehicle) control.
-
Harvest Cells: Collect all cells (floating and adherent) and wash once with cold PBS.
-
Resuspend: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Stain: Add Annexin V conjugate (e.g., FITC, Alexa Fluor™ 488) and a viability dye like Propidium Iodide (PI) to the cell suspension.[11]
-
Incubate: Incubate the cells in the dark at room temperature for 15 minutes.[11]
-
Analyze: Analyze the samples by flow cytometry immediately (within 1 hour). Do not wash the cells after staining.[9]
-
Live Cells: Annexin V negative, PI negative.
-
Early Apoptotic: Annexin V positive, PI negative.
-
Late Apoptotic/Necrotic: Annexin V positive, PI positive.
-
References
- 1. Antimitotic activity of this compound and the estrogen-related receptor beta 2 (ERRβ2) splice variant in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. Dynamin inhibitors induce caspase-mediated apoptosis following cytokinesis failure in human cancer cells and this is blocked by Bcl-2 overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 9. yeasenbio.com [yeasenbio.com]
- 10. Estrogen-Related Receptor γ Agonist this compound Ameliorates Lipopolysaccharide-Induced Acute Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
Optimizing Immunofluorescence: A Guide to Fixation and Permeabilization
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their immunofluorescence (IF) experiments, with a focus on proper fixation and permeabilization techniques.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between fixation and permeabilization?
A1: Fixation is the process of preserving cellular structures and "freezing" proteins in their subcellular locations. This is typically achieved using chemical cross-linkers like formaldehyde, which covalently bond proteins, or organic solvents like methanol, which dehydrate and precipitate proteins.[1][2][3] Permeabilization, on the other hand, involves creating pores in the cell membrane to allow larger molecules, such as antibodies, to access intracellular targets.[1][4]
Q2: When is permeabilization not required?
A2: If your target protein is located on the extracellular side of the plasma membrane, permeabilization is often unnecessary and can even be detrimental.[1] Skipping this step can lead to a cleaner signal by preventing antibodies from binding to any intracellular protein pools.[1]
Q3: How do I choose between formaldehyde and methanol fixation?
A3: The choice of fixative depends on the antigen, its subcellular location, and the antibody's epitope. Formaldehyde is a cross-linking fixative that is excellent for preserving cellular morphology but can sometimes mask the epitope your antibody is meant to recognize.[1][2] Methanol is a precipitating fixative that also permeabilizes the cell, making it a quicker one-step process.[5] However, it can be harsh, potentially altering protein structure and leading to the loss of some soluble proteins and lipids.[1][6]
Q4: What is the role of Triton X-100 versus Saponin in permeabilization?
A4: Triton X-100 is a harsh, non-ionic detergent that effectively permeabilizes all cellular membranes, including the nuclear membrane.[2][4] Saponin is a milder detergent that selectively creates pores in the plasma membrane by interacting with cholesterol, leaving organellar membranes largely intact. This makes it a good choice for preserving the integrity of internal structures.[1]
Q5: Can over-fixation be a problem?
A5: Yes, excessive fixation, particularly with cross-linking agents like formaldehyde, can mask antigenic sites, preventing your primary antibody from binding effectively and leading to a weak or absent signal.[7][8][9] If over-fixation is suspected, antigen retrieval techniques may be necessary.[9][10]
Troubleshooting Guide
Problem 1: Weak or No Fluorescent Signal
This is a common issue that can stem from several steps in the protocol.
| Potential Cause | Troubleshooting Recommendation |
| Ineffective Permeabilization | The antibody may not be reaching its intracellular target. If using a cross-linking fixative like formaldehyde, ensure a separate permeabilization step is included.[8] Consider increasing the detergent concentration or incubation time. For nuclear targets, a stronger detergent like Triton X-100 may be necessary.[11][12] |
| Epitope Masking by Fixation | Over-fixation with formaldehyde can hide the antibody's binding site.[9][11] Try reducing the fixation time or switching to a different fixative like cold methanol.[8][11] Antigen retrieval methods can also be employed to unmask the epitope.[10] |
| Incorrect Fixative Choice | The chosen fixative may be destroying the epitope. If using an organic solvent like methanol, which denatures proteins, the antibody may not recognize the altered protein structure.[1] Consult the antibody datasheet for recommended fixatives or test different methods. |
| Low Antibody Concentration | The concentration of the primary antibody may be too low.[8] Perform a titration experiment to determine the optimal concentration.[9][13] You can also try increasing the incubation time.[8][9] |
| Inactive Antibody | Repeated freeze-thaw cycles can damage antibodies.[8] It is recommended to aliquot antibodies upon arrival.[8] To verify antibody activity, perform a positive control experiment.[9] |
Problem 2: High Background or Non-Specific Staining
High background can obscure the specific signal, making data interpretation difficult.
| Potential Cause | Troubleshooting Recommendation |
| Insufficient Blocking | Non-specific binding of antibodies can be reduced by adequate blocking.[14] Increase the blocking time or try a different blocking agent, such as normal serum from the same species as the secondary antibody.[10][14] |
| Primary/Secondary Antibody Concentration Too High | Using too much antibody can lead to non-specific binding.[7][14] Titrate both the primary and secondary antibodies to find the optimal signal-to-noise ratio.[9][10] |
| Inadequate Washing | Insufficient washing between antibody incubation steps can leave unbound antibodies that contribute to background noise.[8][11] Ensure you are following the recommended washing protocol.[8] |
| Fixation Artifacts | Improper or prolonged fixation can sometimes cause artifacts that lead to non-specific staining.[7][11] Try reducing the fixation time or changing the fixative.[11] |
| Autofluorescence | Some tissues and cells naturally fluoresce.[8] This can be checked by examining an unstained sample under the microscope.[8] Using a different fixative, such as avoiding glutaraldehyde, may help.[8] |
Problem 3: Altered Cellular Morphology
The goal of fixation is to preserve the cell's structure as close to its native state as possible.
| Potential Cause | Troubleshooting Recommendation |
| Harsh Fixation/Permeabilization | Organic solvents like methanol and acetone can be harsh and may alter cellular architecture or cause the loss of lipids and soluble proteins.[1][6] If morphology is critical, a cross-linking fixative like formaldehyde is often preferred.[2][3] |
| Cell Detachment | Cells may detach from the coverslip during washing steps.[10] Be gentle during washes and consider using coated coverslips to promote cell adhesion. |
| Delayed Fixation | For accurate results, cells should be fixed immediately after removal from culture to prevent degradation and changes in protein localization.[2][3] |
Experimental Protocols & Methodologies
Protocol 1: Formaldehyde Fixation and Triton X-100 Permeabilization
This is a standard protocol for many intracellular antigens.
-
Cell Seeding: Grow cells on sterile glass coverslips to the desired confluency.
-
Washing: Gently wash the cells twice with 1X Phosphate Buffered Saline (PBS).
-
Fixation: Fix the cells with 4% formaldehyde in PBS for 10-20 minutes at room temperature.[2][3]
-
Washing: Wash the cells three times with 1X PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.[13]
-
Washing: Wash the cells three times with 1X PBS for 5 minutes each.
-
Blocking: Proceed with the blocking step as per your standard immunofluorescence protocol.
Protocol 2: Methanol Fixation and Permeabilization
This one-step protocol is often faster but can be harsher on some epitopes and cellular structures.
-
Cell Seeding: Grow cells on sterile glass coverslips to the desired confluency.
-
Washing: Gently wash the cells once with 1X PBS.
-
Fixation and Permeabilization: Add ice-cold 100% methanol to the cells and incubate for 10 minutes at -20°C.[15]
-
Washing: Gently wash the cells three times with 1X PBS for 5 minutes each at room temperature.
-
Blocking: Proceed with the blocking step as per your standard immunofluorescence protocol.
Visualizing Workflows and Decision-Making
To aid in protocol selection and troubleshooting, the following diagrams illustrate key decision-making processes.
Caption: Decision workflow for selecting fixation and permeabilization methods.
References
- 1. blog.addgene.org [blog.addgene.org]
- 2. Fixation and Permeabilization in ICC/IF [novusbio.com]
- 3. Fixation and Permeabilization in Immunocytochemistry/Immunofluorescence (ICC/IF) | Bio-Techne [bio-techne.com]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. oni.bio [oni.bio]
- 6. Optimized fixation and immunofluorescence staining methods for Dictyostelium cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 9. hycultbiotech.com [hycultbiotech.com]
- 10. ICC/IF Troubleshooting | Antibodies.com [antibodies.com]
- 11. IF Troubleshooting | Proteintech Group [ptglab.com]
- 12. researchgate.net [researchgate.net]
- 13. ptglab.co.jp [ptglab.co.jp]
- 14. stjohnslabs.com [stjohnslabs.com]
- 15. oldresearch.unityhealth.to [oldresearch.unityhealth.to]
DY131 Solutions: Technical Support Center for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage of DY131 solutions. Ensuring the stability and integrity of this compound is critical for reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound solutions?
A1: For optimal long-term stability, this compound solutions should be stored at -20°C or below in a light-protected container.[1][2][3] Aliquoting the solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.[4]
Q2: How does light exposure affect the stability of this compound?
A2: this compound is photosensitive and can degrade upon exposure to light, particularly UV light.[1][5][6] This photodegradation can lead to a loss of potency and the formation of unknown byproducts.[5][7] Therefore, it is crucial to store this compound solutions in amber or opaque vials to minimize light exposure.[1][6][8] When handling the solution, work in a dimly lit area or cover the container with aluminum foil.[6]
Q3: Can I store this compound solutions at 4°C?
A3: Short-term storage of a few days at 4°C is generally acceptable for working solutions. However, for long-term storage (weeks to months), -20°C or -80°C is required to prevent degradation.[3][9] Always refer to the specific product datasheet for any variations.
Q4: What is the recommended solvent for preparing this compound solutions?
A4: The choice of solvent can significantly impact the stability of this compound. It is recommended to use high-purity, anhydrous solvents. For aqueous solutions, use sterile, nuclease-free water or a buffer system with a pH that ensures maximum stability. The optimal pH for this compound is typically between 6.0 and 7.5.[7][10]
Q5: How can I check if my stored this compound solution is still active?
A5: The best way to confirm the activity of your this compound solution is to perform a functional assay and compare its performance to a freshly prepared solution or a known standard. Visual inspection for color changes or precipitation can be an initial indicator of degradation, but it is not a substitute for functional testing.[11][12]
Troubleshooting Guide
Problem 1: I observe precipitation in my this compound solution after thawing.
-
Possible Cause A: The solution is supersaturated.
-
Solution: Gently warm the solution to 37°C for a short period to see if the precipitate redissolves. If it does, consider preparing a more dilute stock solution for long-term storage. For future preparations, ensure the compound is fully dissolved before freezing.[13]
-
-
Possible Cause B: The buffer composition is incompatible with freezing.
-
Solution: Certain salts can precipitate out of solution at low temperatures.[4] Consider using a different buffer system or adding cryoprotectants like glycerol to your solution.
-
-
Possible Cause C: The pH of the solution has shifted.
Problem 2: My experiments with stored this compound are showing inconsistent or weaker-than-expected results.
-
Possible Cause A: The this compound has degraded due to improper storage.
-
Possible Cause B: The solution was stored at an inappropriate temperature.
-
Possible Cause C: The solvent has evaporated, leading to an inaccurate concentration.
-
Solution: Ensure that the storage vials are sealed tightly with appropriate caps. For long-term storage, consider using vials with O-rings to prevent evaporation.
-
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound Solutions
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or -80°C | Minimizes chemical degradation and microbial growth.[3][7] |
| Light Exposure | Store in amber or opaque vials | Protects against photodegradation.[1][5][6] |
| Container | Tightly sealed polypropylene or glass vials | Prevents evaporation and contamination.[9] |
| Freeze-Thaw Cycles | Avoid; aliquot into single-use volumes | Repeated cycling can lead to degradation and precipitation.[4] |
| Solvent pH | 6.0 - 7.5 | Maintains the chemical stability of this compound.[7][10] |
| Humidity | Store in a dry environment | Prevents moisture absorption and potential hydrolysis.[1][7] |
Experimental Protocols
Protocol: Stability Assessment of Stored this compound Solution via HPLC-MS
This protocol outlines a method to assess the chemical stability of a this compound solution over time.
-
Preparation of Initial Sample (T=0):
-
Prepare a fresh stock solution of this compound at the desired concentration in the chosen solvent.
-
Immediately take an aliquot of this fresh solution for analysis. This will serve as your baseline (T=0) reference.
-
Analyze the T=0 sample by HPLC-MS to determine the initial purity and concentration.
-
-
Long-Term Storage:
-
Aliquot the remaining stock solution into multiple single-use, light-protected vials.
-
Store these aliquots under the recommended long-term storage conditions (-20°C or -80°C).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 3, 6, and 12 months), remove one aliquot from storage.
-
Allow the aliquot to thaw completely at room temperature.
-
Visually inspect the solution for any precipitation or color change.
-
Analyze the sample by HPLC-MS under the same conditions as the T=0 sample.
-
-
Data Analysis:
-
Compare the HPLC chromatograms and mass spectrometry data of the time-point samples to the T=0 sample.
-
Calculate the percentage of the parent this compound compound remaining at each time point.
-
Identify and quantify any new peaks that may correspond to degradation products.
-
A solution is generally considered stable if the parent compound remains above 90% of its initial concentration and no significant degradation products are observed.
-
Visualizations
References
- 1. chinaplasticbottles.com [chinaplasticbottles.com]
- 2. viallabeller.com [viallabeller.com]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. Mitigation of Precipitate Formation After Thawing – StabilityStudies.in [stabilitystudies.in]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 7. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. Review of the Stability of Photosensitive Medications | Farmacia Hospitalaria [revistafarmaciahospitalaria.es]
- 9. gmpplastic.com [gmpplastic.com]
- 10. scribd.com [scribd.com]
- 11. ARL Bio Pharma | What Factors Influence Stability? [arlok.com]
- 12. Chemical vs. Physical Stability of Formulations [microtrac.com]
- 13. Prevent nutrients from precipitating [royalbrinkman.com]
Technical Support Center: DY131 In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ERRβ/γ agonist, DY131, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective agonist for the Estrogen-Related Receptors beta (ERRβ) and gamma (ERRγ). It does not exhibit significant activity at ERRα or the classical estrogen receptors (ERα and ERβ). By activating ERRβ and ERRγ, this compound can modulate the transcription of genes involved in cellular energy metabolism, inflammation, and cell cycle regulation.
Q2: What are the known signaling pathways modulated by this compound?
A2: this compound has been shown to influence several key signaling pathways:
-
ERRβ/γ Signaling: As a direct agonist, this compound activates ERRβ and ERRγ, leading to the recruitment of coactivators and regulation of target gene expression.
-
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: this compound can induce the p38 stress kinase pathway, which is involved in apoptosis and cell cycle arrest in cancer cells.
-
Tumor Necrosis Factor (TNF) Signaling: this compound has demonstrated the ability to suppress TNF-α signaling, suggesting a potential anti-inflammatory role.[1]
-
Hedgehog Signaling: this compound has been reported to have off-target activity by inhibiting the Hedgehog signaling pathway through direct binding to Smoothened (SMO).
Q3: What is a recommended starting dose for in vivo studies with this compound?
A3: A commonly cited starting dose for this compound in mice is 5 mg/kg, administered via intraperitoneal (IP) injection.[1] However, the optimal dose will depend on the specific animal model, disease context, and experimental endpoint. It is always recommended to perform a dose-response study to determine the most effective and well-tolerated dose for your specific application.
Q4: What are the solubility characteristics of this compound?
A4: this compound is soluble in dimethyl sulfoxide (DMSO) but is practically insoluble in water. This is a critical consideration for formulating the compound for in vivo administration.
Troubleshooting In Vivo Delivery of this compound
This section addresses common issues that may be encountered during the in vivo delivery of this compound and provides potential solutions.
Issue 1: Poor Bioavailability or Inconsistent Results with Oral Administration
-
Question: I am administering this compound orally, but I am seeing low efficacy or high variability between my animals. What could be the cause?
-
Answer: Poor oral bioavailability is a common challenge for hydrophobic compounds like this compound. Several factors could be contributing to this issue:
-
Inadequate Formulation: Due to its low aqueous solubility, this compound requires a suitable formulation for oral delivery. A simple suspension in an aqueous vehicle may lead to poor and inconsistent absorption.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.
-
Gastrointestinal Instability: this compound may be unstable in the pH of the stomach or degraded by digestive enzymes.
-
-
Troubleshooting Strategies:
-
Optimize Formulation:
-
Use of Co-solvents and Surfactants: Formulations containing co-solvents (e.g., PEG300), and surfactants (e.g., Tween-80) can improve the solubility and absorption of this compound.
-
Lipid-Based Formulations: Self-microemulsifying drug delivery systems (SMEDDS) or lipid nanoparticles can enhance the oral bioavailability of hydrophobic drugs.
-
Suspension in Methylcellulose or Corn Oil: For basic studies, creating a homogenous suspension in 0.5% carboxymethylcellulose (CMC) in saline or corn oil can be an option. Ensure the suspension is uniform before each administration.
-
-
Consider Alternative Routes: If oral bioavailability remains a challenge, consider alternative administration routes such as intraperitoneal (IP) or intravenous (IV) injection, if appropriate for your experimental design.
-
Issue 2: Complications with Intraperitoneal (IP) Injections
-
Question: I am observing adverse reactions in my mice following IP injection of this compound, such as sluggishness or signs of pain. What should I do?
-
Answer: Complications with IP injections can arise from the injection technique, the formulation, or the compound itself.
-
Troubleshooting Strategies:
-
Refine Injection Technique:
-
Ensure proper restraint of the animal to prevent injury.
-
Inject into the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Use an appropriate needle size (e.g., 25-27 gauge for mice) and insert it at a 30-45 degree angle.
-
Aspirate before injecting to ensure you have not entered a blood vessel or organ.
-
-
Evaluate the Vehicle:
-
DMSO Concentration: If using DMSO to dissolve this compound, ensure the final concentration of DMSO in the injected volume is low (ideally below 10%) and well-tolerated by the animals. High concentrations of DMSO can cause irritation and inflammation.
-
Vehicle Controls: Always include a vehicle-only control group to distinguish between effects of the compound and the delivery vehicle.
-
-
Monitor for Adverse Effects: Observe animals closely after injection for any signs of distress. If adverse effects are observed, consider reducing the dose, altering the formulation, or consulting with your institution's veterinary staff.
-
Issue 3: Suspected Off-Target Effects
-
Question: I am observing unexpected phenotypes in my experiment that don't seem to align with the known functions of ERRβ/γ. Could these be off-target effects of this compound?
-
Answer: Yes, it is possible. This compound has a known off-target activity on the Hedgehog signaling pathway by binding to Smoothened. Depending on the cell types and tissues involved in your model, this could lead to unexpected biological effects.
-
Troubleshooting Strategies:
-
Control Experiments:
-
Use a Structurally Different ERRβ/γ Agonist: If available, using another ERRβ/γ agonist with a different chemical structure can help determine if the observed effects are specific to ERRβ/γ activation or an off-target effect of this compound.
-
Hedgehog Pathway Antagonists: In some experimental contexts, co-administration with a known Hedgehog pathway antagonist (that does not have ERR activity) could help dissect the contribution of this off-target effect.
-
-
Dose Reduction: Off-target effects are often more pronounced at higher concentrations. Reducing the dose of this compound may help to minimize these effects while still achieving sufficient activation of ERRβ/γ.
-
Phenotypic Analysis: Carefully characterize the observed phenotype and compare it to known phenotypes associated with Hedgehog pathway modulation in your model system.
-
Data Presentation
Table 1: In Vivo Administration of this compound
| Parameter | Value | Species | Administration Route | Vehicle | Reference |
| Dose | 5 mg/kg/day | Mouse | Intraperitoneal | Saline | [1] |
| Duration | 3 days | Mouse | Intraperitoneal | Saline | [1] |
Experimental Protocols
Protocol: Intraperitoneal (IP) Injection of this compound in Mice
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, or a solution of DMSO/PEG300/Tween-80/saline with a final DMSO concentration below 10%)
-
Sterile 1 mL syringes
-
Sterile 25-27 gauge needles
-
70% ethanol
-
Animal scale
Procedure:
-
Preparation of this compound Formulation:
-
If using a co-solvent system, dissolve this compound in the minimum required amount of DMSO first.
-
Add other vehicle components (e.g., PEG300, Tween-80) and mix thoroughly.
-
Finally, add sterile saline to reach the desired final concentration. Ensure the solution is clear and free of precipitates. If a suspension is used, ensure it is homogenous by vortexing before each injection.
-
-
Animal Handling and Restraint:
-
Weigh the mouse to calculate the correct injection volume based on the desired dose (e.g., for a 5 mg/kg dose in a 25g mouse, the total dose is 0.125 mg).
-
Properly restrain the mouse to expose the abdomen. One common method is to scruff the mouse by the loose skin on its neck and back, allowing the abdomen to be accessible.
-
-
Injection:
-
Wipe the injection site in the lower right abdominal quadrant with 70% ethanol.
-
Insert the needle at a 30-45 degree angle.
-
Gently aspirate by pulling back on the syringe plunger to ensure that no blood or yellowish fluid (urine) enters the syringe. If this occurs, withdraw the needle and reinject at a different site with a new sterile needle.
-
Slowly inject the calculated volume of the this compound formulation.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Observe the animal for at least 15-30 minutes post-injection for any immediate adverse reactions.
-
Continue to monitor the animals regularly as per your experimental protocol and institutional guidelines.
-
Mandatory Visualizations
Signaling Pathways
Caption: this compound activates the ERRβ/γ signaling pathway.
Caption: this compound induces the p38 MAPK signaling pathway.
Caption: this compound suppresses the TNF-α signaling pathway.
Caption: this compound has an off-target inhibitory effect on the Hedgehog pathway.
Experimental Workflow
References
Technical Support Center: Controlling for DY131's Effect on the Smoothened Pathway
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DY131 and its effects on the Smoothened signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the known effect of this compound on the Smoothened pathway?
This compound is primarily characterized as a potent and selective agonist for the Estrogen-Related Receptors ERRγ and ERRβ.[1] However, studies have demonstrated that this compound also acts as an inhibitor of the Smoothened (Smo) signaling pathway.[1] It has been shown to inhibit the Sonic hedgehog (Shh)-induced accumulation of Smoothened in the primary cilium and suppress the activity of the downstream transcription factor Gli.[1]
Q2: How can I be sure that the phenotype I observe is due to Smoothened inhibition and not its primary effect on ERRγ/β?
To dissect the specific contribution of Smoothened inhibition from the effects on ERRγ/β, a combination of control experiments is essential. These include:
-
Rescue Experiments: Attempt to rescue the observed phenotype by activating the Smoothened pathway downstream of Smoothened.
-
Orthogonal Inhibition: Use a structurally different, well-characterized Smoothened inhibitor to see if it recapitulates the phenotype observed with this compound.
-
Use of a Negative Control: Employ a close structural analog of this compound that is inactive against the Smoothened pathway, if available.
-
ERRγ/β Knockdown/Knockout: Perform experiments in a cellular model where ERRγ and/or ERRβ have been genetically ablated. If the phenotype persists, it is more likely to be mediated by Smoothened inhibition.
Q3: What are the essential positive and negative controls for my experiments?
Proper controls are critical for interpreting your data accurately.[2][3]
-
Positive Controls:
-
A well-characterized Smoothened inhibitor (e.g., Vismodegib, Sonidegib, or Cyclopamine) to confirm that your assay can detect Smoothened pathway inhibition.[4][5]
-
A known activator of the Hedgehog pathway, such as Sonic hedgehog (Shh) ligand or a Smoothened agonist like SAG, to ensure the pathway is active in your experimental system.[5]
-
-
Negative Controls:
-
Vehicle control (e.g., DMSO), used to dissolve this compound, to account for any effects of the solvent.[6]
-
As mentioned above, an inactive structural analog of this compound would be an ideal negative control to demonstrate that the observed effects are not due to non-specific chemical properties.[3]
-
Q4: How should I design a dose-response experiment to minimize off-target effects?
A dose-response experiment is crucial to determine the optimal concentration of this compound that inhibits the Smoothened pathway with minimal off-target effects.[1][2]
-
Concentration Range: Test a broad range of this compound concentrations, starting from well below the reported IC50 for Smoothened inhibition and extending to concentrations where off-target effects might be expected.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) for the Smoothened-dependent phenotype.[1]
-
Selectivity Window: Compare the IC50 for Smoothened inhibition with the IC50 for any potential off-target effects. A larger window between these values indicates better selectivity. It's important to use the lowest effective concentration to minimize the likelihood of engaging off-targets.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound on the Smoothened pathway.
| Parameter | Value | Cell Line/System | Reference |
| IC50 for inhibiting Shh-induced Smo::EGFP accumulation | 0.8 µM | Not specified | [1] |
| IC50 for suppressing SAG-induced Smo::EGFP accumulation and Gli transcription | ~2 µM | Not specified | [1] |
Experimental Protocols
Protocol 1: Gli-Luciferase Reporter Assay to Validate On-Target Smoothened Inhibition
This assay quantitatively measures the activity of the Gli transcription factor, a key downstream effector of the Smoothened pathway.
Materials:
-
Cells stably or transiently expressing a Gli-responsive luciferase reporter construct.
-
This compound
-
Sonic hedgehog (Shh) ligand or Smoothened agonist (SAG)
-
Positive control Smoothened inhibitor (e.g., Vismodegib)
-
Vehicle (e.g., DMSO)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a serial dilution of this compound, the positive control inhibitor, or vehicle for 1-2 hours.
-
Stimulate the cells with a constant concentration of Shh or SAG for 24-48 hours. Include a non-stimulated control group.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to control for cell viability.
-
Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.
Protocol 2: Rescue Experiment Using a Downstream Activator
This protocol aims to determine if the effect of this compound can be reversed by activating the pathway downstream of Smoothened.
Materials:
-
Your cellular system of interest.
-
This compound
-
A constitutively active form of a downstream effector (e.g., a plasmid expressing a constitutively active form of Gli) or a small molecule that activates the pathway downstream of Smo.
-
Assay reagents to measure your phenotype of interest.
Procedure:
-
Treat your cells with this compound at a concentration that produces the phenotype of interest.
-
In a parallel group, co-treat the cells with this compound and introduce the downstream activator.
-
Include appropriate controls: vehicle-treated, this compound alone, and downstream activator alone.
-
After an appropriate incubation time, measure the phenotype.
-
Expected Outcome: If this compound's effect is specifically on Smoothened, the downstream activator should rescue or reverse the observed phenotype.
Protocol 3: Orthogonal Approach with a Structurally Different Smoothened Inhibitor
This experiment helps to confirm that the observed phenotype is due to Smoothened inhibition and not a unique off-target effect of this compound's chemical structure.[3]
Materials:
-
Your cellular system of interest.
-
This compound
-
A structurally different Smoothened inhibitor (e.g., Cyclopamine or Sonidegib).
-
Assay reagents to measure your phenotype of interest.
Procedure:
-
Treat your cells with an effective concentration of this compound.
-
In parallel, treat cells with an effective concentration of the orthogonal Smoothened inhibitor.
-
Include a vehicle control.
-
After the appropriate incubation time, measure the phenotype.
-
Expected Outcome: If the phenotype is genuinely mediated by Smoothened inhibition, both this compound and the orthogonal inhibitor should produce a similar biological effect.
Visualizations
Caption: Canonical Hedgehog/Smoothened Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
Validation & Comparative
A Comparative Analysis of DY131 and GSK4716 in Activating Estrogen-Related Receptor β
For researchers, scientists, and professionals in drug development, the selection of appropriate chemical tools to modulate the activity of nuclear receptors is paramount. This guide provides a detailed comparison of two synthetic agonists, DY131 and GSK4716, focusing on their efficacy in activating Estrogen-Related Receptor β (ERRβ), a key regulator in various physiological and pathological processes.
This comparison synthesizes available experimental data to provide a clear overview of the potency of these compounds, outlines the methodologies used to assess their activity, and visualizes the signaling pathway of ERRβ activation.
Quantitative Comparison of Agonist Potency
The efficacy of an agonist is primarily determined by its potency (EC50), which is the concentration required to elicit half of the maximal response. Based on available data, this compound demonstrates significantly higher potency for ERRβ/γ activation compared to GSK4716.
| Compound | Target(s) | EC50 (nM) | Selectivity |
| This compound | ERRβ/γ | 130[1] | Inactive against ERRα, ERα, and ERβ[1][2][3] |
| GSK4716 | ERRβ/γ | ~1300 (for ERRγ)[1][4] | Selective over ERRα and classical estrogen receptors[4] |
Note: While both compounds are described as ERRβ/γ agonists, specific and directly comparable EC50 values for ERRβ for GSK4716 are not consistently reported in the reviewed literature, with most quantitative data pointing to its activity on ERRγ.
Experimental Protocols: Assessing ERRβ Activation
The most common method to quantify the activation of ERRβ by compounds like this compound and GSK4716 is the luciferase reporter gene assay . This cell-based assay measures the ability of a compound to induce the transcriptional activity of the receptor.
Principle of the Luciferase Reporter Assay
A reporter plasmid containing a luciferase gene under the control of a promoter with ERRβ response elements (ERREs) is introduced into host cells. These cells are also engineered to express ERRβ. When an agonist binds to and activates ERRβ, the receptor binds to the ERREs and drives the transcription of the luciferase gene. The amount of light produced upon the addition of a luciferase substrate is proportional to the level of ERRβ activation.
Generalized Protocol for a Dual-Luciferase Reporter Assay
This protocol provides a general framework. Specific details may vary based on the cell line, plasmids, and reagents used.
Materials:
-
HEK293T cells (or other suitable host cells)
-
Expression plasmid for human ERRβ
-
Luciferase reporter plasmid containing ERREs (e.g., pGL3-ERRE-luc)
-
Control plasmid with a different reporter gene (e.g., Renilla luciferase) for normalization
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Transfection reagent (e.g., Lipofectamine)
-
This compound and GSK4716 stock solutions (in DMSO)
-
96-well cell culture plates
-
Dual-luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the ERRβ expression plasmid, the ERRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24 hours to allow for plasmid expression.
-
Compound Treatment: Prepare serial dilutions of this compound and GSK4716 in the cell culture medium. Replace the existing medium with the medium containing the different concentrations of the compounds or a vehicle control (DMSO).
-
Incubation: Incubate the cells with the compounds for another 24 hours.
-
Cell Lysis and Luciferase Assay:
-
Remove the medium and wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.
-
Measure the firefly luciferase activity, followed by the Renilla luciferase activity in a luminometer according to the assay kit's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.
-
ERRβ Signaling Pathway and Experimental Workflow
Upon activation by an agonist, ERRβ translocates to the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) or ERR Response Elements (ERREs) in the promoter regions of its target genes. This binding initiates the recruitment of co-activators, such as PGC-1α and NCOA3, which in turn recruit other components of the transcriptional machinery to regulate gene expression.[5] Downstream target genes of ERRβ include FST and BCAS2.
Below are diagrams illustrating the ERRβ signaling pathway and a typical experimental workflow for comparing agonist efficacy.
Caption: Agonist-induced activation and nuclear translocation of ERRβ, leading to the regulation of target gene transcription.
Caption: A typical workflow for comparing the efficacy of this compound and GSK4716 on ERRβ activation using a luciferase reporter assay.
Conclusion
Both this compound and GSK4716 are valuable tools for studying the function of ERRβ. However, the available data indicates that This compound is a more potent agonist for ERRβ/γ activation with an EC50 in the nanomolar range, approximately ten-fold lower than that reported for GSK4716's effect on ERRγ. While their maximal efficacy may be comparable in certain contexts, the higher potency of this compound may be advantageous for studies requiring robust receptor activation at lower concentrations. The choice between these compounds will ultimately depend on the specific experimental goals, including the desired concentration range and the cellular context of the study. Researchers should carefully consider the reported potency and selectivity profiles when designing experiments to investigate the role of ERRβ.
References
- 1. GSK4716 | ERRβ/γ agonist | Probechem Biochemicals [probechem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two target gene activation pathways for orphan ERR nuclear receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Selectivity of DY131 for ERRβ/γ: A Comparison Guide Using Knockout Cell Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the estrogen-related receptor (ERR) β/γ agonist DY131 with alternative compounds and details the definitive methods for validating its selectivity using knockout (KO) cell lines. The use of isogenic wild-type and knockout cells is the gold standard for confirming on-target activity and ruling out confounding off-target effects.
Comparative Analysis of ERR Agonists
This compound is a potent and selective agonist for ERRβ and ERRγ, showing little to no activity at the related ERRα or estrogen receptors (ERα and ERβ).[1] To contextualize its performance, the following table compares this compound with other known ERR ligands.
| Compound | Target(s) | Activity | Reported EC50 / IC50 | Reference(s) |
| This compound | ERRβ/γ | Agonist | ~130 nM | [2] |
| GSK4716 | ERRβ/γ | Agonist | ~1.3 µM (for ERRγ) | [3] |
| SLU-PP-332 | ERRα/β/γ | Pan-Agonist | ERRα: 98 nM, ERRβ: 230 nM, ERRγ: 430 nM | - |
| 4-OHT | ERRγ | Inverse Agonist | - | [3] |
EC50 (Half maximal effective concentration) is the concentration of a drug that gives half-maximal response.[4][5] Lower values indicate higher potency.
Signaling Pathway of ERRβ/γ
Estrogen-related receptors are orphan nuclear receptors that act as transcription factors to regulate genes involved in cellular energy metabolism, mitochondrial function, and tissue-specific physiological processes.[3][6][7] As an agonist, this compound is expected to bind to ERRβ or ERRγ, induce a conformational change, and promote the recruitment of coactivators like PGC-1α, leading to the transcription of target genes.[6]
References
- 1. selleck.co.jp [selleck.co.jp]
- 2. rmit.alma.exlibrisgroup.com [rmit.alma.exlibrisgroup.com]
- 3. Insights into the activation mechanism of human estrogen-related receptor γ by environmental endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Summarizing EC50 estimates from multiple dose-response experiments: a comparison of a meta-analysis strategy to a mixed-effects model approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Statistical strategies for averaging EC50 from multiple dose-response experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transcription initiation by the ERRs: no ligand but two activation pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impaired myogenesis in estrogen-related receptor γ (ERRγ)-deficient skeletal myocytes due to oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of DY131 and Cyclopamine as Hedgehog Signaling Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two inhibitors of the Hedgehog (Hh) signaling pathway: DY131 and the well-characterized natural product, cyclopamine. The objective is to furnish researchers with the necessary data to make informed decisions regarding the selection of an appropriate inhibitor for their studies. This comparison encompasses their mechanisms of action, potency, and potential off-target effects, supported by experimental data and detailed protocols.
Introduction to Hedgehog Signaling and its Inhibition
The Hedgehog signaling pathway is a critical regulator of embryonic development and tissue homeostasis in adults. Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma, making it a prime target for therapeutic intervention. Inhibition of the Hh pathway can occur at different points, with the most common strategy targeting the G-protein coupled receptor-like protein Smoothened (Smo).
Comparative Overview of this compound and Cyclopamine
This compound and cyclopamine both inhibit the Hedgehog signaling pathway, but through distinct mechanisms. Cyclopamine is a well-established direct antagonist of Smoothened (Smo).[1][2] In contrast, this compound is a potent and selective agonist of the Estrogen-related receptor γ (ERRγ) and ERRβ, and its inhibitory effect on the Hedgehog pathway is also reported to involve the inhibition of Smo signaling.[1]
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data for this compound and cyclopamine based on available experimental evidence.
| Parameter | This compound | Cyclopamine |
| Mechanism of Action | ERRγ and ERRβ agonist; Smoothened (Smo) inhibitor | Direct Smoothened (Smo) antagonist |
| Reported IC50 (Hh Pathway) | 0.8 µM (Shh-induced Smo accumulation); ~2 µM (SAG-induced Gli activity)[1] | 46 nM (in an Hh cell assay) |
| Off-Target Effects | Activity on ERRγ and ERRβ is inherent to its primary mechanism.[1] | Induces apoptosis via nitric oxide-dependent ceramide generation[3]; Modulates the MAPK/ERK signaling pathway.[4] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the canonical Hedgehog signaling pathway and the points of intervention for both this compound and cyclopamine, as well as a simplified representation of this compound's dual mechanism.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Gli-Luciferase Reporter Assay
This assay measures the transcriptional activity of the Gli transcription factors, which are the downstream effectors of the Hedgehog pathway.
Materials:
-
Hedgehog-responsive cells (e.g., NIH-3T3 or Shh-LIGHT2 cells) stably or transiently transfected with a Gli-responsive firefly luciferase reporter construct and a constitutively expressed Renilla luciferase construct (for normalization).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Low-serum medium (e.g., DMEM with 0.5% FBS).
-
This compound and Cyclopamine stock solutions (dissolved in a suitable solvent like DMSO).
-
Hedgehog pathway agonist (e.g., recombinant Shh protein or a small molecule agonist like SAG).
-
Dual-Luciferase® Reporter Assay System.
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
Procedure:
-
Seed the reporter cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
After 24 hours, replace the complete medium with low-serum medium.
-
Pre-treat the cells with various concentrations of this compound, cyclopamine, or vehicle control for 1-2 hours.
-
Add the Hedgehog pathway agonist to the wells (except for the negative control wells) to stimulate the pathway.
-
Incubate the plate for 24-48 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the Dual-Luciferase® Reporter Assay System.[5]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in luciferase activity relative to the vehicle-treated, agonist-stimulated control.
-
Plot the dose-response curves and determine the IC50 values for each inhibitor.
Quantitative PCR (qPCR) for Hedgehog Target Gene Expression
This method quantifies the mRNA levels of Hedgehog target genes, such as Ptch1 and Gli1, to assess the inhibitory effect of the compounds.
Materials:
-
Hedgehog-responsive cells (e.g., NIH-3T3).
-
This compound and Cyclopamine.
-
Hedgehog pathway agonist (e.g., recombinant Shh).
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green-based).
-
Primers for Ptch1, Gli1, and a housekeeping gene (e.g., Gapdh or Actb).
-
qPCR instrument.
Procedure:
-
Plate the cells and treat them with the inhibitors and agonist as described for the luciferase assay.
-
After the desired incubation period (e.g., 24 hours), harvest the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for the target genes and the housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.[6][7][8]
-
Normalize the expression of the target genes to the housekeeping gene and compare the expression levels in inhibitor-treated cells to the agonist-stimulated control.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of the inhibitors on the cells.
Materials:
-
Cells of interest.
-
This compound and Cyclopamine.
-
Complete cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well tissue culture plates.
-
Microplate reader.
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound, cyclopamine, or vehicle control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[9][10][11]
-
Add the solubilization solution to dissolve the formazan crystals.[9][10][11]
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for comparing Hedgehog pathway inhibitors.
Discussion and Conclusion
Both this compound and cyclopamine are effective inhibitors of the Hedgehog signaling pathway, albeit with different potencies and mechanisms of action. Cyclopamine, with its lower nanomolar IC50, is a more potent direct inhibitor of Smo. However, its off-target effects, including the induction of apoptosis through ceramide production and modulation of the MAPK/ERK pathway, should be considered when interpreting experimental results.[3][4]
This compound presents a more complex mechanism, acting as an agonist for ERRγ and ERRβ while also inhibiting Smo at micromolar concentrations.[1] This dual activity could be advantageous in certain contexts, but also necessitates careful consideration of its effects on ERR-mediated signaling pathways. The choice between this compound and cyclopamine will therefore depend on the specific research question, the cellular context, and the desired level of specificity for Smo inhibition. For studies requiring potent and direct Smo antagonism, cyclopamine remains a valuable tool. For investigations into the interplay between ERR and Hedgehog signaling, or where a less potent but dually active compound is desired, this compound offers a unique pharmacological profile. Further research is warranted to fully elucidate the off-target effects of this compound and to directly compare its efficacy and specificity with cyclopamine in a wider range of cellular models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antimitotic activity of this compound and the estrogen-related receptor beta 2 (ERRβ2) splice variant in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-Target Function of the Sonic-Hedgehog Inhibitor Cyclopamine in Mediating Apoptosis via Nitric Oxide-Dependent Neutral Sphingomyelinase 2/Ceramide Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclopamine is a novel Hedgehog signaling inhibitor with significant anti-proliferative, anti-invasive and anti-estrogenic potency in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.stanford.edu [web.stanford.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CRISPR editing of the GLI1 first intron abrogates GLI1 expression and differentially alters lineage commitment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Synergistic Inhibition of Gastric Cancer by DY131 and GSK126: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects of DY131, an ERRγ agonist, and GSK126, an EZH2 inhibitor, in the context of gastric cancer. The combination of these two agents has demonstrated significant anti-tumor activity, offering a promising therapeutic strategy. This document summarizes key experimental findings, details the methodologies employed, and visualizes the underlying molecular pathways and experimental workflows.
Mechanism of Synergistic Action
The synergistic anti-tumor effect of this compound and GSK126 in gastric cancer is rooted in their complementary mechanisms of action targeting the EZH2/ERRγ/FOXM1 signaling axis. EZH2, a histone methyltransferase, is often overexpressed in gastric cancer and acts as a transcriptional repressor of Estrogen-related receptor gamma (ERRγ), a tumor suppressor. The inhibition of EZH2 by GSK126 leads to the derepression of ERRγ. This compound, as an ERRγ agonist, further enhances the activity of ERRγ. The activated ERRγ, in turn, suppresses the expression of the oncogene FOXM1 and its downstream targets, which are crucial for cancer cell proliferation, migration, and survival. This dual approach of inhibiting a repressor and activating a suppressor leads to a potent and synergistic anti-cancer effect.[1][2]
Caption: Signaling pathway of the synergistic action of GSK126 and this compound.
Quantitative Data Summary
The combination of this compound and GSK126 has been shown to be more effective at inhibiting gastric cancer growth than either agent alone. The following tables summarize the key quantitative findings from preclinical studies.
In Vivo Xenograft Study: Tumor Growth Inhibition
A study utilizing a xenograft model with MGC803 gastric cancer cells in nude mice demonstrated a significant reduction in tumor growth with the combination therapy.[3]
| Treatment Group | Dosage | Mean Tumor Weight (g) |
| Vehicle Control | - | Not explicitly stated, but serves as baseline |
| This compound | 30 mg/kg | ~0.3 |
| GSK126 | 50 mg/kg | ~0.3 |
| This compound + GSK126 | 30 mg/kg + 50 mg/kg | ~0.07 |
Data extracted from a 20-day in vivo study. The combined treatment shows a markedly superior tumor growth inhibition compared to individual treatments.[3]
In Vitro Studies: Synergistic Inhibition of Tumorigenesis
While the primary research highlights a significant synergistic inhibition of tumorigenesis in gastric cancer cell lines through various in vitro assays, specific quantitative data tables for the combination of this compound and GSK126 are not publicly available in the analyzed literature. The synergistic effects were confirmed through cell proliferation, transwell migration, wound healing, and colony formation assays.[2][4] For illustrative purposes, the following tables are placeholders demonstrating how such data would be presented.
Table 2: Cell Viability (IC50) - Illustrative
| Cell Line | This compound IC50 (µM) | GSK126 IC50 (µM) | Combination Index (CI) |
| MGC803 | [Value] | [Value] | < 1 (Synergistic) |
| AGS | [Value] | [Value] | < 1 (Synergistic) |
Table 3: Apoptosis Assay - Illustrative
| Treatment | % Apoptotic Cells (MGC803) |
| Control | [Value] |
| This compound | [Value] |
| GSK126 | [Value] |
| This compound + GSK126 | [Significantly Increased Value] |
Table 4: Cell Cycle Analysis - Illustrative
| Treatment | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control | [Value] | [Value] | [Value] |
| This compound | [Value] | [Value] | [Value] |
| GSK126 | [Value] | [Value] | [Value] |
| This compound + GSK126 | [Altered Distribution] | [Altered Distribution] | [Altered Distribution] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental conditions.
Cell Viability Assay (MTT/CCK-8)
This assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Cell Seeding: Seed gastric cancer cells (e.g., MGC803, AGS) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with varying concentrations of this compound, GSK126, or a combination of both for 48-72 hours.
-
Reagent Incubation: Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
-
Cell Treatment: Treat gastric cancer cells with this compound, GSK126, or the combination for a specified time (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Cell Cycle Analysis (PI Staining)
This assay determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and stain with a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Study
This model assesses the anti-tumor efficacy of the drug combination in a living organism.
-
Cell Implantation: Subcutaneously inject gastric cancer cells (e.g., MGC803) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Drug Administration: Randomly assign mice to treatment groups (vehicle, this compound, GSK126, combination) and administer the drugs (e.g., intraperitoneally or orally) for a specified period (e.g., 20 days).[3]
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis.
Caption: General experimental workflow for evaluating this compound and GSK126 synergy.
Conclusion
The combination of this compound and GSK126 presents a compelling, mechanistically-driven strategy for the treatment of gastric cancer. The synergistic inhibition of tumor growth observed in preclinical models warrants further investigation and highlights the potential of targeting the EZH2/ERRγ axis. While this guide provides a summary of the available data and methodologies, further research is needed to fully elucidate the quantitative in vitro effects and to translate these promising findings into clinical applications.
References
- 1. Clonogenic Assay of Gastric Adenocarcinoma Stem Cells: Clonogenic Assay, Stomach Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diosgenin and GSK126 Produce Synergistic Effects on Epithelial–Mesenchymal Transition in Gastric Cancer Cells by Mediating EZH2 via the Rho/ROCK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Validating the On-Target Effects of DY131: A Comparative Guide to RNA-Seq and Alternative Methods
For researchers, scientists, and drug development professionals, confirming the on-target activity of a therapeutic candidate is a critical step in preclinical development. This guide provides a comprehensive comparison of RNA-sequencing (RNA-seq) and alternative experimental methods for validating the on-target effects of DY131, a selective agonist of Estrogen-Related Receptor β (ERRβ) and Estrogen-Related Receptor γ (ERRγ).
This compound has demonstrated potential in various therapeutic areas, including cancer and inflammatory diseases, by modulating the transcriptional activity of ERRβ and ERRγ. Validating that the observed cellular and physiological effects of this compound are a direct consequence of its interaction with these nuclear receptors is paramount. This guide outlines the experimental protocols and expected outcomes for RNA-seq, the current gold standard for transcriptomic analysis, and compares its performance with three robust alternative methods: Cellular Thermal Shift Assay (CETSA), Chromatin Immunoprecipitation followed by sequencing (ChIP-seq), and Reporter Gene Assays.
On-Target Effects of this compound: An Overview
This compound is a potent and selective agonist for the orphan nuclear receptors ERRβ and ERRγ.[1][2] Upon binding, this compound is expected to modulate the expression of a suite of target genes involved in cellular metabolism, cell cycle regulation, and inflammatory responses.[3] On-target validation aims to confirm that this compound-induced phenotypic changes are mediated through the transcriptional regulation of these ERRβ/γ target genes.
RNA-Seq for On-Target Validation of this compound
RNA-seq provides a global, unbiased view of the transcriptomic changes induced by this compound treatment. By comparing the gene expression profiles of this compound-treated cells or tissues with vehicle-treated controls, researchers can identify differentially expressed genes (DEGs) that are downstream targets of ERRβ/γ activation.
Experimental Workflow for RNA-Seq
Quantitative Data from a Preclinical Study
A study by Gong et al. (2021) investigated the effects of this compound in a mouse model of lipopolysaccharide (LPS)-induced acute liver injury. Their RNA-seq analysis provides valuable insights into the on-target effects of this compound.[3][4][5]
| Comparison Group | Total Differentially Expressed Genes (DEGs) | Key Dysregulated Pathways |
| Control vs. LPS | 4,918 | Inflammation, Metabolism |
| LPS vs. This compound + LPS | 143 | Inflammation, Metabolism |
Data summarized from Gong et al., 2021. The full list of differentially expressed genes is available in the supplementary materials of the original publication.
The study found that this compound treatment significantly reversed the inflammatory and metabolic pathway dysregulation induced by LPS, consistent with the known functions of ERRγ.[3][4][5]
Comparison of On-Target Validation Methods
While RNA-seq is a powerful tool, other methods can provide complementary and sometimes more direct evidence of on-target engagement. The following table compares RNA-seq with three such alternatives.
| Method | Principle | Information Provided | Advantages | Disadvantages |
| RNA-Seq | High-throughput sequencing of the entire transcriptome to quantify gene expression. | Global, unbiased view of all transcriptional changes. Identifies novel and known target genes. | Comprehensive, hypothesis-free. | Indirect measure of target engagement. Can be expensive and data analysis is complex. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding. | Direct evidence of target engagement in a cellular context. | Relatively simple and fast. Can be adapted to a high-throughput format. | Does not provide information on downstream functional effects. Requires a specific antibody for the target protein. |
| Chromatin Immunoprecipitation (ChIP-seq) | Identifies the genomic regions where a protein of interest is bound. | Genome-wide map of ERRβ/γ binding sites. Direct evidence of target gene promoter/enhancer occupancy. | Provides direct mechanistic insight into transcriptional regulation. | Technically challenging and requires a high-quality, specific antibody. |
| Reporter Gene Assay | Measures the transcriptional activation of a specific promoter-reporter construct by a nuclear receptor. | Quantitative measure of the functional activity of ERRβ/γ in response to this compound. | Highly sensitive and specific for the intended pathway. Relatively inexpensive. | Assesses a single, engineered pathway, not the global cellular response. Prone to artifacts from overexpression. |
Experimental Protocols for Alternative Validation Methods
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand, such as this compound, to its target protein, ERRβ or ERRγ, increases the protein's thermal stability.
Protocol:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified time.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate soluble proteins from aggregated, denatured proteins.
-
Protein Quantification: Quantify the amount of soluble ERRβ or ERRγ in the supernatant at each temperature using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
Chromatin Immunoprecipitation (ChIP-seq)
ChIP-seq identifies the specific DNA sequences to which ERRβ and ERRγ bind following activation by this compound.
Protocol:
-
Cross-linking: Treat cells with this compound or vehicle, then cross-link protein-DNA complexes with formaldehyde.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: Use an antibody specific to ERRβ or ERRγ to immunoprecipitate the protein-DNA complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Sequencing and Analysis: Sequence the purified DNA and map the reads to a reference genome to identify ERRβ/γ binding sites.
Reporter Gene Assay
This assay measures the ability of this compound to activate transcription from a promoter containing ERR response elements (ERREs).
Protocol:
-
Cell Transfection: Co-transfect cells with an expression vector for ERRβ or ERRγ and a reporter vector containing an ERRE-driven luciferase or fluorescent protein gene.
-
Compound Treatment: Treat the transfected cells with various concentrations of this compound.
-
Signal Detection: Measure the reporter gene signal (luminescence or fluorescence).
-
Data Analysis: Plot the reporter signal as a function of this compound concentration to determine the EC50 value.
Conclusion
Validating the on-target effects of this compound is a multi-faceted process. RNA-seq offers a comprehensive, albeit indirect, view of this compound's transcriptional consequences. For more direct evidence of target engagement and mechanism of action, CETSA, ChIP-seq, and reporter gene assays provide powerful and complementary approaches. The choice of method will depend on the specific research question, available resources, and the stage of drug development. A combination of these techniques will provide the most robust validation of this compound's on-target effects, strengthening the rationale for its further therapeutic development.
References
- 1. Frontiers | Estrogen-Related Receptor γ Agonist this compound Ameliorates Lipopolysaccharide-Induced Acute Liver Injury [frontiersin.org]
- 2. Estrogen-Related Receptor γ Agonist this compound Ameliorates Lipopolysaccharide-Induced Acute Liver Injury [pubmed.ncbi.nlm.nih.gov]
- 3. Estrogen-related receptor gamma - Wikipedia [en.wikipedia.org]
- 4. Frontiers in Pharmacology | Gastrointestinal and Hepatic Pharmacology [frontiersin.org]
- 5. Frontiers in Pharmacology | About [frontiersin.org]
Cross-Validation of DY131's Anti-Cancer Efficacy Across Diverse Breast Cancer Cell Lines
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-cancer effects of DY131, a synthetic agonist of estrogen-related receptors β (ERRβ) and γ (ERRγ), across a panel of human breast cancer cell lines. The data presented herein offers a cross-validation of its therapeutic potential and elucidates its mechanism of action, providing valuable insights for researchers, scientists, and professionals in the field of drug development.
Executive Summary
This compound demonstrates significant growth-inhibitory and pro-apoptotic activity in a variety of breast cancer cell lines, including hormone receptor-positive (MCF7) and triple-negative subtypes (MDA-MB-231, HCC1806, MDA-MB-468). Notably, this compound exhibits preferential cytotoxicity towards cancerous cells, with minimal effect on non-transformed mammary epithelial cells (MCF10A). Its mechanism of action involves the induction of apoptosis and cell cycle arrest, mediated, at least in part, through the activation of the p38 stress kinase pathway. This guide presents a detailed comparison of this compound's performance, supported by experimental data and protocols.
Data Presentation
Cell Viability and Growth Inhibition
The anti-proliferative effects of this compound were evaluated using crystal violet staining and clonogenic survival assays.
Table 1: Effect of this compound on Cell Growth (Crystal Violet Staining)
| Cell Line | Receptor Status | 2.5 µM this compound | 5 µM this compound | 10 µM this compound |
| MCF7 | ER+ | Significant Inhibition | Significant Inhibition | Complete Inhibition |
| MDA-MB-231 | Triple-Negative | No Significant Inhibition | Significant Inhibition | Complete Inhibition |
| HCC1806 | Triple-Negative | No Significant Inhibition | No Significant Inhibition | Complete Inhibition |
| MDA-MB-468 | Triple-Negative | Significant Inhibition | Significant Inhibition | Complete Inhibition |
| MCF10A | Non-transformed | No Significant Effect | No Significant Effect | Modest Inhibition |
Data is a qualitative summary based on crystal violet staining assays. "Significant Inhibition" indicates a noticeable reduction in cell density, and "Complete Inhibition" indicates a near-complete absence of viable cells.
Table 2: Effect of this compound on Colony Formation (Clonogenic Survival Assay)
| Cell Line | 2.5 µM this compound | 5 µM this compound | 10 µM this compound |
| MCF7 | - | - | Reduced Colony Formation |
| MDA-MB-231 | - | Dose-dependent Reduction | Dose-dependent Reduction |
Results are based on a single 24-hour exposure to this compound, followed by a 13-day culture period.
Induction of Apoptosis
This compound's ability to induce programmed cell death was quantified by measuring the percentage of cells with subG1 DNA content, a marker of apoptosis.[1]
Table 3: Apoptotic Response to this compound (SubG1 DNA Content)
| Cell Line | DMSO (Control) | 2.5 µM this compound | 5 µM this compound | 10 µM this compound |
| MCF7 | ~2% | ~5% | ~10% | ~20% |
| MDA-MB-231 | ~3% | ~15% | ~30% | ~45% |
| HCC1806 | ~2% | ~4% | ~8% | ~15% |
| MDA-MB-468 | ~4% | ~20% | ~35% | ~50% |
| MCF10A | ~1% | No Significant Increase | No Significant Increase | No Significant Increase |
Values are approximate percentages of cells in the subG1 phase after 24 hours of treatment, as determined by flow cytometry.[1]
Cell Cycle Analysis
The effect of this compound on cell cycle progression was analyzed by flow cytometry.
Table 4: Cell Cycle Distribution Following this compound Treatment (24 hours)
| Cell Line | Treatment | % in G1 Phase | % in S Phase | % in G2/M Phase |
| MCF7 | DMSO | ~60% | ~25% | ~15% |
| 5 µM this compound | ~75% (Significant Arrest) | ~10% (Reduction) | ~15% | |
| 10 µM this compound | - | - | Significant Arrest | |
| MDA-MB-231 | DMSO | ~50% | ~30% | ~20% |
| 5 µM this compound | No Arrest | ~20% (Reduction) | ~30% (Significant Arrest) | |
| 10 µM this compound | No Arrest | ~10% (Reduction) | ~40% (Significant Arrest) | |
| HCC1806 | DMSO | ~55% | ~30% | ~15% |
| 5 µM this compound | ~65% (Significant Arrest) | ~20% (Reduction) | ~15% | |
| 10 µM this compound | - | - | Significant Arrest | |
| MDA-MB-468 | DMSO | ~50% | ~35% | ~15% |
| 5 µM this compound | ~65% (Significant Arrest) | ~20% (Reduction) | ~15% | |
| 10 µM this compound | - | - | Significant Arrest | |
| MCF10A | DMSO | ~65% | ~20% | ~15% |
| 5 µM this compound | No Significant Arrest | No Significant Reduction | No Significant Arrest | |
| 10 µM this compound | No Significant Arrest | No Significant Reduction | No Significant Arrest |
Values are approximate percentages and are based on graphical data from the cited literature.[2]
Comparison with Other Anti-Cancer Agents
While direct comparative studies with a broad range of chemotherapeutics are limited, existing data provides some context for this compound's efficacy.
It has been shown that the Smoothened inhibitors cyclopamine and vismodegib do not replicate the apoptotic effects of this compound in MDA-MB-231 cells, suggesting a distinct mechanism of action.[1]
For a broader perspective, the following table includes reported IC50 values for standard-of-care chemotherapy agents, doxorubicin and paclitaxel, in some of the same breast cancer cell lines. It is important to note that these values are from different studies and experimental conditions may vary.
Table 5: IC50 Values of Doxorubicin and Paclitaxel in Breast Cancer Cell Lines
| Cell Line | Doxorubicin IC50 (µM) | Paclitaxel IC50 (nM) |
| MCF7 | ~0.1 - 9.9 | Not widely reported |
| MDA-MB-231 | ~0.39 - 0.69 | ~2.4 - 300 |
| MDA-MB-468 | ~0.26 - 0.49 | Not widely reported |
IC50 values are compiled from various sources and should be interpreted with caution due to differing experimental methodologies.
Experimental Protocols
Cell Viability Assay (Crystal Violet Staining)
-
Cell Seeding: Plate cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment and allow them to adhere overnight.[3]
-
Treatment: Treat cells with various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 10-11 days).
-
Fixation: Gently wash the cells with PBS and fix with 100% methanol for 10 minutes.[4]
-
Staining: Stain the fixed cells with a 0.5% crystal violet solution in 25% methanol for 10 minutes.[3][5]
-
Washing: Wash the plates with water to remove excess stain and allow them to air dry.[4]
-
Solubilization: Solubilize the stain by adding a solution of 1% SDS or methanol.[6]
-
Quantification: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. The absorbance is proportional to the number of viable, adherent cells.[3][7]
Clonogenic Survival Assay
-
Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells/well in a 6-well plate) to allow for individual colony formation.[8]
-
Treatment: After allowing the cells to adhere, treat them with this compound for 24 hours.
-
Culture: Remove the drug-containing medium, wash the cells, and culture them in fresh medium for an extended period (e.g., 13 days) to allow for colony growth.
-
Fixation and Staining: Fix the colonies with a solution of 6% glutaraldehyde and stain with 0.5% crystal violet.[5][9]
-
Colony Counting: Count the number of colonies containing at least 50 cells.[9] The surviving fraction is calculated relative to the untreated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound for the indicated times (e.g., 12-24 hours).[1]
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.[4][10][11]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.[4][10][11] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol while vortexing to prevent clumping.[2][12]
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.[2][12]
-
Flow Cytometry: Analyze the DNA content of the stained cells by flow cytometry.[2] The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Workflow of this compound anti-cancer effect validation and its proposed signaling pathway.
Conclusion
This compound exhibits potent anti-cancer activity against a range of breast cancer cell lines, including those that are traditionally difficult to treat, such as triple-negative breast cancer. Its selective action against cancerous cells and its defined mechanism of action involving apoptosis and cell cycle arrest make it a promising candidate for further preclinical and clinical investigation. The data and protocols provided in this guide serve as a valuable resource for researchers aiming to build upon these findings and explore the full therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. scispace.com [scispace.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal Violet Cell Viability Assay Protocol - JangoCell [jangocell.com]
- 7. clyte.tech [clyte.tech]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Clonogenic Assay [bio-protocol.org]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
DY131's Potency in the Landscape of Estrogen-Related Receptor Modulators: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of DY131's potency against other key Estrogen-Related Receptor (ERR) modulators. The data presented is supported by experimental details to aid in the evaluation and selection of compounds for research and development.
Estrogen-Related Receptors (ERRs) are a subfamily of orphan nuclear receptors comprising three isoforms: ERRα, ERRβ, and ERRγ. These receptors play crucial roles in regulating cellular energy metabolism, mitochondrial biogenesis, and various physiological processes. Their involvement in a range of pathologies, including metabolic diseases, heart failure, and cancer, has made them attractive targets for therapeutic intervention. This guide focuses on the comparative potency of this compound, a known ERRβ/γ agonist, in the context of other widely studied ERR modulators.
Comparative Potency of ERR Modulators
The potency of a modulator is a critical parameter in drug discovery and is typically expressed as the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for inverse agonists. The following table summarizes the available potency data for this compound and other notable ERR modulators.
| Compound | Type | Target(s) | EC50 / IC50 (nM) | Selectivity |
| This compound (GSK 9089) | Agonist | ERRβ/γ | EC50: ~130 | Selective for ERRβ/γ over ERRα, ERα, and ERβ. |
| GSK5182 | Inverse Agonist | ERRγ | IC50: 79 | Highly selective for ERRγ over ERRα and ERα. |
| XCT-790 | Inverse Agonist | ERRα | IC50: 370 - 400 | Selective for ERRα over ERRγ, ERα, and ERβ. |
| SLU-PP-332 | Pan-Agonist | ERRα/β/γ | EC50: 98 (ERRα), 230 (ERRβ), 430 (ERRγ) | Pan-agonist with some selectivity for ERRα. |
| GSK4716 | Agonist | ERRβ/γ | EC50: 1300 (ERRγ) | Selective for ERRβ/γ over ERRα. |
| SR19881 | Dual Agonist | ERRβ/γ | EC50: 630 (ERRβ), 390 (ERRγ) | Potent dual agonist for ERRβ and ERRγ. |
Experimental Protocols
The determination of modulator potency is paramount for accurate comparison. The following are detailed methodologies for the key experimental assays cited in the potency data table.
Cell-Based Luciferase Reporter Gene Assay (for Agonists and Inverse Agonists)
This assay measures the ability of a compound to modulate the transcriptional activity of an ERR isoform.
Principle: HEK293 cells are transiently co-transfected with two plasmids: one expressing the full-length ERRα, ERRβ, or ERRγ protein, and a reporter plasmid containing a luciferase gene under the control of an ERR-responsive element (ERRE). When an agonist binds to the ERR, it promotes the recruitment of coactivators, leading to the transcription of the luciferase gene. The resulting luminescence is proportional to the agonist activity. Conversely, an inverse agonist will suppress the basal transcriptional activity of the receptor, leading to a decrease in luminescence.
Protocol:
-
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics. Cells are seeded in 96-well plates and co-transfected with the appropriate ERR expression vector and the ERRE-luciferase reporter vector using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of transfection, the medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound, SLU-PP-332, GSK5182). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compounds for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luminescence Measurement: Following incubation, the cells are lysed, and a luciferase substrate is added. The luminescence is measured using a luminometer.
-
Data Analysis: The relative light units (RLUs) are plotted against the compound concentration. For agonists, the EC50 value is determined by fitting the data to a four-parameter logistic equation. For inverse agonists, the IC50 value is calculated similarly.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay (for Agonists and Inverse Agonists)
This biochemical assay measures the ability of a compound to modulate the interaction between an ERR isoform and a coactivator peptide.
Principle: The assay utilizes the ligand-binding domain (LBD) of an ERR isoform tagged with a donor fluorophore (e.g., a terbium cryptate) and a coactivator peptide labeled with an acceptor fluorophore (e.g., d2). When an agonist binds to the ERR-LBD, it induces a conformational change that promotes the recruitment of the coactivator peptide, bringing the donor and acceptor fluorophores into close proximity. Excitation of the donor results in fluorescence resonance energy transfer (FRET) to the acceptor, which then emits light at a specific wavelength. The TR-FRET signal is proportional to the extent of coactivator recruitment. An inverse agonist will disrupt this interaction, leading to a decrease in the TR-FRET signal.
Protocol:
-
Reagent Preparation: Prepare solutions of the GST-tagged ERR-LBD, a terbium-labeled anti-GST antibody (donor), a biotinylated coactivator peptide, and a streptavidin-labeled acceptor fluorophore.
-
Assay Reaction: In a 384-well plate, combine the ERR-LBD with serial dilutions of the test compound.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow for compound binding.
-
Addition of Detection Reagents: Add a mixture of the terbium-labeled antibody and the fluorescently labeled coactivator peptide to each well.
-
FRET Measurement: After another incubation period, measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a suitable plate reader.
-
Data Analysis: The ratio of the acceptor to donor fluorescence is calculated and plotted against the compound concentration. The EC50 (for agonists) or IC50 (for inverse agonists) is determined using a sigmoidal dose-response curve fit.
Signaling Pathway and Experimental Workflow Visualization
To further elucidate the mechanisms of action and the experimental setup, the following diagrams are provided.
Caption: ERR Signaling Pathway Modulation.
A Head-to-Head Comparison of DY131 and XCT790: Selective Modulators of Estrogen-Related Receptors
In the landscape of pharmacological tools for studying nuclear receptors, DY131 and XCT790 have emerged as critical compounds for dissecting the roles of Estrogen-Related Receptors (ERRs). While both molecules target this receptor family, they exhibit distinct selectivity profiles and mechanisms of action, leading to divergent cellular outcomes. This guide provides a comprehensive comparison of this compound and XCT790, supported by experimental data, to aid researchers in the selection and application of these compounds in their studies.
At a Glance: Key Differences
| Feature | This compound | XCT790 |
| Primary Target | Estrogen-Related Receptor β (ERRβ) and γ (ERRγ)[1][2][3] | Estrogen-Related Receptor α (ERRα)[4] |
| Mechanism of Action | Agonist[1][2][3] | Inverse Agonist[4] |
| Selectivity | No activity on ERRα, ERα, and ERβ[1][2][3] | Inactive against ERRγ, ERα, and ERβ[4] |
| Off-Target Effects | Inhibition of Hedgehog signaling pathway[2][5] | Potent mitochondrial uncoupler, independent of ERRα[6][7][8][9] |
| Key Downstream Pathways | p38 stress kinase pathway, modulation of Akt phosphorylation[5][10] | AMPK activation, inhibition of MEK/ERK pathway[6][11] |
| Cellular Outcomes | Bimodal cell cycle arrest, mitotic spindle defects, apoptosis[1][5] | ATP depletion, induction of apoptosis, inhibition of cell proliferation and angiogenesis[4][6][12] |
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and XCT790 from various experimental contexts.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Endpoint | Concentration | Outcome | Reference |
| LNCaP & LNCaP-ERRγ | Cell Proliferation | BrdUrd incorporation | 0.1-30 μM | Dose-dependent suppression of proliferation | [2] |
| NIH3T3 cells | Smo::EGFP accumulation | IC50 | 0.8 μM | Inhibition of Shh-induced Smo accumulation | [2] |
| Breast Cancer Cell Lines | Cell Death | SubG1 DNA content | Not specified | Dose-dependent increase in subG1 fraction | [5] |
| Crx -/- retinal explants | Apoptosis | TUNEL assay | 10 μM | Substantial decrease in TUNEL-positive cells | [13] |
Table 2: In Vitro Efficacy of XCT790
| Target/Cell Line | Assay | Endpoint | Concentration/IC50 | Outcome | Reference |
| ERRα | Inverse Agonism | IC50 | 0.37 μM | Potent and selective inverse agonist | [4] |
| MES-SA, MES-SA/DX5, HepG2 | Cell Viability | CCK-8 | 0-40 μM | Dose-dependent reduction in viability | [4] |
| HepG2, R-HepG2 | Protein Expression | Western Blot | 10 μM | Reduction in ERRα protein levels | [4] |
| HepG2, R-HepG2 | Apoptosis | Not specified | 10 μM | Induction of apoptosis | [4] |
| MNT1 cells | AMPK Activation | Western Blot | Low μM | Potent activation of AMPK | [6][7] |
| MNT1 cells | ATP Levels | Luciferase Assay | Not specified | Rapid depletion of cellular ATP | [6] |
Table 3: In Vivo Efficacy of XCT790
| Model | Dosing Regimen | Endpoint | Outcome | Reference |
| BALB/c mice xenograft | 4 mg/kg; IV; every three days for 3 weeks | Tumor growth, angiogenesis, apoptosis | Significant inhibition of tumor growth and angiogenesis; induction of apoptosis | [4] |
| Immunocompromised mice with H295R xenografts | Not specified | Tumor volume and mass | Significant reduction in tumor growth | [12] |
Signaling Pathways and Mechanisms of Action
This compound: An ERRβ/γ Agonist with Antimitotic Activity
This compound acts as a potent and selective agonist for ERRβ and ERRγ.[1][2][3] In cancer cells, its activation of these receptors triggers a signaling cascade that culminates in cell death. A key pathway implicated is the p38 stress kinase pathway.[5] Activation of p38 is crucial for the induction of apoptosis by this compound.[5] Furthermore, this compound induces a bimodal cell cycle arrest and leads to mitotic spindle defects, suggesting an interference with the machinery of cell division.[1][5] The ERRβ2 splice variant, which localizes to centrosomes, appears to play a role in these mitotic effects.[5]
An off-target effect of this compound is the inhibition of the Hedgehog signaling pathway through modulation of Akt phosphorylation.[10]
XCT790: An ERRα Inverse Agonist and Mitochondrial Uncoupler
XCT790 is widely utilized as a selective inverse agonist for ERRα, inhibiting its transcriptional activity.[4] This action has been shown to suppress cancer cell proliferation, migration, and invasion, and can trigger cell cycle arrest and apoptosis.[11] Mechanistically, the anti-tumor effects of XCT790 have been linked to the downregulation of the MEK/ERK signaling pathway.[11]
However, a critical finding is that XCT790 also functions as a potent mitochondrial uncoupler, an activity that is independent of its effect on ERRα.[6][7][8][9] This uncoupling of the electron transport chain leads to a rapid depletion of cellular ATP.[6][8][9] The decrease in ATP levels activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[6][7][9] This ERRα-independent mechanism can significantly confound the interpretation of experimental results, as the observed cellular effects may be attributable to metabolic stress rather than direct ERRα inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for key experiments cited in this guide.
Western Blot Analysis for Protein Expression and Phosphorylation
Objective: To determine the effect of this compound or XCT790 on the expression and/or phosphorylation status of target proteins.
Protocol:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of this compound, XCT790, or vehicle control (e.g., DMSO) for the indicated time periods.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-p38, p-AMPK, ERRα, β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (CCK-8 or MTT)
Objective: To assess the effect of this compound or XCT790 on cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or XCT790 for 24, 48, or 72 hours.
-
Reagent Incubation: Add CCK-8 or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: For CCK-8, measure the absorbance at 450 nm. For MTT, add solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Experimental Workflow Diagram
Conclusion
This compound and XCT790 are valuable chemical probes for investigating the biology of Estrogen-Related Receptors. However, their distinct selectivity and mechanisms of action, particularly the significant off-target mitochondrial uncoupling activity of XCT790, necessitate careful experimental design and data interpretation. This compound serves as a selective agonist for ERRβ/γ, inducing cell death through pathways involving p38 and mitotic disruption. In contrast, XCT790 acts as an ERRα inverse agonist but also potently induces metabolic stress through mitochondrial uncoupling, leading to AMPK activation. Researchers should consider these differing profiles when selecting a compound to modulate ERR signaling and should include appropriate controls to account for any off-target effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antimitotic activity of this compound and the estrogen-related receptor beta 2 (ERRβ2) splice variant in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Estrogen-Related Receptor α Inverse Agonist XCT 790 Is a Nanomolar Mitochondrial Uncoupler - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The estrogen-related receptor α inverse agonist XCT 790 is a nanomolar mitochondrial uncoupler - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Gemcitabine and XCT790, an ERRα inverse agonist, display a synergistic anticancer effect in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validating the Role of p38 in DY131-Mediated Cell Death: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of DY131 in inducing cell death, with a specific focus on validating the role of the p38 MAP kinase pathway. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of the signaling pathways and experimental workflows involved.
Comparative Analysis of Apoptosis Induction
The synthetic ligand this compound has been identified as an agonist for the orphan nuclear receptors ERRβ and ERRγ, inducing apoptotic cell death in a variety of cancer cell lines. A key component of this process is the activation of the p38 stress kinase pathway. To validate the role of p38, this guide compares the apoptotic effects of this compound alone and in the presence of a p38 inhibitor. Furthermore, we provide a comparative analysis with established chemotherapeutic agents, doxorubicin and paclitaxel, which induce apoptosis through distinct mechanisms.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound, doxorubicin, and paclitaxel on cell viability and apoptosis in common breast cancer cell lines.
Table 1: Effect of this compound on Apoptosis in MDA-MB-231 and MDA-MB-468 Breast Cancer Cells
| Treatment Condition | Concentration (µM) | % of Cells in Sub-G1 (Apoptosis) | Reference |
| This compound | 1 | Significant Increase | [1] |
| 3 | Dose-dependent Increase | [1] | |
| 10 | Dose-dependent Increase | [1] | |
| This compound + SB203580 (p38 inhibitor) | 10 + (variable) | Significantly Reduced Apoptosis | [2] |
Note: While a direct quantitative comparison is not available in a single study, it has been demonstrated that pharmacological inhibition of p38 significantly and dose-dependently reduces this compound-induced subG1 cell population (a marker of apoptosis)[2].
Table 2: Comparative Cytotoxicity of Doxorubicin and Paclitaxel in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 Value | Apoptotic Cell Percentage | Reference |
| Doxorubicin | MCF-7 | ~1.65 µM | Not specified | [3] |
| AMJ13 | 223.6 µg/ml (after 72h) | Not specified | [4] | |
| Paclitaxel | MDA-MB-231 | ~10 nM (after 48h) | 79.9% (in combination with 30 µM Curcumin) | |
| MDA-MB-231 | IC50 between 10 and 30 nM | Dose-dependent increase |
Signaling Pathways
This compound-Mediated Apoptosis
This compound, as an ERRβ/γ agonist, initiates a signaling cascade that culminates in apoptotic cell death. A critical mediator in this pathway is the stress-activated protein kinase p38. Activation of p38 is essential for the execution of the apoptotic program in response to this compound.
Caption: this compound signaling pathway leading to p38-mediated apoptosis.
Alternative Apoptotic Pathways
For comparison, the mechanisms of action for doxorubicin and paclitaxel are illustrated below.
Caption: Apoptotic pathways of Doxorubicin and Paclitaxel.
Experimental Protocols
To ensure reproducibility and facilitate comparison across studies, detailed methodologies for the key assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of the test compound (e.g., this compound, doxorubicin, paclitaxel) and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed and treat cells as described for the MTT assay.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blotting for p-p38 and Cleaved PARP
This technique is used to detect the activation of p38 (by detecting its phosphorylated form, p-p38) and the cleavage of PARP, a hallmark of apoptosis.
Materials:
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-p-p38 MAPK (Thr180/Tyr182), rabbit anti-PARP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-p38 at 1:1000 dilution, anti-PARP at 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Experimental Workflow
The following diagram illustrates a typical workflow for validating the role of p38 in this compound-mediated cell death.
Caption: Workflow for investigating this compound-mediated cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of the p38 Kinase Suppresses the Proliferation of Human ER-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. advetresearch.com [advetresearch.com]
- 4. The dose dependent in vitro responses of MCF-7 and MDA-MB-231 cell lines to extracts of Vatica diospyroides symington type SS fruit include effects on mode of cell death - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Gene Expression Profiles Following DY131 Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the gene expression profiles induced by DY131, a potent and selective agonist of Estrogen-Related Receptor β (ERRβ) and ERRγ.[1][2][3] The data presented herein is derived from transcriptomic studies, primarily focusing on the compound's effects in a lipopolysaccharide (LPS)-induced acute liver injury model, offering insights into its mechanism of action and therapeutic potential.
Mechanism of Action of this compound
This compound selectively activates ERRβ and ERRγ, nuclear receptors that play crucial roles in regulating cellular metabolism, inflammation, and apoptosis.[1][4] Unlike other compounds, it exhibits no significant activity on ERRα or the classical estrogen receptors (ERα and ERβ).[1][2] In cancer cell lines, particularly breast cancer, this compound has been shown to inhibit cell growth by activating the p38 stress kinase pathway, leading to cell cycle arrest and apoptosis.[5] In models of acute inflammation, its therapeutic effects are linked to the suppression of pro-inflammatory signaling pathways, such as the TNF signaling cascade, and the enhancement of metabolic pathways.[4]
Figure 1: Simplified signaling pathway of this compound.
Comparative Gene Expression Analysis: this compound vs. LPS-Induced Inflammation
In a study investigating acute liver injury, mice were treated with this compound prior to a challenge with lipopolysaccharide (LPS), a potent inflammatory stimulus. Transcriptomic analysis (RNA-Seq) of liver tissue revealed that this compound treatment significantly reversed a substantial portion of the gene expression changes induced by LPS.[4]
Summary of Differentially Expressed Genes (DEGs)
The following table summarizes the key findings from the comparative transcriptomic analysis between LPS-treated and this compound + LPS-treated groups.[4]
| Gene Expression Profile | Key Enriched Pathways | Representative Genes | Implication of this compound Treatment |
| Upregulated by LPS, Downregulated by this compound | TNF Signaling Pathway, Cytokine-cytokine Receptor Interaction, Apoptosis | TNFα, IL-6, IL-1β, Bax, Cleaved Caspase-3 | Attenuation of pro-inflammatory and apoptotic responses. |
| Downregulated by LPS, Upregulated by this compound | Metabolic Pathways, Oxidative Phosphorylation | Genes involved in fatty acid and glucose metabolism | Restoration of metabolic homeostasis and cellular energy production. |
Experimental Protocols
The following sections detail the methodologies employed for the comparative gene expression analysis.
Animal Model and Treatment
-
Animal Model : Male C57BL/6 mice were utilized for the in vivo study.[4]
-
Treatment Groups :
-
Control Group: Received saline (vehicle).
-
This compound Group: Received only this compound to assess its baseline effects.
-
LPS Group: Received saline followed by an LPS challenge (10 mg/kg) to induce acute liver injury.
-
This compound + LPS Group: Pretreated with this compound (5 mg/kg/day) for 3 days via intraperitoneal injection prior to the LPS challenge.[4]
-
-
Sample Collection : 24 hours after the LPS challenge, mice were euthanized, and liver tissues were collected for subsequent analysis.[4]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. Estrogen-Related Receptor γ Agonist this compound Ameliorates Lipopolysaccharide-Induced Acute Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimitotic activity of this compound and the estrogen-related receptor beta 2 (ERRβ2) splice variant in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DY131's Efficacy in 2D and 3D Cell Culture Models
For researchers, scientists, and drug development professionals, understanding a compound's activity in both traditional and advanced cell culture models is paramount. This guide provides a comparative overview of the known effects of DY131, a potent and selective Estrogen-Related Receptor β/γ (ERRβ/γ) agonist, in two-dimensional (2D) cell cultures and offers a framework for evaluating its performance in more physiologically relevant three-dimensional (3D) models.
While extensive data exists for this compound in 2D systems, its characterization in 3D models remains an area ripe for investigation. This guide synthesizes the available 2D data, outlines key differences between 2D and 3D culture systems, and provides detailed hypothetical experimental protocols to facilitate a direct comparison.
This compound in 2D Cell Culture: A Summary of Known Effects
This compound has been shown to be a growth-inhibitory agent in various breast cancer cell lines.[1][2][3] Its mechanism of action in these 2D models involves the induction of apoptotic cell death.[1] Key molecular events associated with this compound treatment in 2D cultures include:
-
Induction of Apoptosis: this compound treatment leads to an increase in apoptotic markers, such as Annexin V staining and PARP cleavage.[1]
-
Cell Cycle Arrest: The compound causes a bimodal cell cycle arrest, notably delaying the progression from prophase to anaphase.[1][2]
-
Activation of Stress Pathways: The p38 stress kinase pathway is implicated in this compound-induced cell death.[1][2]
-
Mitotic Spindle Defects: Treatment with this compound results in the appearance of multi- and monopolar spindles.[1]
Interestingly, this compound shows preferential cytotoxicity towards cancer cells, with minimal effect on non-transformed mammary epithelial cells.[1][3]
The Leap to 3D Cell Culture: Bridging the In Vitro-In Vivo Gap
Traditional 2D cell cultures, while foundational, represent a simplified environment where cells grow in a monolayer on a flat surface.[4][5] In contrast, 3D cell culture models, such as spheroids and organoids, allow cells to grow in three dimensions, fostering cell-cell and cell-extracellular matrix (ECM) interactions that more closely mimic the in vivo tumor microenvironment.[4][6] This increased complexity can significantly impact cellular responses to therapeutic agents.[5][7]
Key differences that can influence drug efficacy between 2D and 3D models include:
-
Drug Penetration: The dense, layered structure of 3D models can limit the penetration of a compound, creating a concentration gradient where cells in the core are exposed to lower doses.[8]
-
Cellular Heterogeneity: 3D models often exhibit gradients of oxygen, nutrients, and waste products, leading to different cellular phenotypes (e.g., proliferative, quiescent, hypoxic, necrotic) within the same spheroid.[6]
-
Gene Expression and Signaling: Cells grown in 3D can display altered gene expression profiles and signaling pathway activation compared to their 2D counterparts.[4]
-
Drug Resistance: The unique microenvironment of 3D cultures can confer resistance to drugs that are effective in 2D.[5][7]
Hypothetical Comparative Analysis of this compound in 2D vs. 3D Models
The following sections present a hypothetical experimental design to compare the effects of this compound in 2D and 3D cell culture models.
Data Presentation
Quantitative data from such a comparative study should be summarized in clear, structured tables for easy interpretation.
Table 1: Comparative IC50 Values of this compound in 2D and 3D Cell Cultures
| Cell Line | 2D IC50 (µM) | 3D (Spheroid) IC50 (µM) |
| MDA-MB-231 | [Hypothetical Data] | [Hypothetical Data] |
| MDA-MB-468 | [Hypothetical Data] | [Hypothetical Data] |
| MCF7 | [Hypothetical Data] | [Hypothetical Data] |
| HCC1806 | [Hypothetical Data] | [Hypothetical Data] |
Table 2: Comparison of Apoptosis Induction by this compound (10 µM) at 24h
| Cell Line | % Apoptotic Cells (2D) | % Apoptotic Cells (3D - Spheroid) |
| MDA-MB-231 | [Hypothetical Data] | [Hypothetical Data] |
| MDA-MB-468 | [Hypothetical Data] | [Hypothetical Data] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results.
1. Cell Culture
-
2D Culture: Breast cancer cell lines (e.g., MDA-MB-231, MDA-MB-468, MCF7, HCC1806) are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
3D Spheroid Formation: Spheroids are generated using the liquid overlay technique. Briefly, cells are seeded into ultra-low attachment 96-well plates at a density of 5,000 cells/well. The plates are centrifuged at 1,000 rpm for 10 minutes and incubated for 72 hours to allow for spheroid formation.
2. Cell Viability Assay
-
2D: Cells are seeded in 96-well plates and treated with a serial dilution of this compound for 72 hours. Cell viability is assessed using a CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol.
-
3D: Spheroids are treated with a serial dilution of this compound for 72 hours. Spheroid viability is assessed using a CellTiter-Glo® 3D Cell Viability Assay, which has enhanced lytic capacity for 3D models.
3. Apoptosis Assay
-
2D: Cells are treated with this compound for 24 hours. Apoptosis is measured by flow cytometry after staining with Annexin V-FITC and Propidium Iodide (PI).
-
3D: Spheroids are treated with this compound for 24 hours. Spheroids are then dissociated into single cells using trypsin-EDTA. The resulting single-cell suspension is stained with Annexin V-FITC and PI and analyzed by flow cytometry.
4. Western Blot Analysis
-
2D: Cells are lysed, and protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against PARP, cleaved caspase-3, and p-p38.
-
3D: Spheroids are collected, washed, and lysed. Protein extraction and western blotting are performed as described for 2D cultures.
Mandatory Visualizations
Diagrams illustrating key pathways and workflows provide a clear visual representation of the experimental logic.
Conclusion
While this compound demonstrates clear anti-cancer effects in 2D cell culture models, its efficacy in 3D systems is a critical unknown. The transition to 3D models is essential for a more accurate prediction of in vivo response. The experimental framework provided in this guide offers a robust starting point for researchers to investigate the comparative effects of this compound, and other novel compounds, in these more physiologically relevant systems. Such studies are vital for advancing our understanding of drug efficacy and accelerating the translation of promising therapeutics from the bench to the clinic.
References
- 1. Image-Based Characterization of 3-D Cell Culture Models Grown in Spheroid Microplates | Labcompare.com [labcompare.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Three-Dimensional In Vitro Tumor Spheroid Models for Evaluation of Anticancer Therapy: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chayon.co.kr [chayon.co.kr]
- 5. Using 3D cancer cell models to push forward personalized medicine [moleculardevices.com]
- 6. 3D cell cultures, as a surrogate for animal models, enhance the diagnostic value of preclinical in vitro investigations by adding information on the tumour microenvironment: a comparative study of new dual-mode HDAC inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increased soluble E‑cadherin of spheroid formation supplemented with fetal bovine serum in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Patient-derived organoids in human cancer: a platform for fundamental research and precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Absence of DY131 Activity on Estrogen-Related Receptor Alpha (ERRα)
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the activity of the synthetic ligand DY131 on the orphan nuclear receptor Estrogen-Related Receptor Alpha (ERRα) against its known activity on ERRβ and ERRγ. The data presented herein confirms the high selectivity of this compound for the β and γ isoforms and its lack of agonistic or antagonistic activity towards ERRα. This information is critical for researchers in pharmacology and drug development utilizing this compound as a specific chemical probe for ERRβ/γ-mediated pathways.
Comparative Activity of this compound on ERR Isoforms
Experimental data from luciferase reporter assays consistently demonstrates that this compound is a potent and selective agonist of ERRβ and ERRγ, with no discernible effect on ERRα.[1] The following table summarizes the functional activity of this compound on the different ERR isoforms. For ERRα, the well-characterized inverse agonist XCT790 is included as a reference compound that actively suppresses the constitutive activity of the receptor.
| Compound | Target Receptor | Cell Line | Assay Type | Result | Reference |
| This compound | ERRα | HEK293T | Luciferase Reporter Assay | No Activity | [1] |
| This compound | ERRβ | MDA-MB-231 | ERE-Luciferase Reporter Assay | Agonist Activity | [2] |
| This compound | ERRγ | MDA-MB-231 | ERE-Luciferase Reporter Assay | Agonist Activity | [2] |
| XCT790 | ERRα | HEK293T | GAL4-ERRα Luciferase Reporter Assay | Inverse Agonist (IC50: 0.37 µM) | [3][4] |
Note: "No Activity" for this compound on ERRα indicates that in relevant cellular assays, the compound did not alter the basal transcriptional activity of the receptor.
Experimental Protocols
The confirmation of this compound's selectivity is primarily based on cell-based reporter gene assays. Below are detailed methodologies for conducting such experiments to assess compound activity on ERRα.
ERRα Luciferase Reporter Gene Assay
This assay quantitatively measures the ability of a compound to modulate the transcriptional activity of ERRα.
1. Cell Culture and Transfection:
-
Cell Line: Human Embryonic Kidney 293T (HEK293T) cells are commonly used due to their high transfection efficiency and low endogenous nuclear receptor expression.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: Cells are seeded in 96-well plates and co-transfected with the following plasmids using a suitable transfection reagent:
-
An ERRα expression vector (e.g., pCMX-hERRα).
-
A luciferase reporter plasmid containing ERRα response elements upstream of a minimal promoter (e.g., pGL3-3xERRE-luc).
-
A control plasmid expressing Renilla luciferase (e.g., pRL-TK) for normalization of transfection efficiency.
-
2. Compound Treatment:
-
24 hours post-transfection, the medium is replaced with DMEM containing the test compounds (e.g., this compound) at various concentrations. A vehicle control (e.g., 0.1% DMSO) is run in parallel.
-
For assessing inverse agonist activity, a known ERRα inverse agonist like XCT790 is used as a positive control.[3]
3. Luciferase Activity Measurement:
-
After 24-48 hours of incubation with the compounds, cells are lysed.
-
Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
-
The Firefly luciferase activity is normalized to the Renilla luciferase activity for each well.
-
The fold change in activity is calculated relative to the vehicle control. Data is typically plotted as a dose-response curve to determine EC50 (for agonists) or IC50 (for antagonists/inverse agonists) values.
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the biological context, the following diagrams have been generated using Graphviz.
Caption: Workflow for ERRα Luciferase Reporter Assay.
Caption: ERR Signaling and this compound's Selective Interaction.
References
A Comparative Analysis of the Metabolic Effects of DY131 and SLU-PP-332
An Objective Guide for Researchers in Metabolism and Drug Development
This guide provides a detailed comparative analysis of the metabolic effects of two distinct synthetic modulators of Estrogen-Related Receptors (ERRs): DY131 and SLU-PP-332. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective understanding of their respective mechanisms and therapeutic potential based on available preclinical data.
Introduction to this compound and SLU-PP-332
This compound and SLU-PP-332 are both research compounds that modulate the activity of the Estrogen-Related Receptor (ERR) family of orphan nuclear receptors. ERRs are crucial regulators of cellular energy metabolism, playing significant roles in mitochondrial biogenesis, fatty acid oxidation, and glucose homeostasis. Despite both targeting the ERR family, this compound and SLU-PP-332 exhibit distinct receptor selectivity, leading to different downstream metabolic consequences. This compound is a potent and selective agonist for ERRβ and ERRγ, with no activity at the ERRα isoform[1][2][3]. In contrast, SLU-PP-332 is a pan-agonist of all three ERR isoforms, with a notable preference for ERRα[3][4][5][6][7][8]. This fundamental difference in their mechanism of action underpins their divergent metabolic profiles.
Mechanism of Action: A Tale of Two Agonists
The primary distinction between this compound and SLU-PP-332 lies in their differential activation of ERR isoforms.
-
This compound: Functions as a selective agonist for ERRβ and ERRγ. Its lack of activity on ERRα means its metabolic influence is channeled through pathways specifically governed by the beta and gamma isoforms.[1][2][3] Beyond its role as an ERR agonist, this compound has also been shown to inhibit Smoothened (Smo) signaling, a component of the Hedgehog signaling pathway.[1]
-
SLU-PP-332: Acts as a pan-agonist with the highest affinity for ERRα.[4][5][7][8] By activating all three ERR isoforms, SLU-PP-332 initiates a broad spectrum of metabolic changes.[6] Its potent activation of ERRα has led to its classification as an "exercise mimetic," as it reproduces many of the physiological and metabolic benefits of aerobic exercise.[4][9][10][11]
Comparative Metabolic Effects
The differing receptor affinities of this compound and SLU-PP-332 translate into distinct metabolic outcomes observed in preclinical studies.
Lipid Metabolism and Adiposity
-
SLU-PP-332: Demonstrates robust effects on fat metabolism, consistent with its exercise mimetic properties. In mouse models of diet-induced obesity, administration of SLU-PP-332 resulted in a significant reduction in white adipose tissue, lower fasting insulin and glucose, and a reversal of hepatic steatosis (fatty liver).[4][5][6] Specifically, a 4-week treatment in obese mice reduced fat mass by 20%.[5][12] These effects are attributed to the upregulation of enzymes involved in fatty acid oxidation.[4]
-
This compound: The impact of this compound on overall adiposity is less characterized. However, in vivo studies in mice have shown that this compound treatment leads to a decrease in the expression of hormone-sensitive lipase (HSL), an important enzyme in the mobilization of fatty acids from adipose tissue.[1] Concurrently, it increases the expression of HMG-CoA reductase, a key enzyme in cholesterol synthesis.[1]
Mitochondrial Function and Energy Expenditure
-
SLU-PP-332: A primary effect of SLU-PP-332 is the enhancement of mitochondrial function. It has been shown to increase mitochondrial biogenesis, restore the efficiency of oxidative phosphorylation, and boost ATP production.[4][5][7] In skeletal muscle of mice, SLU-PP-332 treatment led to a 2.5-fold increase in mitochondrial DNA content.[5][12] This enhancement of mitochondrial capacity contributes to increased energy expenditure and is a cornerstone of its exercise-mimicking effects.[4][9]
-
This compound: While direct studies on mitochondrial biogenesis are less prominent for this compound, its activation of ERRγ, a known regulator of mitochondrial metabolism, suggests a role in this process. In a model of acute liver injury, this compound was able to reverse dysregulated metabolic pathways, indicating a restorative effect on cellular metabolism under stress.[13] Furthermore, in a trauma-hemorrhage model, this compound was found to be cardioprotective by restoring cardiac levels of PGC-1α, a master regulator of mitochondrial biogenesis.[14]
Glucose Homeostasis
-
SLU-PP-332: Has demonstrated significant improvements in glucose metabolism. In diet-induced obese mice, it lowered fasting glucose by 30% and improved overall glucose tolerance.[5][12] These effects are likely mediated by the upregulation of GLUT4, a key glucose transporter in muscle and fat cells, which is a downstream effect of ERRα activation.[4]
-
This compound: The direct effects of this compound on systemic glucose control have not been as extensively reported as for SLU-PP-332. Its metabolic actions appear more context-dependent, such as in the response to inflammatory stress.
Quantitative Data Summary
The following tables summarize the key quantitative metabolic effects of SLU-PP-332 as reported in preclinical studies. Equivalent quantitative data for this compound in similar metabolic contexts is not as readily available in the reviewed literature.
Table 1: Effects of SLU-PP-332 on Metabolic Parameters in Obese Mice
| Parameter | Effect | Model System | Reference |
|---|---|---|---|
| Fat Mass | 20% reduction | Diet-induced obese mice | [5][12] |
| Fasting Glucose | 30% reduction | Diet-induced obese mice | [5][12] |
| Mitochondrial DNA | 2.5-fold increase | Skeletal muscle of mice | [5][12] |
| Adipose Tissue | Reduction | Diet-induced obese mice | [4] |
| Glucose Tolerance | Improvement | Diet-induced obese mice | [4] |
| Hepatic Steatosis | Reversal | Diet-induced obese mice |[4] |
Experimental Protocols
The following provides a generalized methodology for the in vivo studies cited for SLU-PP-332, based on the available information.
In Vivo Murine Model of Diet-Induced Obesity (for SLU-PP-332)
-
Animal Model: Male C57BL/6J mice are typically used.
-
Diet: Mice are fed a high-fat diet (e.g., 60% kcal from fat) for a period of several weeks to induce obesity and insulin resistance.
-
Compound Administration: SLU-PP-332 is administered to the treatment group, often via intraperitoneal injection, at doses ranging from 25 to 50 mg/kg/day.[5][12] The vehicle used for the control group is also administered.
-
Duration: Treatment duration in the cited studies was typically around 4 weeks.[5][12]
-
Metabolic Phenotyping: A range of metabolic parameters are assessed, including:
-
Body Weight and Composition: Monitored regularly, with fat and lean mass determined by methods such as NMR.
-
Glucose Homeostasis: Assessed through glucose tolerance tests (GTT) and insulin tolerance tests (ITT), as well as measurement of fasting blood glucose and insulin levels.
-
Gene and Protein Expression: Tissues such as skeletal muscle, liver, and adipose are collected to analyze the expression of target genes (e.g., Pdk4) and proteins involved in metabolic pathways.[9][15]
-
Mitochondrial Analysis: Mitochondrial DNA content can be quantified from tissue samples using qPCR.
-
Conclusion
This compound and SLU-PP-332 represent two distinct approaches to modulating metabolism through the ERR signaling axis. SLU-PP-332, as a pan-agonist with a preference for ERRα, has demonstrated broad, exercise-mimetic effects, leading to significant improvements in adiposity, glucose control, and mitochondrial function in preclinical models of metabolic syndrome. Its potential as a therapeutic for obesity and related disorders is a subject of ongoing research.
This compound, with its selectivity for ERRβ and ERRγ, exhibits a different profile of metabolic regulation. The available data points towards a role in specific metabolic pathways and a protective function in the context of cellular stress, such as inflammation-induced liver injury. Its therapeutic applications may lie in more specific pathological conditions rather than systemic metabolic diseases like obesity.
For researchers in drug development, the choice between targeting ERRα versus the ERRβ/γ isoforms will depend on the desired therapeutic outcome. SLU-PP-332 provides a model for developing systemic "exercise-in-a-pill" strategies, while this compound offers a tool to investigate the more nuanced roles of ERRβ and ERRγ in metabolic health and disease. Further research, including more direct comparative studies, will be crucial to fully elucidate the therapeutic potential of these two compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. revolutionhealth.org [revolutionhealth.org]
- 5. View of SLU-PP-332 AND RELATED ERRα AGONISTS: A FOCUSED MINIREVIEW OF METABOLIC REGULATION, AND THERAPEUTIC POTENTIAL | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 6. A Synthetic ERR Agonist Alleviates Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SLU-PP-332|ERR Agonist|Exercise Mimetic [benchchem.com]
- 8. SLU-PP-332 - Wikipedia [en.wikipedia.org]
- 9. jrenendo.com [jrenendo.com]
- 10. researchgate.net [researchgate.net]
- 11. Exercise-mimicking drug sheds weight, boosts muscle activity in mice News | University of Florida [news.ufl.edu]
- 12. ujpronline.com [ujpronline.com]
- 13. Estrogen-Related Receptor γ Agonist this compound Ameliorates Lipopolysaccharide-Induced Acute Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthetic ERRα/β/γ Agonist Induces an ERRα-Dependent Acute Aerobic Exercise Response and Enhances Exercise Capacity - PMC [pmc.ncbi.nlm.nih.gov]
Validating DY131's In Vivo Efficacy: A Comparative Analysis in Animal Models
For Immediate Release
This guide provides a comprehensive comparison of the in vivo efficacy of DY131, a potent and selective agonist of Estrogen-Related Receptors (ERRβ) and (ERRγ), against alternative therapies in various animal models. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details methodologies, and visualizes complex biological pathways to offer an objective assessment of this compound's therapeutic potential.
Executive Summary
This compound has demonstrated significant anti-tumor activity in preclinical studies. Its primary mechanism of action involves the activation of ERRβ and ERRγ, leading to apoptotic cell death in cancer cells, notably through the p38 stress kinase pathway. Additionally, this compound exhibits off-target effects by inhibiting the Hedgehog signaling pathway. This guide consolidates available in vivo data for this compound and compares its performance with established treatments such as tamoxifen and fulvestrant in relevant cancer models. While promising results have been observed in gastric cancer models, further in vivo studies are warranted to fully elucidate the efficacy of this compound in breast and prostate cancer.
Comparative In Vivo Efficacy of this compound and Alternatives
The following tables summarize the quantitative data from in vivo studies in different animal models, providing a direct comparison of this compound with alternative treatments.
Table 1: In Vivo Efficacy in Gastric Cancer Animal Models
| Treatment | Animal Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition | Source |
| This compound | Nude Mice | MGC803 Xenograft | 30 mg/kg | Significant suppression of tumor growth | [1] |
| Alternative 1 | - | - | - | Data Not Available | - |
| Alternative 2 | - | - | - | Data Not Available | - |
Table 2: In Vivo Efficacy in Breast Cancer Animal Models
| Treatment | Animal Model | Cell Line/Tumor Type | Dosing Regimen | Tumor Growth Inhibition/Effect | Source |
| This compound | Data Not Available | Data Not Available | Data Not Available | Quantitative in vivo data for breast cancer models is not readily available in published literature. | - |
| Tamoxifen | Nude Mice | MDA-MB-468 Xenograft | 100 mg/kg, orally, 3x/week | Significant tumor growth inhibition | [2] |
| Tamoxifen | SCID Mice | 4T1 Xenograft | 5 mg/kg, every other day | No significant effect on primary tumor growth, but reduced lung metastasis | [1] |
| Fulvestrant | Athymic Nude Mice | MCF7 Xenograft | 5 mg/mouse, s.c., every 3 days | Significantly decreased tumor growth compared to tamoxifen | [3] |
| Fulvestrant | Nu:J Mice | Tamoxifen-Resistant (TamR) Xenograft | 25, 50, 100, or 200 mg/kg, weekly injections | Significant inhibition of tumor growth at all doses | [4] |
Table 3: In Vivo Efficacy in Prostate Cancer Animal Models
| Treatment | Animal Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition | Source |
| This compound | Data Not Available | Data Not Available | Data Not Available | Quantitative in vivo data for prostate cancer models is not readily available in published literature. | - |
| Alternative 1 | - | - | - | Data Not Available | - |
| Alternative 2 | - | - | - | Data Not Available | - |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental designs, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
General In Vivo Xenograft Study Protocol
A generalized protocol for evaluating the in vivo efficacy of anti-cancer compounds in a subcutaneous xenograft mouse model is outlined below. Specific parameters such as cell line, mouse strain, and dosing regimen should be adapted based on the specific cancer type and compound being tested.
-
Animal Model: Female athymic nude mice (or other appropriate immunocompromised strain), 6-8 weeks old.
-
Cell Culture: Human cancer cell lines (e.g., MGC803 for gastric cancer, MCF7 or MDA-MB-231 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Tumor Cell Implantation: A suspension of 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured 2-3 times per week using a digital caliper. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a mean volume of 100-200 mm^3, mice are randomized into treatment and control groups.
-
This compound Treatment Group: Administered intraperitoneally or subcutaneously at a specified dose and schedule (e.g., 30 mg/kg daily).
-
Alternative Treatment Group (e.g., Tamoxifen): Administered orally or subcutaneously at a clinically relevant dose and schedule (e.g., 100 mg/kg, 3 times per week).
-
Control Group: Administered the vehicle used to dissolve the test compounds.
-
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include changes in body weight, survival analysis, and biomarker analysis from excised tumors.
-
Statistical Analysis: Tumor growth curves are plotted, and statistical significance between treatment and control groups is determined using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol for Tamoxifen Administration in Breast Cancer Mouse Models
-
Preparation: Tamoxifen is dissolved in a suitable vehicle such as corn oil to a final concentration of 10-20 mg/mL. The solution should be protected from light.[5]
-
Administration: For oral gavage, a 22-gauge feeding needle is used. For intraperitoneal injection, a 21-gauge needle is used, with the injection site in the lower abdomen.[5]
-
Dosing: A common dosage is 100 mg/kg body weight administered orally three times a week.[2]
Protocol for Fulvestrant Administration in Breast Cancer Mouse Models
-
Preparation: Fulvestrant is typically formulated for subcutaneous injection.
-
Administration: Injections are administered subcutaneously.
-
Dosing: A clinically relevant dose in mice is 25 mg/kg administered weekly.[4] In other studies, doses up to 200 mg/kg have been used.[4]
Conclusion
This compound demonstrates notable in vivo efficacy in a gastric cancer xenograft model, highlighting its potential as a therapeutic agent. Its dual mechanism of action, involving both on-target ERRβ/γ activation and off-target Hedgehog pathway inhibition, presents a multi-faceted approach to cancer therapy. However, a significant data gap exists regarding its in vivo performance in breast and prostate cancer models. The provided comparative data for established therapies like tamoxifen and fulvestrant in breast cancer serve as a benchmark for future in vivo studies of this compound. The detailed protocols and workflow diagrams in this guide are intended to facilitate the design of such studies to further validate the therapeutic potential of this compound across a broader range of cancers.
References
- 1. Tamoxifen Inhibits ER-negative Breast Cancer Cell Invasion and Metastasis by Accelerating Twist1 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Pharmacokinetic and pharmacodynamic analysis of fulvestrant in preclinical models of breast cancer to assess the importance of its estrogen receptor-α degrader activity in antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of DY131: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing DY131, a selective estrogen-related receptor agonist, adherence to proper disposal protocols is paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, aligning with standard laboratory safety practices and regulatory guidelines.
This compound, also known as GSK-9089, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, meticulous care in its disposal is a critical responsibility for all laboratory personnel.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is crucial to mitigate risks of exposure and ensure a safe working environment.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from potential splashes of this compound solutions.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) | Prevents skin contact with the compound.[1] |
| Body Protection | Impervious laboratory coat or clothing | Provides a barrier against accidental spills.[1] |
| Respiratory | Use in a well-ventilated area or with a suitable respirator | Avoids inhalation of dust or aerosols, especially when handling the solid form.[1] |
Step-by-Step Disposal Procedure for this compound
The following procedure outlines the approved method for disposing of this compound waste, including pure compound, contaminated labware, and solutions.
1. Waste Segregation:
-
Properly segregate this compound waste from other laboratory waste streams.
-
Do not mix this compound waste with non-hazardous trash or other chemical waste unless specifically instructed by your institution's environmental health and safety (EHS) office.
2. Preparing the Waste Container:
-
Select a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical nature of the waste (e.g., a high-density polyethylene container for solutions).
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Harmful," "Toxic to Aquatic Life").
3. Disposal of Unused this compound Solid:
-
Carefully transfer any unused solid this compound into the designated hazardous waste container.
-
Avoid creating dust during the transfer. If necessary, work in a fume hood.
4. Disposal of this compound Solutions:
-
Collect all aqueous and solvent-based solutions containing this compound in the designated hazardous waste container.
-
Do not dispose of this compound solutions down the drain, as this can harm aquatic ecosystems.[1]
5. Decontamination of Labware:
-
Decontaminate all glassware and equipment that has come into contact with this compound.
-
Rinse the contaminated items with a suitable solvent (e.g., ethanol or DMSO, depending on the experimental use) and collect the rinsate as hazardous waste in the designated container.
-
After the initial solvent rinse, wash the labware with soap and water.
6. Disposal of Contaminated Materials:
-
Place any disposable materials contaminated with this compound, such as gloves, pipette tips, and paper towels, into a sealed bag and then into the solid hazardous waste container.
7. Final Disposal:
-
Once the hazardous waste container is full, seal it securely.
-
Arrange for pickup and disposal by your institution's certified hazardous waste management provider.
-
Follow all institutional and local regulations for the storage and disposal of hazardous chemical waste.
Experimental Protocols and Data Presentation
For researchers utilizing this compound, understanding its behavior in experimental settings is crucial. While this document focuses on disposal, the following provides a sample of how experimental data for this compound could be presented.
Table of this compound Properties:
| Property | Value |
| Chemical Name | N-(4-(Diethylaminobenzylidenyl)-N'-(4-hydroxybenzoyl)-hydrazine |
| Synonyms | GSK-9089 |
| CAS Number | 95167-41-2[1] |
| Molecular Formula | C18H21N3O2 |
| Molecular Weight | 311.38 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO, not in water |
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure, the following diagram illustrates the decision-making process and necessary steps for handling this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining environmental responsibility. Always consult your institution's specific safety guidelines and EHS office for any additional requirements.
References
Essential Safety and Handling Guide for the Research Compound DY131
Disclaimer: A specific Safety Data Sheet (SDS) for DY131 is not publicly available. This guide is based on general safety protocols for handling potent, novel research compounds with unknown toxicity and information from supplier data sheets. It is imperative to supplement this information with a thorough risk assessment conducted by qualified personnel within your institution and to adhere to all local safety regulations.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling the research compound this compound. The following procedural guidance is intended to support safe laboratory operations and proper disposal practices.
Chemical and Physical Properties of this compound
A summary of the known properties of this compound, based on supplier information, is provided below.
| Property | Value |
| Chemical Name | (E)-N'-(4-(diethylamino)benzylidene)-4-hydroxybenzohydrazide |
| Synonyms | GSK-9089 |
| CAS Number | 95167-41-2 |
| Molecular Formula | C₁₈H₂₁N₃O₂ |
| Molecular Weight | 311.38 g/mol |
| Appearance | Solid powder, light yellow to green-yellow |
| Solubility | Soluble in DMSO (up to 50 mg/mL with ultrasonic assistance) and ethanol (up to 8 mg/mL with warming). Insoluble in water.[1][2] |
| Storage | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 2 years or -20°C for up to 1 year.[1] |
Personal Protective Equipment (PPE)
Given that the full toxicological profile of this compound is unknown, a conservative approach to personal protection is essential. The following PPE is mandatory when handling this compound:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. When there is a risk of splashing, chemical splash goggles should be worn. For significant splash risks, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemical-resistant gloves are required. Given this compound's solubility in DMSO, it is crucial to select gloves with a high resistance to this solvent, such as nitrile or neoprene gloves. Always inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if they become contaminated.
-
Body Protection: A standard laboratory coat should be worn at all times. When handling larger quantities or when there is a significant risk of splashes, a chemically resistant apron over the lab coat is recommended.
-
Respiratory Protection: All handling of solid this compound and the preparation of its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.
Operational Plan: Safe Handling Procedures
Adherence to a strict operational protocol is critical to minimize exposure and ensure a safe working environment.
-
Risk Assessment: Before any new procedure involving this compound, a formal risk assessment should be conducted to identify potential hazards and establish appropriate control measures.
-
Designated Area: All work with this compound should be performed in a designated area within a laboratory that is clearly marked. Access to this area should be restricted to authorized personnel.
-
Ventilation: All procedures that may generate dust or aerosols of this compound must be carried out in a properly functioning chemical fume hood.
-
Weighing: To prevent the generation of airborne dust, weigh solid this compound in a fume hood. Use of a balance with a draft shield is recommended.
-
Solution Preparation: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing. If using solvents like DMSO, be aware of their ability to facilitate skin absorption of other chemicals.
-
Spill Management: In the event of a spill, evacuate the area and prevent others from entering. For small spills, absorbent pads can be used to clean the area, wearing appropriate PPE. All materials used for cleanup should be treated as hazardous waste. For large spills, follow your institution's emergency procedures.
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local environmental regulations.
-
Solid Waste: This includes contaminated gloves, absorbent pads, and any disposable labware. Collect these materials in a clearly labeled, sealed waste container.
-
Liquid Waste: Unused solutions of this compound and any solvents used for rinsing contaminated glassware should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Empty Containers: "RCRA empty" containers (those that have been triple-rinsed with a suitable solvent) may be disposed of as non-hazardous waste, depending on local regulations. The rinsate from these containers must be collected as hazardous waste.
Experimental Workflow for Handling this compound
The following diagram illustrates a standard workflow for safely handling this compound in a research laboratory setting.
Caption: A step-by-step workflow for the safe handling of this compound, from preparation to disposal.
Logical Relationship of Safety Controls
The hierarchy of controls is a fundamental concept in occupational safety. The following diagram illustrates the application of this hierarchy to the handling of this compound.
Caption: The hierarchy of safety controls applied to handling this compound, from most to least effective.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
